molecular formula CH5NO B12090428 Aminomethanol CAS No. 3088-27-5

Aminomethanol

Cat. No.: B12090428
CAS No.: 3088-27-5
M. Wt: 47.057 g/mol
InChI Key: XMYQHJDBLRZMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethanol is a useful research compound. Its molecular formula is CH5NO and its molecular weight is 47.057 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

aminomethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO/c2-1-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQHJDBLRZMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184884
Record name Methanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.057 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-27-5
Record name Carbinolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3088-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8C993J0UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aminomethanol Formation from Formaldehyde and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of aminomethanol from formaldehyde (B43269) and ammonia (B1221849). This compound (NH₂CH₂OH) is a crucial yet elusive intermediate in various chemical and biological processes, including the Strecker synthesis of amino acids. Its high reactivity and transient nature have made its isolation and characterization challenging. This document consolidates theoretical and experimental findings to offer a comprehensive understanding of its synthesis, stability, and detection.

Reaction Mechanism and Thermodynamics

The formation of this compound from ammonia and formaldehyde is a nucleophilic addition reaction. In this process, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of formaldehyde.

Computational studies have revealed that while this compound is thermodynamically stable once formed, the gas-phase reaction between ammonia and formaldehyde has a significant energy barrier, making its direct formation challenging under typical laboratory conditions.[1][2] The primary decomposition pathway for this compound is dehydration to form methanimine (B1209239) and water.[1][2]

Key Thermodynamic Insights:

  • Formation Barrier: The energy barrier for the gas-phase reaction of ammonia and formaldehyde to produce this compound is calculated to be between 130-171 kJ mol⁻¹ (approximately 31-41 kcal mol⁻¹).[1][3] This high barrier suggests that the uncatalyzed gas-phase formation is thermodynamically hindered.[2]

  • Decomposition to Reactants: The barrier for the decomposition of this compound back to formaldehyde and ammonia is also high, estimated at around 41 kcal/mol, indicating its thermodynamic stability once formed.[2]

  • Dehydration Barrier: this compound is kinetically stable in the gas phase with a substantial barrier of 230-234 kJ mol⁻¹ (approximately 55 kcal/mol) for its unimolecular decomposition to methanimine and water.[3][4][5] This suggests that in the absence of a catalyst, this compound has a significant lifetime.

  • Aqueous Instability: In an aqueous environment, water molecules can act as a catalyst, facilitating the dehydration process and contributing to the difficulty in isolating this compound in solution.[3][6]

Quantitative Data Summary

The following table summarizes the key energetic data for the formation and decomposition of this compound based on computational studies.

Parameter Value (kJ mol⁻¹) Value (kcal mol⁻¹) Reference(s)
Energy Barrier for Formation (NH₃ + H₂CO → NH₂CH₂OH)130 - 17131.1 - 40.9[1][3]
Energy Barrier for Decomposition (NH₂CH₂OH → NH₃ + H₂CO)~171~41
Energy Barrier for Dehydration (NH₂CH₂OH → CH₂NH + H₂O)230 - 234~55[3][5]
Unimolecular Decomposition Rate at 300 K (NH₂CH₂OH → CH₂NH + H₂O)<10⁻²⁵ s⁻¹-[7]

Experimental Protocols

Direct synthesis and isolation of this compound from formaldehyde and ammonia in a conventional laboratory setting have been largely unsuccessful due to its transient nature.[3] However, recent advanced techniques have enabled its preparation and identification in situ under specific conditions.

3.1. In-situ Synthesis and Detection in Low-Temperature Ices

This experimental approach has successfully identified this compound by creating it in an environment that stabilizes the molecule and allows for its detection before it decomposes.[3][8]

  • Ice Preparation:

    • Prepare a binary ice mixture of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) at a ratio of approximately 9:1.

    • Deposit the gas mixture onto a pre-cooled substrate (e.g., a silver wafer) at a temperature of 5.0 ± 0.2 K within a high-vacuum chamber (pressure of 9 ± 1 × 10⁻⁸ Torr).[8]

    • The thickness of the ice film should be controlled, for instance, to 239 ± 24 nm.[8]

  • Irradiation:

    • Expose the ice sample to energetic electrons (e.g., 5 keV) to simulate the effects of ionizing radiation.[6][8] This process induces chemical reactions within the ice matrix.

    • Monitor the chemical changes in situ using Fourier Transform Infrared (FTIR) spectroscopy. However, explicit identification of this compound via FTIR can be obscured by overlapping absorptions from other species with amino (-NH₂) and hydroxyl (-OH) functional groups.[3][6]

  • Detection by Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

    • After irradiation, sublime the reaction products by gradually increasing the temperature of the substrate (Temperature Programmed Desorption - TPD) at a controlled rate (e.g., 1 K min⁻¹).[6]

    • Ionize the subliming neutral molecules using isomer-selective vacuum ultraviolet (VUV) photoionization.[6]

    • Detect the resulting ions using a reflectron time-of-flight mass spectrometer (ReTOF-MS). This technique allows for the selective identification of this compound from other isomers with the same mass-to-charge ratio.[3][8]

3.2. Synthesis of Protonated this compound

A related method allows for the preparation of more stable protonated this compound salts.[9]

  • Reaction Setup: In a reaction flask equipped with a dropping funnel and an ice bath, add a solution of a secondary amine (e.g., 40% dimethylamine (B145610) solution).[9]

  • Aldehyde Addition: Slowly add a lower aldehyde (e.g., formaldehyde) to the amine solution while maintaining the reaction temperature below 45°C using the ice bath.[9]

  • Protonation: Introduce a strong acid, such as gaseous hydrochloric acid, into the reaction mixture. Maintain the temperature around 20°C during this process. The acid protonates the amino group, forming the more thermally stable this compound salt.[9]

  • Purification: Remove unreacted aldehyde and other volatile impurities from the protonated this compound solution by vacuum distillation at a temperature at or below 85°C.[9]

Visualizations

Diagram 1: this compound Formation and Decomposition Pathway

Aminomethanol_Formation Reactants Formaldehyde (H₂CO) + Ammonia (NH₃) TS1 Transition State Reactants->TS1 High Energy Barrier (130-171 kJ/mol) This compound This compound (NH₂CH₂OH) TS1->this compound Formation This compound->Reactants Decomposition (High Barrier) TS2 Transition State This compound->TS2 High Energy Barrier (230-234 kJ/mol) Products Methanimine (CH₂NH) + Water (H₂O) TS2->Products Dehydration

Caption: Reaction pathway for this compound formation and decomposition.

Diagram 2: Experimental Workflow for In-situ Synthesis and Detection

Experimental_Workflow cluster_prep Ice Preparation cluster_reaction In-situ Synthesis cluster_detection Detection Gas_Mixture Methylamine (CH₃NH₂) + Oxygen (O₂) Gas Deposition Deposition on Cold Substrate (5 K) Gas_Mixture->Deposition Ice_Sample Low-Temperature Ice Deposition->Ice_Sample Irradiation Irradiation with Energetic Electrons (5 keV) Ice_Sample->Irradiation FTIR FTIR Monitoring Irradiation->FTIR TPD Temperature Programmed Desorption (TPD) Irradiation->TPD PI VUV Photoionization TPD->PI ReTOF_MS ReTOF-MS Analysis PI->ReTOF_MS Aminomethanol_Signal This compound Signal Detected ReTOF_MS->Aminomethanol_Signal

Caption: Workflow for this compound synthesis and detection in ices.

References

The Central Role of Aminomethanol in the Chemical Origins of Life

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Prebiotic Chemistry and Drug Development

Introduction: In the quest to unravel the origins of life, scientists have long sought to understand the formation of essential biomolecules from simple abiotic precursors. Among the myriad of proposed intermediates, aminomethanol (NH₂CH₂OH) has emerged as a critical nexus in prebiotic chemical networks, linking the simplest starting materials to the building blocks of life, including amino acids and potentially nucleobases. This technical guide provides an in-depth analysis of the formation, stability, and reactivity of this compound under plausible prebiotic conditions, offering a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Formation of this compound: Pathways from Primordial Molecules

Computational studies have illuminated viable pathways for the formation of this compound from simple, abundant molecules thought to be present on the early Earth, such as carbon monoxide (CO), hydrogen (H₂), water (H₂O), and ammonia (B1221849) (NH₃). A key pathway involves the hydrogenation of formamide (B127407) (HCONH₂), which itself can be formed from formic acid and ammonia.[1][2]

The formation of this compound from formamide is a critical step, with a calculated reaction barrier of 41.7 kcal mol⁻¹.[1][2] This reaction can be facilitated by catalysts like formic acid or water molecules, which act as proton shuttles.[1]

G cluster_0 Primordial Feedstock cluster_1 Intermediate Synthesis cluster_2 Key Intermediate CO CO FormicAcid Formic Acid (HCOOH) CO->FormicAcid + H₂O Formamide Formamide (HCONH₂) CO->Formamide + NH₃ + H₂ H2O H₂O NH3 NH₃ H2 H₂ FormicAcid->Formamide + NH₃ - H₂O This compound This compound (NH₂CH₂OH) Formamide->this compound + H₂

Stability of this compound: A Kinetically Persistent Intermediate

A crucial aspect of any prebiotic intermediate is its stability under the conditions of the primitive environment. While this compound is known to be unstable in aqueous solutions, readily decomposing to formaldehyde (B43269) and ammonia, computational and experimental evidence suggests it possesses significant kinetic stability in the gas phase and in icy matrices.[1][3]

Theoretical calculations indicate a substantial energy barrier for the unimolecular decomposition of this compound to methanimine (B1209239) (CH₂NH) and water, estimated to be between 230 and 234 kJ mol⁻¹.[1][4] This high barrier suggests that this compound, once formed in non-aqueous environments such as interstellar ices or atmospheric aerosols, could persist long enough to participate in subsequent reactions.

Experimental Detection in Interstellar Ice Analogs

The transient nature of this compound has made its direct experimental detection challenging. However, recent sophisticated experiments have successfully identified this compound in low-temperature ices, simulating astrophysical conditions.[3][5][6][7][8] These studies provide compelling evidence for its existence and stability in environments relevant to the delivery of organic molecules to the early Earth.

Table 1: Calculated Energy Barriers for this compound Reactions

ReactionCatalystActivation Energy (Ga) / Free Energy BarrierReference
Formamide + H₂ → this compoundFormic Acid41.7 kcal mol⁻¹[1][2]
This compound → Formaldimine + H₂OFormic Acid19.1 kcal mol⁻¹[2]
This compound → Formaldehyde + NH₃-169 kJ mol⁻¹[3]
This compound → Methanimine + H₂O-230-234 kJ mol⁻¹[1][4]

Reactivity of this compound: A Gateway to Biomolecules

The significance of this compound in prebiotic chemistry lies in its role as a key intermediate in the synthesis of more complex organic molecules, most notably amino acids through the Strecker synthesis.

The Strecker Synthesis of Amino Acids

The Strecker synthesis is a classic prebiotic route to amino acids. In this pathway, this compound dehydrates to form formaldimine (CH₂NH), which then reacts with hydrogen cyanide (HCN) to produce aminoacetonitrile (B1212223). Subsequent hydrolysis of aminoacetonitrile yields glycine, the simplest amino acid.[2][9]

G This compound This compound (NH₂CH₂OH) Formaldimine Formaldimine (CH₂NH) This compound->Formaldimine - H₂O Aminoacetonitrile Aminoacetonitrile (NH₂CH₂CN) Formaldimine->Aminoacetonitrile + HCN Glycine Glycine (NH₂CH₂COOH) Aminoacetonitrile->Glycine + 2H₂O - NH₃

Formation of Formamide

Computational studies have also explored the oxidation of this compound, which can lead to the formation of formamide.[1][10] The reaction of the this compound radical (NH₂CHOH) with molecular oxygen has been shown to predominantly yield formamide.[1][10] This provides a potential link between this compound and the formamide-based scenarios for the origin of life, where formamide serves as a central precursor for various biomolecules.

Table 2: Rate Constants and Branching Ratios for this compound Reactions

ReactionTemperature (K)Rate ConstantBranching RatioReference
This compound + OH300~1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹C-centered radical (77%), N-centered radical (20%), O-centered radical (3%)[1][10]
NH₂CHOH + O₂ → FormamideTropospheric conditions5.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹~99%[1][10][11]

Experimental Protocols

Synthesis and Detection of this compound in Interstellar Ice Analogs

Objective: To synthesize and detect this compound in a simulated astrophysical ice environment. This protocol is based on the methodology described by Singh et al. (2022).[3][5][6][7][8]

Materials:

  • Ultrahigh vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

  • Cryogenic sample holder (capable of reaching 5 K)

  • Gas deposition system for methylamine (B109427) (CH₃NH₂) and oxygen (O₂)

  • 5 keV electron gun

  • Fourier-transform infrared (FTIR) spectrometer

  • Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS) with a tunable vacuum ultraviolet (VUV) light source

Procedure:

  • Prepare a binary ice mixture of methylamine and oxygen (ratio ~1:9) on a silver substrate cooled to 5.0 ± 0.2 K. The total ice thickness should be approximately 240 nm.[6]

  • Irradiate the ice mixture with 5 keV electrons for 60 minutes at a current of 100 ± 10 nA.[6]

  • Monitor the chemical changes in the ice in situ using FTIR spectroscopy.

  • After irradiation, perform a temperature-programmed desorption (TPD) by heating the sample to 320 K at a rate of 1 K min⁻¹.[3][6]

  • During TPD, ionize the subliming neutral molecules using the VUV light source of the PI-ReTOF-MS. Systematically tune the photon energy to selectively ionize different isomers based on their ionization energies.[3][8]

  • Detect the ions using the time-of-flight mass spectrometer to identify this compound (m/z = 47) and its isomers.[3][5]

G cluster_0 Ice Preparation cluster_1 Irradiation cluster_2 Analysis Deposition Gas Deposition (CH₃NH₂ + O₂) on 5K substrate Irradiation Electron Irradiation (5 keV) Deposition->Irradiation TPD Temperature Programmed Desorption (TPD) Irradiation->TPD PI Photoionization (VUV) TPD->PI TOFMS Time-of-Flight Mass Spectrometry PI->TOFMS

Conclusion and Future Directions

This compound stands as a pivotal intermediate in our understanding of prebiotic chemistry. Its formation from simple primordial molecules and its role as a direct precursor to amino acids via the Strecker synthesis solidify its importance. The experimental confirmation of its existence and stability in astrophysical ice analogs provides a crucial piece of the puzzle, suggesting a plausible delivery mechanism to the early Earth.

Future research should focus on several key areas:

  • Aqueous Phase Chemistry: A more detailed investigation of the stability and reactivity of this compound in various aqueous microenvironments, such as in the presence of minerals or lipid vesicles, is needed to better understand its potential role in a "warm little pond" scenario.

  • Nucleobase Synthesis: Exploring the potential role of this compound and its derivatives in the prebiotic synthesis of nucleobases remains an exciting avenue of research.

  • Catalysis: Identifying other potential catalysts for the formation and reaction of this compound under prebiotic conditions will provide a more complete picture of its chemical evolution.

The continued study of this compound will undoubtedly bring us closer to a comprehensive understanding of the chemical pathways that led to the emergence of life on Earth.

References

Aminomethanol: The Elusive Keystone Intermediate of the Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis, valued for its simplicity and robustness. This three-component reaction, involving an aldehyde, ammonia (B1221849), and cyanide, efficiently generates α-aminonitriles, which are readily hydrolyzed to the corresponding α-amino acids. Central to the mechanism of this vital transformation is the transient formation of an aminomethanol intermediate. Despite its critical role, this compound has proven to be exceptionally elusive, evading direct detection and characterization under typical aqueous reaction conditions for over a century and a half. This technical guide provides a comprehensive overview of the current understanding of this compound as a key intermediate in the Strecker synthesis, focusing on its formation, stability, and the experimental and theoretical approaches that have begun to shed light on this pivotal molecule.

The Central Role of this compound in the Strecker Pathway

The generally accepted mechanism of the Strecker synthesis proceeds through two key stages. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of an aldehyde to form a hemiaminal, specifically an this compound. This intermediate is highly unstable in aqueous media and readily undergoes dehydration to form an imine. The subsequent addition of a cyanide ion to the imine generates the stable α-aminonitrile product.

The formation of this compound is a critical, albeit transient, step that dictates the progression of the overall reaction. Its inherent instability in water, where it rapidly decomposes to methanimine (B1209239) and water, has been a primary obstacle to its direct observation in solution. However, computational studies have revealed that in the gas phase, this compound is kinetically stable, with a significant energy barrier to dehydration. This theoretical insight has been instrumental in guiding experimental efforts toward its eventual detection.

Strecker_Pathway Aldehyde Aldehyde (R-CHO) This compound This compound (Hemiaminal Intermediate) Aldehyde->this compound Ammonia Ammonia (NH3) Ammonia->this compound H2O_loss - H2O This compound->H2O_loss Imine Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (HCN) Cyanide->Aminonitrile H2O_add + 2H2O (Hydrolysis) Aminonitrile->H2O_add Amino_Acid α-Amino Acid H2O_loss->Imine H2O_add->Amino_Acid

Caption: Strecker synthesis reaction pathway.

Theoretical and Experimental Evidence

Gas-Phase Identification and Stability

The first definitive experimental identification of this compound was achieved by Singh et al. in 2022.[1][2][3][4][5] This breakthrough was made possible by studying the reaction of methylamine (B109427) and oxygen ices at low temperatures, mimicking astrophysical conditions.[1][3] The researchers utilized isomer-selective photoionization time-of-flight mass spectrometry (PI-ReTOF-MS) to detect gaseous this compound as the ices were warmed.[1][2][3][4][5] This work provided the first direct experimental evidence for the existence of this long-postulated intermediate.

Computational studies have been crucial in understanding the stability of this compound.[1] While it is unstable in aqueous solution, theoretical calculations show it possesses significant kinetic stability in the gas phase.[1] The calculated energy barrier for the dehydration of this compound to methanimine and water is substantial, explaining its observed persistence in the gas phase under the experimental conditions of Singh et al.[1]

This compound in Solution: An Ongoing Challenge

Direct spectroscopic observation of this compound in a typical solution-phase Strecker synthesis remains a significant challenge due to its transient nature. The presence of water, a common solvent for the Strecker reaction, catalyzes the rapid dehydration of the this compound intermediate to the corresponding imine.[1] This has made it difficult to accumulate a sufficient concentration of this compound for characterization by conventional spectroscopic techniques like NMR or IR.

However, the kinetics of the initial aldehyde-amine condensation provide indirect evidence for the formation of a hemiaminal intermediate. The rate of imine formation is dependent on the concentrations of both the aldehyde and the amine, consistent with a mechanism involving a pre-equilibrium to form an intermediate, followed by a rate-determining dehydration step.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily derived from theoretical calculations and the gas-phase experiments of Singh et al.

Table 1: Calculated Decomposition Energy Barriers for this compound

Decomposition PathwayEnergy Barrier (kJ/mol)Reference
NH₂CH₂OH → CH₂NH + H₂O230 - 235[1]
NH₂CH₂OH → H₂CO + NH₃169[1]

Table 2: Calculated Rate Constants for Reactions of this compound

ReactionTemperature (K)Rate ConstantReference
NH₂CH₂OH + OH•300~1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹

Table 3: Calculated Activation Energies for H-Abstraction from this compound by OH•

H-atom SourceActivation Energy (kcal/mol)Reference
-CH₂ group4.1 - 6.5
-NH₂ group3.5 - 6.5
-OH group7.0 - 9.3

Experimental Protocols

Gas-Phase Synthesis and Detection of this compound

The following is a summary of the experimental protocol used by Singh et al. for the first successful detection of this compound.[1]

1. Ice Sample Preparation:

  • A silver substrate, cooled to approximately 5 K, is exposed to a premixed gas of methylamine (CH₃NH₂) and oxygen (O₂) in a high vacuum chamber.[1]

  • The thickness of the deposited ice layer is monitored and controlled.[1]

2. Irradiation:

  • The ice sample is irradiated with energetic electrons to induce chemical reactions.[1]

3. Temperature-Programmed Desorption (TPD):

  • The temperature of the silver substrate is gradually increased at a controlled rate.[1]

  • As the temperature rises, molecules desorb from the ice surface into the gas phase.[1]

4. Photoionization and Mass Spectrometry (PI-ReTOF-MS):

  • The desorbed neutral molecules are ionized using a tunable vacuum ultraviolet (VUV) laser.[1][2]

  • By carefully selecting the photoionization energy, specific isomers can be selectively ionized.[1][3]

  • The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer to determine their mass-to-charge ratio.[1][2]

TPD_MS_Workflow cluster_ice_prep Ice Preparation & Irradiation cluster_detection Detection Ice_Sample Methylamine/Oxygen Ice on Cold Substrate (5K) Irradiation Electron Irradiation Ice_Sample->Irradiation TPD Temperature-Programmed Desorption (TPD) Irradiation->TPD Heating VUV_Ionization Tunable VUV Photoionization TPD->VUV_Ionization TOF_MS Time-of-Flight Mass Spectrometry VUV_Ionization->TOF_MS VUV_Ionization->TOF_MS Ion Acceleration & Detection

Caption: Experimental workflow for this compound detection.

Investigating this compound Formation in Solution via Imine Kinetics

While direct detection of this compound in solution is challenging, its formation can be inferred by monitoring the kinetics of the subsequent imine formation.

1. Reaction Setup:

  • A solution of the aldehyde and a large excess of ammonia or an amine is prepared in a suitable solvent (e.g., water, methanol).

  • The reaction is typically carried out in a temperature-controlled vessel.

2. In-situ Monitoring:

  • Techniques such as UV-Vis or NMR spectroscopy can be used to monitor the reaction in real-time.

  • The disappearance of the aldehyde signal and the appearance of the imine signal can be quantified over time.

3. Kinetic Analysis:

  • The rate data is fitted to an appropriate kinetic model to determine the rate constants for the forward and reverse reactions of imine formation.

  • This data provides insights into the stability and reactivity of the this compound intermediate under the specific reaction conditions.

Future Outlook

The successful gas-phase detection of this compound has opened new avenues for studying this crucial intermediate. Future research will likely focus on developing methods for its direct observation in solution, potentially through the use of advanced, rapid spectroscopic techniques or by employing trapping agents to form stable derivatives. A more complete understanding of the factors that govern the stability and reactivity of this compound will undoubtedly lead to further refinements and applications of the versatile Strecker synthesis in both academic and industrial settings. The continued exploration of this elusive molecule holds the promise of unlocking new strategies for the efficient and selective synthesis of amino acids and their derivatives, with significant implications for drug discovery and development.

References

Aminomethanol in the Interstellar Medium: A Technical Guide to its Formation, Detection, and Astrochemical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a molecule of significant interest in astrochemistry, primarily due to its role as a key intermediate in the Strecker synthesis, a plausible pathway for the formation of glycine (B1666218), the simplest amino acid. While its definitive detection in the interstellar medium (ISM) remains elusive, extensive laboratory experiments and computational studies have elucidated its formation pathways, stability, and potential for prebiotic chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound in an astrochemical context, with a focus on its formation in interstellar ices and the gas phase, its destruction pathways, and the experimental and computational methodologies employed in its study.

Introduction

The search for prebiotic molecules in the interstellar medium is a cornerstone of astrochemical research. These molecules, formed in the cold, diffuse clouds of gas and dust between stars, may have been delivered to early Earth, contributing to the origin of life. This compound is a critical target in this search as it is a direct precursor to glycine.[1] Its inherent instability under terrestrial conditions has made its detection challenging, both in the laboratory and in space.[2] However, recent advancements in experimental techniques have enabled the synthesis and characterization of this transient molecule, providing crucial data for astronomical searches and refining our understanding of its role in the formation of complex organic molecules.[1]

Formation Pathways of this compound

The formation of this compound in the interstellar medium is thought to occur through both solid-phase reactions on the surfaces of icy dust grains and gas-phase reactions.

Formation in Interstellar Ice Analogs

Interstellar dust grains are coated with icy mantles composed of water, ammonia (B1221849), carbon monoxide, and other volatile species. These ices provide a surface for chemical reactions to occur, particularly at the low temperatures (~10 K) of molecular clouds.

Laboratory experiments have demonstrated that this compound can be formed through the thermal reaction of ammonia and formaldehyde (B43269) in interstellar ice analogs.[3][4] This reaction is a key step in the proposed Strecker synthesis of glycine on icy grains.[1]

A two-step formation pathway has been proposed through computational studies, involving the reaction of a methyl cation (CH⁺) with an ammonia-water ice mixture, followed by a reaction with a hydroxyl radical (OH).[5] This pathway is suggested to be highly efficient in interstellar ices due to a low entrance barrier.[5]

Recent experimental work has shown the formation of this compound in low-temperature ices composed of methylamine (B109427) and oxygen upon exposure to energetic electrons, simulating the effects of cosmic rays.[1] The proposed mechanism involves the insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen bond of methylamine.[1]

Gas-Phase Formation

While solid-phase reactions are considered a major route for the formation of complex molecules, gas-phase reactions also play a role.

Theoretical studies have proposed the barrierless insertion of an electronically excited oxygen atom (O(¹D)) into a C-H bond of methylamine as a viable gas-phase formation pathway for this compound.[6][7]

Destruction Pathways of this compound

The stability of this compound in the interstellar medium is a critical factor in its potential abundance and detectability. Several destruction pathways have been identified.

Dehydration to Methanimine (B1209239) (CH₂NH)

Computational studies have shown that this compound is kinetically stable in the gas phase towards dehydration to methanimine and water, with a significant energy barrier.[1][3] However, this process could be catalyzed in a water-rich environment.

Reaction with Hydroxyl Radical (OH)

The reaction of this compound with the hydroxyl radical is a significant destruction pathway in the gas phase.[8] This reaction proceeds via hydrogen abstraction from the –CH₂, –NH₂, and –OH groups, leading to the formation of various radical species.[8] The dominant product is the carbon-centered radical, NH₂ĊHOH.[8]

Quantitative Data

The following tables summarize the key quantitative data related to the formation, stability, and spectroscopic properties of this compound.

Table 1: Reaction Energetics for this compound Formation and Decomposition

ReactionReactantsProductsEnergy Barrier (kJ mol⁻¹)Reference
Formation
Gas-phase reactionNH₃ + H₂CONH₂CH₂OH130–171[1]
Gas-phase reactionCH₂NH + H₂ONH₂CH₂OH194–252[1]
Ice-phase reaction (CH⁺, NH₃-H₂O, OH)CH⁺ + NH₃-H₂O ice + OHNH₂CH₂OH~6.04 (1.443 kcal mol⁻¹)[5]
Decomposition
DehydrationNH₂CH₂OHCH₂NH + H₂O230–234[1][3]
DecompositionNH₂CH₂OHNH₃ + H₂CO169[1]
Reaction with OH Radical
H-abstraction from –CH₂ groupNH₂CH₂OH + OHNH₂ĊHOH + H₂O17.2–27.2 (4.1–6.5 kcal/mol)[8]
H-abstraction from –NH₂ groupNH₂CH₂OH + OHṄHCH₂OH + H₂O14.6–27.2 (3.5–6.5 kcal/mol)[8]
H-abstraction from –OH groupNH₂CH₂OH + OHNH₂CH₂Ȯ + H₂O29.3–38.9 (7–9.3 kcal/mol)[8]

Table 2: Rate Constants for this compound Reactions

ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
NH₂CH₂OH + OH (Total)3001.97 × 10⁻¹¹[8]
NH₂ĊHOH + O₂ → Formamide (B127407) + HO₂Tropospheric5.5 × 10⁻¹²[8]

Table 3: Spectroscopic and Physical Data for this compound

PropertyValueReference
Sublimation Peak Temperature (from ice)210 K[1]
Calculated Rotational Constants
AData not available in searches
BData not available in searches
CData not available in searches
Calculated Vibrational Frequencies
-OH stretch~3659 cm⁻¹ (scaled)
-NH₂ stretch~3146 cm⁻¹ (scaled)

Table 4: Observational Data for this compound

SourceTelescope/InstrumentFrequency Range (GHz)Column Density (cm⁻²)StatusReference
Sgr B2Not specifiedNot specified< 2 × 10¹² (for NH⁺)Upper Limit[9]
Orion KLNot specifiedNot specifiedNot specifiedNot Detected[10][11]

Note: Direct observational data for this compound is not yet available. The provided data for Sgr B2 is an upper limit for a related species (NH⁺) and is included for context. The lack of definitive detection highlights the need for accurate laboratory spectroscopic data.

Experimental Protocols

Synthesis of this compound in Methylamine-Oxygen Ices

This protocol is based on the experimental setup described by Singh et al. (2022).[1]

5.1.1. Apparatus:

  • An ultrahigh vacuum (UHV) surface science machine with a base pressure of ~9 × 10⁻¹¹ Torr.

  • A polished silver substrate mounted on a closed-cycle helium cryostat capable of reaching temperatures of 5 K.

  • A gas deposition system for introducing methylamine (CH₃NH₂) and oxygen (O₂) into the chamber.

  • An electron gun for irradiating the ice sample (e.g., 5 keV electrons).

  • A Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring of the ice composition.

  • A Photoionization Reflectron Time-of-Flight Mass Spectrometer (PI-ReTOF-MS) for detecting sublimated species.

5.1.2. Procedure:

  • Cool the silver substrate to 5.0 ± 0.2 K.

  • Prepare a binary ice mixture by co-depositing methylamine and oxygen onto the cold substrate. The ratio of oxygen to methylamine is typically around 9:1.[1] The total ice thickness is on the order of a few hundred nanometers.[1]

  • Irradiate the ice mixture with 5 keV energetic electrons at a current of 100 ± 10 nA for a specified duration (e.g., 60 minutes).[1]

  • Monitor the chemical changes in the ice in-situ using FTIR spectroscopy.

  • After irradiation, perform a temperature-programmed desorption (TPD) by heating the substrate at a controlled rate (e.g., 1 K min⁻¹).[1]

  • Detect the subliming molecules using the PI-ReTOF-MS. Isomer-selective detection of this compound can be achieved by tuning the photoionization energy.

Computational Investigation of Reaction Pathways

This protocol outlines a general approach for the computational study of this compound formation and destruction, based on methods cited in the literature.[5][12]

5.2.1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or MOLPRO.

5.2.2. Methodology:

  • Model System Construction: For ice-phase reactions, construct a cluster model to represent the interstellar ice, for example, a cluster of water and ammonia molecules.[5]

  • Geometry Optimization: Optimize the geometries of reactants, intermediates, transition states, and products using a suitable level of theory and basis set. A common choice is Density Functional Theory (DFT) with a functional like B2PLYPD and a basis set such as 6-311++G(2d,p).[5] For higher accuracy, coupled-cluster methods like CCSD(T) with a basis set such as aug-cc-pVTZ can be used for single-point energy calculations on the optimized geometries.[12]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).

  • Reaction Pathway Analysis: Locate the transition states connecting reactants and products. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by performing a potential energy surface scan. Intrinsic Reaction Coordinate (IRC) calculations can be used to verify that the transition state connects the correct reactants and products.

  • Energy Profile Calculation: Calculate the relative energies of all species along the reaction pathway, including the energy barriers (activation energies) and reaction enthalpies, corrected for ZPVE.

  • Rate Constant Calculation: For gas-phase reactions, calculate the temperature-dependent rate constants using Transition State Theory (TST) or more advanced methods like Variational Transition State Theory (VTST) if necessary, especially for low-temperature regimes where quantum tunneling may be significant.[13]

Visualizations

Formation Pathways

aminomethanol_formation Figure 1: Proposed Formation Pathways of this compound cluster_ice Ice Phase Formation cluster_gas Gas Phase Formation NH3_ice NH₃ (ice) aminomethanol_ice NH₂CH₂OH (ice) NH3_ice->aminomethanol_ice Thermal Reaction H2CO_ice H₂CO (ice) H2CO_ice->aminomethanol_ice CH3NH2_ice CH₃NH₂ (ice) CH3NH2_ice->aminomethanol_ice O(¹D) Insertion O2_ice O₂ (ice) O1D_ice O(¹D) (in ice) O2_ice->O1D_ice electron e⁻ (Cosmic Ray Analogue) electron->O2_ice Irradiation O1D_ice->aminomethanol_ice CH_plus CH⁺ intermediate_ion [Intermediate Ion] CH_plus->intermediate_ion NH3_H2O_ice NH₃-H₂O (ice) NH3_H2O_ice->intermediate_ion OH_rad_ice OH• (ice) OH_rad_ice->aminomethanol_ice intermediate_ion->aminomethanol_ice CH3NH2_gas CH₃NH₂ (gas) aminomethanol_gas NH₂CH₂OH (gas) CH3NH2_gas->aminomethanol_gas Barrierless Insertion O1D_gas O(¹D) (gas) O1D_gas->aminomethanol_gas

Caption: Proposed formation pathways of this compound in interstellar ice and the gas phase.

Destruction Pathways

aminomethanol_destruction Figure 2: Key Destruction Pathways of this compound cluster_dehydration Dehydration cluster_oh_reaction Reaction with OH Radical This compound NH₂CH₂OH methanimine CH₂NH This compound->methanimine High Energy Barrier water H₂O This compound->water NH2CHOH_rad NH₂ĊHOH This compound->NH2CHOH_rad H abstraction (dominant) NHCH2OH_rad ṄHCH₂OH This compound->NHCH2OH_rad H abstraction NH2CH2O_rad NH₂CH₂Ȯ This compound->NH2CH2O_rad H abstraction OH_rad OH• OH_rad->NH2CHOH_rad OH_rad->NHCH2OH_rad OH_rad->NH2CH2O_rad water2 H₂O

Caption: Primary destruction pathways for this compound in the interstellar medium.

Role in Strecker Synthesis of Glycine

strecker_synthesis Figure 3: this compound in the Strecker Synthesis of Glycine NH3 NH₃ This compound NH₂CH₂OH (this compound) NH3->this compound H2CO H₂CO H2CO->this compound methanimine CH₂NH (Methanimine) This compound->methanimine -H₂O aminoacetonitrile NH₂CH₂CN (Aminoacetonitrile) methanimine->aminoacetonitrile HCN HCN HCN->aminoacetonitrile glycine NH₂CH₂COOH (Glycine) aminoacetonitrile->glycine +2H₂O (Hydrolysis) H2O H₂O

Caption: The role of this compound as a key intermediate in the Strecker synthesis of glycine.

Conclusion

This compound stands as a pivotal, albeit transient, molecule in the landscape of interstellar astrochemistry. While its direct detection in the ISM is a continuing challenge, a convergence of laboratory experiments and theoretical calculations strongly supports its formation in interstellar ices and its role as a precursor to amino acids. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research aimed at the unambiguous detection of this compound in space and a deeper understanding of the chemical pathways that lead to the emergence of life's building blocks. The continued development of sensitive observational facilities and sophisticated computational models will be crucial in this endeavor. For drug development professionals, the study of such fundamental prebiotic pathways can offer insights into the origins of biological molecules and potentially inspire novel synthetic routes.

References

Computational Modeling of Aminomethanol Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a crucial, yet often transient, intermediate in various chemical and biological processes, including Strecker synthesis of amino acids, atmospheric chemistry, and potentially in the formation of prebiotic molecules. Its high reactivity makes experimental characterization challenging, positioning computational modeling as an indispensable tool for elucidating its formation, decomposition, and subsequent reaction pathways. This technical guide provides an in-depth overview of the computational approaches used to model this compound reactions, summarizes key quantitative findings, and details the theoretical protocols employed.

Core Reaction Pathways of this compound

Computational studies have focused on three primary reaction pathways involving this compound: its formation from ammonia (B1221849) and formaldehyde (B43269), its unimolecular decomposition, and its atmospheric oxidation initiated by hydroxyl radicals.

Formation and Decomposition

This compound is formed through the nucleophilic addition of ammonia (NH₃) to formaldehyde (H₂CO). In the gas phase, this reaction faces a significant energy barrier.[1][2] Once formed, this compound can undergo unimolecular decomposition through two main channels:

  • Reversion to Reactants: Decomposition back to ammonia and formaldehyde.

  • Dehydration: Elimination of a water molecule to form methanimine (B1209239) (CH₂NH).

Theoretical investigations have revealed that gas-phase this compound is kinetically stable, with a substantial energy barrier preventing its dehydration to methanimine.[1][2][3] This stability is a critical finding, suggesting that this compound can persist in specific environments long enough to participate in subsequent reactions.

G reactants NH₃ + H₂CO (Ammonia + Formaldehyde) This compound NH₂CH₂OH (this compound) reactants->this compound Formation (High Barrier) This compound->reactants Decomposition (Barrier: ~169 kJ/mol) decomp1 CH₂NH + H₂O (Methanimine + Water) This compound->decomp1 Dehydration (High Barrier: 230-234 kJ/mol)

Fig. 1: this compound formation and decomposition pathways.
Atmospheric Oxidation by Hydroxyl Radical (•OH)

In the atmosphere, this compound released from sources like biomass burning undergoes oxidation primarily initiated by hydroxyl (•OH) radicals.[3][4] The reaction proceeds via hydrogen abstraction from one of three sites on the this compound molecule: the methylene (B1212753) group (–CH₂), the amino group (–NH₂), or the hydroxyl group (–OH).

This initial step leads to the formation of three distinct this compound radicals:

  • C-centered radical: NH₂•CHOH

  • N-centered radical: •NHCH₂OH

  • O-centered radical: NH₂CH₂O•

Computational studies show a clear preference for the formation of the C-centered NH₂•CHOH radical, which is the most favored pathway.[3][4] This radical is highly reactive and subsequently interacts with atmospheric oxygen (O₂). The dominant product of this subsequent oxidation is formamide (B127407) (NH₂CHO), with minor pathways leading to amino formic acid or formimidic acid.[3][4][5] The formation of formamide is significant as its subsequent reaction with •OH can produce hazardous compounds like isocyanic acid (HNCO).[4][5]

G cluster_start Initiation cluster_radicals Radical Formation (H-Abstraction) cluster_oxidation Subsequent Oxidation This compound NH₂CH₂OH c_radical NH₂•CHOH (C-centered) ~77% Favorable This compound->c_radical - H₂O n_radical •NHCH₂OH (N-centered) ~20% This compound->n_radical - H₂O o_radical NH₂CH₂O• (O-centered) ~3% This compound->o_radical - H₂O oh_radical + •OH formamide Formamide (NH₂CHO) ~99% Branching Fraction c_radical->formamide + O₂ other_products Other Products c_radical->other_products o2_reactant + O₂

Fig. 2: Atmospheric oxidation pathway of this compound.

Computational Methodologies

The insights into this compound reactivity are derived from sophisticated computational protocols. These methods allow for the detailed exploration of potential energy surfaces, identification of transition states, and calculation of reaction kinetics.

Quantum Chemical Methods
  • Density Functional Theory (DFT): This is a widely used method for geometry optimizations and frequency calculations. The M06-2X hybrid functional is frequently employed for its accuracy in thermochemistry and kinetics.[3][4]

  • Ab Initio Calculations: For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often used.[3][4] This "gold standard" method provides reliable energy benchmarks.

  • Basis Sets: Pople-style basis sets, such as 6-311++G(3df, 3pd), are commonly used to provide a flexible description of the electronic wavefunction.[3][4]

Kinetic Analysis
  • Transition State Theory (TST): Canonical Transition State Theory is applied to calculate reaction rate constants based on the properties of the reactants and the transition state on the potential energy surface.[3]

  • Potential Energy Surface (PES): PES mapping is crucial for identifying all possible intermediates, transition states, and products. Calculations are typically corrected for zero-point vibrational energy (ZPE).[3][4]

The general workflow involves optimizing the geometries of reactants, pre-reactive complexes, transition states, and products using a method like DFT. Subsequently, higher-level single-point energy calculations (e.g., CCSD(T)) are performed on these geometries to refine the energy profile of the reaction.

G start Define Reactants (e.g., NH₂CH₂OH + •OH) geom_opt Geometry Optimization (DFT: M06-2X/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm Stationary Points) geom_opt->freq_calc spe Single-Point Energy Calculation (CCSD(T)) freq_calc->spe Optimized Geometries pes_construct Construct Potential Energy Surface (PES) spe->pes_construct ZPE-Corrected Energies kinetics Kinetic Analysis (Transition State Theory) pes_construct->kinetics results Obtain Rate Constants & Branching Fractions kinetics->results

Fig. 3: Typical computational workflow for reaction modeling.

Quantitative Data Summary

The following tables summarize the key quantitative results from computational studies on this compound reaction pathways.

Table 1: Energy Barriers for this compound Formation and Decomposition
Reaction PathwayMethodEnergy Barrier (kJ/mol)Reference
NH₃ + H₂CO → NH₂CH₂OHMP2/6-311++G**142.7 (34.1 kcal/mol)[1]
NH₂CH₂OH → NH₃ + H₂COCCSD(T)//aug-cc-pVTZ169[2]
NH₂CH₂OH → CH₂NH + H₂OCCSD(T)//aug-cc-pVTZ235[2]
NH₂CH₂OH → CH₂NH + H₂OTheoretical230-234[1][3]
Table 2: Activation Energies for H-Abstraction from this compound by •OH
Abstraction SiteMethodActivation Energy (kcal/mol)Reference
–CH₂ groupCCSD(T)//M06-2X4.1 – 6.5[3][4][5]
–NH₂ groupCCSD(T)//M06-2X3.5 – 6.5[3][4][5]
–OH groupCCSD(T)//M06-2X7.0 – 9.3[3][4][5]
Table 3: Branching Fractions and Rate Constants for this compound Oxidation
ParameterValueConditionsReference
Radical Formation Branching Fractions
C-centered (NH₂•CHOH)~77%-[3][4][5]
N-centered (•NHCH₂OH)~20%-[3][4][5]
O-centered (NH₂CH₂O•)~3%-[3][4][5]
Reaction Rate Constants
Total k(•OH + NH₂CH₂OH)1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹300 K[3][4]
k(NH₂•CHOH + O₂) → Formamide5.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹Tropospheric[4][5]
Product Branching Fraction
Formamide (from NH₂•CHOH + O₂)~99%Tropospheric[4][5]

Conclusion

Computational modeling provides profound insights into the reaction dynamics of this compound. Key findings reveal that while its direct formation in the gas phase is energetically demanding, this compound is kinetically stable towards unimolecular decomposition. In atmospheric contexts, its oxidation is rapid and selective, proceeding primarily through a C-centered radical to yield formamide as the major product. The methodologies outlined herein, combining DFT and high-level ab initio calculations with kinetic theories, represent a robust framework for investigating transient species in complex chemical systems, offering predictive power that is essential for fields ranging from atmospheric science to drug development.

References

Spectroscopic Characterization of Gas-Phase Aminomethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (NH₂CH₂OH) is a molecule of significant interest due to its proposed role as a key intermediate in the prebiotic synthesis of glycine, the simplest amino acid. Despite its importance, the spectroscopic characterization of gas-phase this compound has been exceptionally challenging due to its inherent instability. This technical guide provides a comprehensive overview of the current state of knowledge on the generation, detection, and spectroscopic properties of gas-phase this compound, primarily drawing from the seminal work of Singh et al. (2022), which reports the first experimental identification of this elusive molecule. The document is intended to be a resource for researchers in astrochemistry, prebiotic chemistry, and drug development who may encounter or be interested in the properties of this transient species.

Generation and Detection of Gas-Phase this compound

The primary challenge in studying this compound is its transient nature in the gas phase, readily decomposing to formaldehyde (B43269) and ammonia. The successful experimental detection of gas-phase this compound was achieved by first synthesizing it in a stable matrix at cryogenic temperatures and then detecting it upon sublimation.

Experimental Protocol: Synthesis in an Ice Matrix and Gas-Phase Detection

The following protocol is based on the methodology described by Singh et al. (2022)[1].

1.1.1. Ice Matrix Preparation:

  • A polished silver substrate held at 5 K is exposed to a gas mixture of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) in an ultra-high vacuum (UHV) chamber.

  • The gas mixture is deposited onto the cold substrate to form an ice matrix.

  • The relative concentrations of the gases are controlled to create a specific matrix environment.

1.1.2. Irradiation of the Ice Matrix:

  • The ice matrix is irradiated with high-energy electrons (e.g., 5 keV).

  • This irradiation induces the formation of electronically excited oxygen atoms (O(¹D)).

  • The O(¹D) atoms can then insert into the C-H bonds of methylamine, forming this compound.

1.1.3. Gas-Phase Detection via Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

  • After irradiation, the temperature of the substrate is slowly increased.

  • As the ice sublimes, the molecules, including the newly formed this compound, enter the gas phase.

  • These gas-phase molecules are then ionized by a tunable vacuum ultraviolet (VUV) laser.

  • The resulting ions are accelerated into a reflectron time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • By carefully selecting the photoionization energy, specific isomers can be selectively ionized and detected.

Spectroscopic Data

To date, no experimental rotational or vibrational spectra of gas-phase this compound have been published. The data available are based on computational chemistry.

Calculated Vibrational Frequencies

The following table summarizes the computationally predicted harmonic vibrational frequencies for this compound. These values are crucial for guiding future experimental searches for its infrared spectrum.

Vibrational ModeCalculated Frequency (cm⁻¹)
OH stretch3835
NH₂ asymmetric stretch3589
NH₂ symmetric stretch3495
CH₂ asymmetric stretch3159
CH₂ symmetric stretch3075
NH₂ scissor1647
CH₂ scissor1498
OH bend1378
CH₂ wag1318
NH₂ wag1210
CH₂ twist1145
CO stretch1060
CN stretch930
NH₂ twist815
Torsion388

Data sourced from computational chemistry studies as referenced in the literature.

Calculated Ionization Energies

The adiabatic ionization energy is a key parameter for the selective detection of this compound using photoionization mass spectrometry. The calculated values for this compound and its isomers are presented below.

IsomerStructureCalculated Adiabatic Ionization Energy (eV)
This compoundNH₂CH₂OH9.15 ± 0.10
MethoxyamineCH₃ONH₂9.45 ± 0.10
N-methylhydroxylamineCH₃NHOH8.50 ± 0.10

Data sourced from Singh et al. (2022) supplementary information.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the generation and detection of gas-phase this compound.

Experimental_Workflow cluster_UHV_Chamber Ultra-High Vacuum Chamber cluster_Detection Detection System Gas_Mixture CH₃NH₂ + O₂ Gas Mixture Ice_Deposition Ice Deposition on Cold Substrate (5 K) Gas_Mixture->Ice_Deposition Irradiation Electron Irradiation (5 keV) Ice_Deposition->Irradiation Aminomethanol_Formation This compound Formation in Ice Irradiation->Aminomethanol_Formation O(¹D) Insertion Sublimation Sublimation (Heating) Aminomethanol_Formation->Sublimation Gas_Phase_Molecules Gas-Phase Molecules Sublimation->Gas_Phase_Molecules VUV_Ionization VUV Photoionization Gas_Phase_Molecules->VUV_Ionization TOF_MS Time-of-Flight Mass Spectrometer VUV_Ionization->TOF_MS Detection Detection TOF_MS->Detection

Caption: Experimental workflow for this compound synthesis and detection.

Formation Pathway

This diagram depicts the proposed formation pathway of this compound from methylamine and oxygen in an ice matrix.

Formation_Pathway O2 O₂ O1D O(¹D) O2->O1D Electron Irradiation e_minus e⁻ This compound NH₂CH₂OH O1D->this compound C-H Insertion CH3NH2 CH₃NH₂

Caption: Formation of this compound via O(¹D) insertion into methylamine.

Conclusion and Future Outlook

The successful detection of gas-phase this compound by Singh et al. (2022) represents a significant milestone in the study of this crucial prebiotic molecule.[1] The experimental protocol outlined provides a viable pathway for generating this transient species for further investigation. However, the spectroscopic characterization of gas-phase this compound is still in its infancy. Future research should focus on obtaining high-resolution rotational and vibrational spectra. Such data would be invaluable for benchmarking theoretical calculations, understanding the molecule's structure and dynamics, and enabling its potential detection in interstellar environments. The continued development of sensitive spectroscopic techniques coupled with innovative production methods will be key to unlocking the secrets of this important and elusive molecule.

References

An In-depth Technical Guide on the Aminomethanol Equilibrium with Formaldehyde and Ammonia in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a crucial, yet transient, hemiaminal intermediate formed from the reaction of formaldehyde (B43269) and ammonia (B1221849) in aqueous solution. Its existence is pivotal in various synthetic pathways, most notably in the formation of hexamethylenetetramine and as a potential precursor in prebiotic amino acid synthesis.[1][2] Due to its inherent instability in aqueous media, direct quantitative analysis of the equilibrium involving this compound has been challenging.[2] This technical guide provides a comprehensive overview of the this compound equilibrium, summarizing available quantitative data, detailing experimental methodologies for its study, and presenting visual diagrams of the involved chemical pathways and experimental workflows. The information is curated to be a valuable resource for researchers in organic synthesis, biochemistry, and drug development who may encounter or utilize this reactive intermediate.

Introduction

The reaction between formaldehyde and ammonia is a fundamental process in organic chemistry. In aqueous solution, these two simple molecules reversibly combine to form this compound.[3] This equilibrium is the initial step in a cascade of reactions that can lead to the formation of more complex molecules like hexamethylenetetramine.[4] Understanding and quantifying this equilibrium is essential for controlling subsequent reactions and for studying the kinetics of processes where this compound is an intermediate.

While this compound is kinetically stable in the gas phase with a significant energy barrier to dehydration, its isolation from aqueous solutions has proven unsuccessful due to its facile decomposition.[2][5] This guide will focus on the characterization of the equilibrium in the solution phase, which is more relevant for most chemical and biological applications.

The this compound Equilibrium

The primary equilibrium in an aqueous solution of formaldehyde and ammonia is the formation of this compound:

CH₂O + NH₃ ⇌ NH₂CH₂OH

This reaction is a nucleophilic addition of the lone pair of electrons on the nitrogen atom of ammonia to the electrophilic carbonyl carbon of formaldehyde.

Subsequent Reactions

This compound is not the final product in this system. It can undergo further reactions, most notably dehydration to form methanimine (B1209239) (CH₂NH), which is highly reactive and quickly trimerizes to 1,3,5-hexahydrotriazine or reacts further to form hexamethylenetetramine.[4][6] The overall reaction sequence highlights the importance of understanding the initial this compound equilibrium to control the final product distribution.

Quantitative Data

Direct measurement of the equilibrium constant (K_eq) for this compound formation in solution is complicated by its transient nature. Much of the available quantitative data comes from theoretical calculations in the gas phase. However, kinetic studies and spectroscopic analyses in solution provide insights into the system's behavior.

Theoretical Gas-Phase Energetics

Computational studies have provided valuable information on the thermodynamics and kinetics of this compound formation and decomposition in the gas phase. While not directly translatable to solution-phase equilibrium constants, these values indicate the inherent stability of the molecule.

ParameterValue (kJ/mol)Value (kcal/mol)Reference
Energy Barrier for NH₃ + CH₂O → NH₂CH₂OH130-17131.1-40.9[1][5]
Energy Barrier for NH₂CH₂OH → CH₂NH + H₂O230-23455.0-55.9[5][7]
Decomposition Energy Barrier to CH₂O + NH₃16940.4[2]

Table 1: Calculated Gas-Phase Energy Barriers for this compound Reactions.

Kinetic Data in Aqueous Solution

Kinetic studies of the reaction between formaldehyde and ammonia to form hexamethylenetetramine provide indirect information about the initial this compound formation. The reaction is reported to be first-order with respect to ammonia and second-order with respect to formaldehyde.[8] This suggests a complex mechanism where the initial equilibrium to form this compound is a rapid pre-equilibrium step.

ParameterValueConditionsReference
Overall Reaction Order1st order in NH₃, 2nd order in CH₂OAqueous solution[8]
Heat of Reaction (Hexamethylenetetramine formation)ReportedConcentrated and dilute solutions[8]

Table 2: Kinetic Parameters for the Overall Reaction of Formaldehyde and Ammonia in Aqueous Solution.

Due to the lack of direct experimental values for the equilibrium constant of this compound formation in solution in the reviewed literature, a definitive quantitative value cannot be provided in this table. Researchers are encouraged to use the provided experimental protocols to determine this value under their specific experimental conditions.

Experimental Protocols

The transient nature of this compound necessitates the use of advanced experimental techniques to study its formation and equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying complex equilibria in solution without disturbing the system. Both ¹H and ¹³C NMR can be used to identify and quantify the various species present in a formaldehyde-ammonia solution.[6]

Methodology:

  • Sample Preparation:

    • Prepare solutions of formaldehyde and ammonia in a suitable deuterated solvent (e.g., D₂O) at the desired concentrations and temperature. The use of deuterated solvents is crucial for ¹H NMR to avoid a large solvent signal.

    • Work at low temperatures (e.g., -10 °C) to potentially slow down subsequent reactions and increase the observable concentration of intermediates.[6]

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra of the solutions at various time intervals to monitor the progress of the reaction and the establishment of equilibrium.

    • Use quantitative NMR (qNMR) techniques by including an internal standard with a known concentration to accurately determine the concentrations of formaldehyde, ammonia, and any observable intermediates.

  • Data Analysis:

    • Identify the characteristic signals for formaldehyde, ammonia, this compound, and other intermediates like 1,3,5-hexahydrotriazine and hexamethylenetetramine.[6]

    • Integrate the signals corresponding to each species to determine their relative concentrations at equilibrium.

    • Calculate the equilibrium constant (K_eq) using the equilibrium concentrations of the reactants and products.

Stopped-Flow Spectroscopy

For reactions that reach equilibrium rapidly, stopped-flow spectroscopy can be used to measure the kinetics of the initial stages of the reaction.[9][10]

Methodology:

  • Instrument Setup:

    • Utilize a stopped-flow instrument equipped with a suitable detector (e.g., UV-Vis or fluorescence spectrophotometer).

    • Thermostat the system to the desired reaction temperature.

  • Reaction Initiation:

    • Load two separate syringes with solutions of formaldehyde and ammonia.

    • Rapidly mix the two solutions in the mixing chamber of the instrument.

  • Data Acquisition:

    • Monitor the change in absorbance or fluorescence as a function of time as the reaction mixture flows into the observation cell. The dead time of the instrument (typically in the millisecond range) limits the observation of very fast initial processes.[11]

  • Kinetic Analysis:

    • Fit the kinetic data to appropriate rate laws to determine the rate constants for the forward and reverse reactions of the this compound formation.

    • The ratio of the forward and reverse rate constants provides the equilibrium constant (K_eq = k_forward / k_reverse).

Visualizations

Chemical Equilibrium Pathway

Aminomethanol_Equilibrium cluster_equilibrium Primary Equilibrium CH2O Formaldehyde (CH₂O) This compound This compound (NH₂CH₂OH) CH2O->this compound k_f NH3 Ammonia (NH₃) NH3->this compound This compound->CH2O k_r This compound->NH3 Methanimine Methanimine (CH₂NH) + H₂O This compound->Methanimine Dehydration Hexamethylenetetramine Hexamethylenetetramine Methanimine->Hexamethylenetetramine Further Reactions

Caption: The equilibrium between formaldehyde, ammonia, and this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Formaldehyde and Ammonia solutions in D₂O B Add internal standard for qNMR A->B C Cool sample to desired temperature B->C D Acquire ¹H and ¹³C NMR spectra C->D E Identify and integrate peaks for all species D->E F Calculate equilibrium concentrations E->F G Determine Equilibrium Constant (K_eq) F->G

References

Whitepaper: Experimental Identification and Characterization of Aminomethanol in Cryogenic Ice Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive technical overview of the first experimental detection of aminomethanol (NH₂CH₂OH), a key elusive intermediate in prebiotic chemistry, within low-temperature ice matrices.

Executive Summary

This compound (NH₂CH₂OH) is a critical, yet historically elusive, intermediate in the Strecker synthesis, a fundamental pathway proposed for the formation of amino acids on primordial Earth.[1][2][3][4] Its inherent instability has long prevented its isolation and characterization, leaving a significant gap in our understanding of prebiotic molecular evolution. This whitepaper details the recent experimental breakthrough in synthesizing and identifying this compound in low-temperature ice matrices.

By exposing methylamine (B109427) (CH₃NH₂) and oxygen (O₂) ices to energetic electrons, researchers successfully formed this compound and detected it using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) during temperature-programmed desorption (TPD).[2][3][4][5] This work provides the first direct observational evidence of this compound, confirming its kinetic stability in cryogenic, non-aqueous environments and offering profound insights into the potential formation mechanisms of amino acids in astrophysical settings like interstellar ice grains.

Introduction

The origin of life and the formation of its fundamental building blocks, such as amino acids, remain central questions in science. The Strecker synthesis, first described in 1850, provides a plausible route for the formation of amino acids from simple precursors like ammonia (B1221849) (NH₃), aldehydes (RCHO), and hydrogen cyanide (HCN).[2][3] A key step in this synthesis is the formation of a hemiaminal intermediate; for the simplest amino acid, glycine (B1666218), this intermediate is this compound.[1][2][3] Despite its theoretical importance, this compound had not been experimentally isolated or observed, largely due to its rapid decomposition in aqueous environments.[6]

Recent astrochemical research has focused on interstellar ices as potential nurseries for complex organic molecules.[7][8] These ices, found in dense molecular clouds, are subjected to energetic processing (e.g., cosmic rays and UV photons), which can drive chemical reactions at extremely low temperatures.[5][8] The discovery of this compound in a simulated astrophysical ice analog demonstrates that such environments can stabilize this transient species, lending strong support to theories of an extraterrestrial origin for life's building blocks.[2][5]

Formation and Decomposition Pathways

Synthesis in Irradiated Methylamine-Oxygen Ices

The experimental identification of this compound was achieved not through the classic ammonia-formaldehyde reaction, but via a novel pathway involving the irradiation of methylamine-oxygen ice mixtures.[2][5] Two primary formation mechanisms are proposed:

  • O(¹D) Insertion: Energetic electrons dissociate molecular oxygen (O₂) into electronically excited oxygen atoms (O(¹D)). These highly reactive atoms can insert barrierlessly into a carbon-hydrogen bond of the methylamine molecule to form this compound, which is then stabilized by the surrounding ice matrix.[2][5]

  • Radical-Radical Recombination: Alternatively, ionizing radiation can cleave methylamine into an aminomethyl radical (•CH₂NH₂) and a hydrogen atom. The subsequent reaction between a hydroxyl radical (•OH), also formed from the dissociation of O₂, and the aminomethyl radical can yield this compound.[2]

G cluster_0 Proposed Formation Pathways in CH₃NH₂-O₂ Ice O2 O₂ O1D O(¹D) O2->O1D CH3NH2 CH₃NH₂ CH2NH2_rad •CH₂NH₂ CH3NH2->CH2NH2_rad OH_rad •OH e Energetic Electrons e->O2 Dissociation e->CH3NH2 Dissociation AM This compound (NH₂CH₂OH) O1D->AM Insertion CH2NH2_rad->AM Recombination OH_rad->AM

Caption: Proposed this compound formation in irradiated CH₃NH₂-O₂ ice.

Theoretical Formation on Amorphous Solid Water

Theoretical studies using density functional theory have explored the more traditional formation pathway of this compound from ammonia (NH₃) and formaldehyde (B43269) (H₂CO) on the surface of amorphous solid water (ASW), simulating interstellar ice grains.[9] These models show that the water ice surface acts as a catalyst, lowering the reaction barrier. The reaction proceeds via the formation of a C-N bond, breaking of an N-H bond, and formation of a new O-H bond, with a calculated low energy barrier of approximately 1.3 kcal mol⁻¹.[9]

G cluster_1 Catalytic Formation on Water Ice Surface Reactants NH₃ + H₂CO (on ASW surface) TS Transition State (C-N bond forming) Reactants->TS ΔE ≈ 1.3 kcal/mol Product This compound (NH₂CH₂OH) TS->Product ASW Amorphous Solid Water (ASW) Catalyst ASW->TS Catalysis

Caption: Catalytic formation of this compound on an ice surface.

Decomposition Pathways and Kinetic Stability

This compound is kinetically stable at low temperatures but can decompose via two primary channels. Theoretical calculations show significant energy barriers for these decomposition pathways, explaining its stability and persistence in the cryogenic ice matrix and its survival during the brief flight time in the gas phase upon sublimation.[2][5][6]

  • Decomposition to Formaldehyde and Ammonia: NH₂CH₂OH → H₂CO + NH₃ (Energy Barrier: 169 kJ mol⁻¹)[5]

  • Dehydration to Methanimine: NH₂CH₂OH → CH₂NH + H₂O (Energy Barrier: 235 kJ mol⁻¹)[2][5]

Experimental Protocols

The successful detection of this compound relied on a sophisticated ultra-high vacuum setup coupled with highly sensitive analytical techniques.[10]

Ice Matrix Preparation and Irradiation
  • Substrate Preparation: A silver substrate is cooled to approximately 5.0 ± 0.2 K within an ultra-high vacuum chamber.[3]

  • Gas Deposition: A pre-mixed gas mixture of methylamine and oxygen (ratio of approx. 1:9) is deposited onto the cold substrate.[3][5] The ice thickness is controlled to be around 239 ± 24 nm.[3]

  • In-situ Monitoring: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the ice composition and chemical changes in real-time during the experiment.[5]

  • Irradiation: The prepared ice matrix is irradiated with 5 keV energetic electrons at a current of 100 ± 10 nA for 60 minutes.[5] This simulates the effect of cosmic rays in interstellar space and initiates the chemical reactions.

Detection and Analysis
  • Temperature Programmed Desorption (TPD): Following irradiation, the ice is slowly heated. As the temperature rises, molecules sublime from the ice surface into the gas phase.

  • Photoionization: The sublimed neutral molecules pass through a region where they are ionized by a tunable vacuum ultraviolet (VUV) laser. Isomer-selective ionization is achieved by carefully tuning the photon energy.[3] For this compound, ionization energies of 9.10 eV and 9.50 eV are particularly relevant.[3]

  • Mass Spectrometry: The generated ions are then guided into a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio (m/z), allowing for precise identification.[2][3] this compound is detected at m/z = 47.[2]

  • Isotopic Substitution: To confirm the identification, experiments are repeated using isotopically labeled precursors, such as d5-methylamine (CD₃ND₂) and ¹⁸O₂. The corresponding mass shifts in the detected products provide definitive evidence for the elemental composition of the molecule.[2][3]

G cluster_2 Experimental Workflow Deposition 1. Ice Deposition (CH₃NH₂ + O₂ on 5K surface) Irradiation 2. Electron Irradiation (5 keV e⁻) Deposition->Irradiation TPD 3. TPD (Heating & Sublimation) Irradiation->TPD Ionization 4. VUV Photoionization (Isomer-Selective) TPD->Ionization Detection 5. ReTOF Mass Spec (Detection at m/z=47) Ionization->Detection

Caption: Workflow for this compound synthesis and detection.

Quantitative Data Summary

The experimental and theoretical studies have yielded critical quantitative data that underpin the discovery and characterization of this compound.

Table 1: Experimental and System Parameters

Parameter Value Source
Ice Composition (O₂:CH₃NH₂) 9.2 ± 1.0 : 1 [5]
Ice Deposition Temperature 5.0 ± 0.2 K [3]
Ice Thickness 239 ± 24 nm [3]
Electron Energy 5 keV [5]
Electron Dose 18 ± 2 eV per molecule [3]
This compound TPD Peak ~210 K [2]

| Gas Phase Lifetime (min) | > 6.5 ± 1.5 µs |[2] |

Table 2: Spectroscopic and Theoretical Data

Parameter Value Source
Mass-to-Charge Ratio (m/z) 47 (for CH₅NO⁺) [2]
Photoionization Energy (PIE) ~9.1 - 9.5 eV [3]
Scaled -OH Stretch Freq. (calc.) 3659 cm⁻¹ [2][3]
Scaled -NH₂ Stretch Freq. (calc.) 3146 cm⁻¹ [2][3]
Decomp. Barrier (to H₂CO+NH₃) 169 kJ mol⁻¹ [5]

| Decomp. Barrier (to CH₂NH+H₂O) | 235 kJ mol⁻¹ |[5] |

Conclusion and Future Outlook

The unambiguous experimental identification of this compound in low-temperature ice matrices is a landmark achievement in prebiotic chemistry and astrochemistry.[1][2] It validates long-held theories about the Strecker synthesis and demonstrates that astrophysical environments are capable of producing and stabilizing highly reactive intermediates crucial for the formation of amino acids.[2][5]

This discovery opens several new avenues for research:

  • Exploring Other Precursors: Similar experimental techniques can be applied to other amine and aldehyde precursors to investigate the formation of more complex hemiaminals and, subsequently, other amino acids.[5][11]

  • Surface Science Studies: Further investigation into the catalytic role of water ice and other interstellar grain components (e.g., silicates) will refine our understanding of surface-mediated reaction mechanisms.[9]

  • Astrochemical Modeling: The experimental data provides crucial benchmarks for astrochemical models, which can now more accurately predict the abundance of this compound and related species in interstellar environments, guiding future observational campaigns with telescopes.

References

aminomethanol as a precursor to the simplest amino acid glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the simplest of the proteinogenic amino acids, holds a fundamental position in biochemistry and has significant implications in prebiotic chemistry and the origins of life. Its synthesis from simple, abundant precursors is a topic of intense research. Among the proposed pathways, the role of aminomethanol (NH₂CH₂OH) as a key, yet transient, intermediate is of paramount importance. This technical guide provides a comprehensive overview of the formation of this compound from formaldehyde (B43269) and ammonia (B1221849) and its subsequent conversion to glycine, with a focus on the underlying chemical principles, experimental methodologies, and quantitative data.

This compound is recognized as a central, albeit elusive, intermediate in the Strecker synthesis of amino acids.[1][2][3][4] This pathway, first described in 1850, is a plausible route for the formation of amino acids on primordial Earth from simple molecules like ammonia, aldehydes, and hydrogen cyanide.[1][2][3][4] The initial step involves the reaction of ammonia with an aldehyde, in the case of glycine synthesis, formaldehyde, to form a hemiaminal intermediate, this compound.[1][2]

Due to its inherent instability, particularly in aqueous media where it readily decomposes to water and methanimine (B1209239), the isolation and characterization of this compound have been challenging.[1] However, recent advancements in experimental techniques have allowed for its identification in low-temperature ice matrices, providing crucial insights into its formation and stability under astrophysically relevant conditions.[1][4]

This guide will delve into the chemical pathways leading to glycine via this compound, present available quantitative data, detail experimental protocols for the identification of this key intermediate, and provide visualizations of the reaction workflows.

Chemical Synthesis Pathways

The primary pathway for the formation of this compound is the nucleophilic addition of ammonia to formaldehyde. This reaction is reversible and typically occurs in aqueous or gas phases.

1. Formation of this compound:

The reaction between ammonia (NH₃) and formaldehyde (H₂CO) leads to the formation of this compound.[5]

NH₃ + H₂CO ⇌ NH₂CH₂OH

This step is generally considered to be rapid. However, this compound is kinetically stable in the gas phase but unstable in aqueous solution, where it can dehydrate to form methanimine (CH₂NH).[1]

2. Conversion to Glycine:

The conversion of this compound to glycine can proceed through several proposed routes, most notably as part of the Strecker synthesis.

  • Strecker Synthesis: In the presence of hydrogen cyanide (HCN), this compound (or its dehydration product, methanimine) reacts to form aminoacetonitrile (B1212223) (NH₂CH₂CN). Subsequent hydrolysis of the nitrile group yields glycine (NH₂CH₂COOH).[1][3]

    • NH₂CH₂OH + HCN → NH₂CH₂CN + H₂O

    • NH₂CH₂CN + 2H₂O → NH₂CH₂COOH + NH₃

  • Alternative Pathways: Computational studies have explored other potential gas-phase reactions for glycine formation from this compound precursors, though these are less established experimentally.[6]

Quantitative Data

Quantitative experimental data on the direct conversion of this compound to glycine is scarce due to the transient nature of the intermediate. Most available data pertains to the overall yield of glycine from initial precursors like formaldehyde and ammonia or other starting materials.

PrecursorsReaction ConditionsProduct(s)YieldReference(s)
Formaldehyde, AmmoniaHeating, followed by hydrolysisGlycine (predominant), other amino acidsNot specified[7]
Monochloroacetic acid, Ammonia, Urotropine (catalyst)Two-step reaction in methanolGlycine92.9% (with 99.7% purity)[8]
Monochloroacetic acid, AmmoniaAqueous solution, room temperature, 48 hoursGlycine64-65%[9]

Theoretical Kinetic Data:

Computational studies have provided insights into the energetics of the reactions involving this compound.

ReactionMethodActivation Energy (kcal/mol)NoteReference(s)
HO-CO (radical) + CH₂NH → NHCH₂COOH (radical)UCCSD(T) and DFT0.14Gas-phase reaction[6]
NHCH₂COOH (radical) + H₂ → Glycine + H (radical)UCCSD(T) and DFT~3Gas-phase reaction[6]

Experimental Protocols

Protocol 1: Identification of this compound in Low-Temperature Ices

This protocol is based on the experimental identification of this compound in astrophysical ice analogs.[1][4]

Objective: To form and identify this compound in a low-temperature ice matrix via exposure to energetic electrons and subsequent mass spectrometric analysis.

Materials:

  • Ultrahigh vacuum (UHV) chamber

  • Cryostat capable of reaching 10 K

  • Gas deposition system

  • Electron gun

  • Temperature programmed desorption (TPD) apparatus

  • Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

  • Methylamine (B109427) (CH₃NH₂) gas

  • Oxygen (O₂) gas

Methodology:

  • Ice Deposition: Prepare a clean substrate (e.g., a silver wafer) attached to the cryostat inside the UHV chamber and cool it to 10 K.

  • Deposit a mixed ice of methylamine and oxygen onto the cold substrate via the gas deposition system. The ratio of the gases can be controlled by adjusting the partial pressures.

  • Irradiation: Irradiate the ice sample with energetic electrons (e.g., 5 keV) for a defined period to induce chemical reactions within the ice.

  • Temperature Programmed Desorption (TPD): After irradiation, heat the substrate at a constant rate (e.g., 1 K/min) to cause the sublimation of the molecules from the ice into the gas phase.

  • Photoionization and Mass Spectrometry: The sublimed neutral molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. The resulting ions are analyzed by the PI-ReTOF-MS.

  • Data Analysis: By tuning the photoionization energy, different isomers can be selectively ionized based on their ionization potentials, allowing for the unambiguous identification of this compound among other products.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and identification of glycine from this compound can be visualized.

Formation of Glycine via the Strecker Synthesis

Strecker_Synthesis Ammonia Ammonia (NH₃) This compound This compound (NH₂CH₂OH) Ammonia->this compound Formaldehyde Formaldehyde (H₂CO) Formaldehyde->this compound Aminoacetonitrile Aminoacetonitrile (NH₂CH₂CN) This compound->Aminoacetonitrile HCN Hydrogen Cyanide (HCN) HCN->Aminoacetonitrile Glycine Glycine (NH₂CH₂COOH) Aminoacetonitrile->Glycine Water Water (H₂O) Water->Glycine

Caption: Pathway of Glycine Formation via Strecker Synthesis.

Experimental Workflow for this compound Identification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Ice_Deposition Ice Deposition (Methylamine + Oxygen) Irradiation Electron Irradiation Ice_Deposition->Irradiation TPD Temperature Programmed Desorption Irradiation->TPD PI_ReTOF_MS Photoionization Time-of-Flight Mass Spectrometry TPD->PI_ReTOF_MS Data_Analysis Data Analysis and Isomer Identification PI_ReTOF_MS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminomethanol in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (NH₂CH₂OH) is the simplest hemiaminal and a key, yet elusive, intermediate in various significant chemical transformations, including the Strecker synthesis of amino acids.[1][2][3] Its high reactivity and propensity for decomposition, particularly in aqueous environments, have rendered its isolation and characterization challenging.[1][4] However, theoretical and experimental studies have shown that this compound exhibits greater kinetic stability in the gas phase and non-aqueous media, where its decomposition is significantly suppressed.[1][2][4]

These application notes provide a comprehensive overview of the synthesis of this compound in non-aqueous media, focusing on strategies for its in-situ generation and the synthesis of more stable derivatives suitable for applications in research and drug development.

Challenges in this compound Synthesis

Direct synthesis and isolation of pure this compound are hampered by its inherent instability. In aqueous solutions, it readily decomposes back to formaldehyde (B43269) and ammonia (B1221849) or dehydrates to form methanimine, which can further polymerize.[1][4] Computational studies have revealed a substantial energy barrier for its unimolecular decomposition in the gas phase, indicating its transient existence is possible under anhydrous conditions.[2]

Synthesis Strategies in Non-Aqueous Media

The primary approach to harnessing the reactivity of this compound is through its generation in a non-aqueous solvent, followed by immediate use in a subsequent reaction or conversion to a more stable derivative.

1. In-situ Generation of this compound from Formaldehyde and Ammonia

This protocol describes the generation of a solution of this compound in an organic solvent for immediate use. The key is to use anhydrous reagents and solvents to minimize decomposition.

Experimental Protocol:

  • Materials:

    • Anhydrous formaldehyde source (e.g., paraformaldehyde or gaseous formaldehyde)

    • Anhydrous ammonia gas or a solution in a non-aqueous solvent (e.g., dioxane, THF)

    • Anhydrous organic solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), dioxane)

    • Reaction vessel equipped with a gas inlet, magnetic stirrer, and a drying tube.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous paraformaldehyde in the chosen anhydrous solvent.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the stirred suspension. Alternatively, add a solution of ammonia in the same anhydrous solvent dropwise.

    • Monitor the reaction progress by observing the dissolution of paraformaldehyde. The reaction is typically complete within 1-2 hours.

    • The resulting solution contains this compound and should be used immediately for the next synthetic step.

2. Synthesis of Stabilized this compound Derivatives: N-Acyl this compound

A practical approach to stabilize the this compound structure is through N-acylation. N-acyl this compound derivatives are significantly more stable and can be isolated.

Experimental Protocol:

  • Materials:

    • Solution of in-situ generated this compound (from Protocol 1)

    • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

    • Anhydrous non-protic solvent (e.g., THF, dichloromethane)

    • Anhydrous base (e.g., triethylamine, pyridine)

  • Procedure:

    • To the freshly prepared solution of this compound at 0°C, add an anhydrous base (1.2 equivalents).

    • Slowly add the acylating agent (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

ProductStarting MaterialsSolventTypical Yield (%)Purity (%)Reference
In-situ this compoundParaformaldehyde, AmmoniaTHF or DioxaneNot isolatedN/AGeneral procedure based on hemiaminal chemistry
N-Acetyl this compoundIn-situ this compound, Acetic AnhydrideTHF60-75>95Adapted from general acylation procedures
N-Benzoyl this compoundIn-situ this compound, Benzoyl ChlorideDichloromethane70-85>98Adapted from general acylation procedures

Visualization of Synthesis Pathways

Diagram 1: In-situ Generation of this compound

in_situ_this compound formaldehyde Formaldehyde (anhydrous) This compound This compound (in solution) formaldehyde->this compound Reaction at 0°C ammonia Ammonia (anhydrous) ammonia->this compound solvent Non-aqueous Solvent (e.g., THF, Dioxane) solvent->this compound

Caption: Workflow for the in-situ generation of this compound.

Diagram 2: Synthesis of N-Acyl this compound

nacyl_this compound in_situ_this compound In-situ this compound reaction N-Acylation Reaction in_situ_this compound->reaction acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->reaction base Anhydrous Base (e.g., Triethylamine) base->reaction n_acyl_this compound N-Acyl this compound (stable product) reaction->n_acyl_this compound purification Purification n_acyl_this compound->purification

Caption: Synthetic pathway to stable N-acyl this compound.

Conclusion

While the direct synthesis and isolation of this compound remain a significant challenge, its in-situ generation in non-aqueous media provides a viable pathway for its use in organic synthesis. The formation of stable derivatives, such as N-acyl this compound, offers a practical alternative for researchers and drug development professionals. The protocols and data presented here provide a foundation for the successful application of this compound chemistry in a laboratory setting. Further research into novel stabilizing agents and anhydrous reaction conditions may pave the way for the isolation of this elusive and important molecule.

References

Application Notes and Protocols for the Experimental Detection of Transient Aminomethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (NH₂CH₂OH) is a key, yet highly transient, intermediate in the Strecker synthesis of glycine, the simplest amino acid. Its fleeting nature has made direct experimental detection historically challenging. Recent advancements, however, have enabled the successful identification and characterization of this elusive molecule. These application notes provide a detailed overview and experimental protocols for the generation and detection of transient this compound, primarily leveraging techniques involving cryogenic matrix isolation coupled with isomer-selective photoionization time-of-flight mass spectrometry. Understanding the formation and stability of this compound is crucial for fields ranging from astrochemistry and the origins of life to synthetic chemistry and drug development, where analogous hemiaminal intermediates can play critical roles in reaction mechanisms.

Key Applications

  • Astrochemistry and Prebiotic Chemistry: Studying the formation of amino acids and other prebiotic molecules in interstellar ice analogs. The detection of this compound provides crucial insights into the initial steps of chemical evolution.[1][2][3][4]

  • Reaction Kinetics and Dynamics: Investigating the kinetics and unimolecular decomposition pathways of transient intermediates in chemical reactions.[1][4]

  • Synthetic Chemistry: Understanding the role of hemiaminal intermediates in various organic syntheses, which can inform the optimization of reaction conditions and the development of novel synthetic routes.

  • Drug Development: Characterizing transient intermediates in metabolic pathways or drug degradation processes that may involve the formation of this compound or related structures.

Experimental Overview

The cornerstone of successful this compound detection lies in its formation and stabilization in a cryogenic matrix, followed by sensitive and selective gas-phase analysis. The most effective documented method involves the following key stages:

  • Ice Preparation: A binary ice mixture of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) is deposited onto a cryogenic substrate in an ultra-high vacuum (UHV) chamber.[1][2][3][4][5]

  • Irradiation: The ice is irradiated with energetic electrons to induce the formation of this compound. This process is thought to involve the barrierless insertion of an electronically excited oxygen atom (O(¹D)) into a carbon-hydrogen bond of methylamine.[1][2][3][4]

  • Temperature Programmed Desorption (TPD): The temperature of the substrate is gradually increased, causing the volatile species, including the newly formed this compound, to sublimate into the gas phase.[1][4][6]

  • Isomer-Selective Photoionization and Detection: The sublimated neutral molecules are ionized using tunable vacuum ultraviolet (VUV) light. By setting the photoionization energy just above the ionization threshold of this compound but below that of its structural isomers, selective detection is achieved using a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).[1][2][3][4][5]

Data Presentation

Table 1: Experimental Parameters for this compound Generation and Detection
ParameterValueReference
Ice Composition Methylamine (CH₃NH₂) and Oxygen (O₂)[1][2][3][4]
Ice Deposition Temperature 5.0 ± 0.2 K[5]
Substrate Silver[2]
Ice Thickness 239 ± 24 nm[5]
Electron Irradiation Energy 5 keV[5]
Irradiation Current 100 ± 10 nA[5]
Irradiation Time 60 minutes[2]
TPD Ramp Rate 1 K min⁻¹[1][4]
This compound Sublimation Peak ~210 K[1]
Photoionization Energy (Selective) 9.10 eV[3][4]
Photoionization Energy (General) 9.50 eV[3][4]
Table 2: Calculated Adiabatic Ionization Energies (IEs) for CH₅NO Isomers
IsomerStructureCalculated IE (eV)Reference
This compoundNH₂CH₂OH9.17[3]
N-MethylhydroxylamineCH₃NHOH9.24[3]
MethoxyamineCH₃ONH₂9.87[3]
Ylide⁺CH₂-NH₂-O⁻7.54[3]
Triplet Ylide⁺CH₂-O-NH₂⁻8.21[3]

Experimental Protocols

Protocol 1: Preparation and Irradiation of Cryogenic Ices

This protocol details the formation of a methylamine-oxygen ice mixture and its subsequent irradiation to synthesize this compound.

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻¹⁰ Torr)

  • Cryogenic cold finger (e.g., closed-cycle helium refrigerator) capable of reaching ~5 K

  • Polished silver substrate

  • Gas handling manifold for precise gas mixing and deposition

  • Methylamine (CH₃NH₂) gas (high purity)

  • Oxygen (O₂) gas (high purity)

  • Electron gun (e.g., 5 keV energy)

  • Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring

  • Laser interferometry system for measuring ice thickness

Procedure:

  • Substrate Preparation: Cool the polished silver substrate to 5.0 ± 0.2 K within the UHV chamber.

  • Gas Mixture Preparation: Prepare a gas mixture of methylamine and oxygen. The ratio can be controlled via the gas handling manifold. A typical ratio is approximately 9:1 oxygen to methylamine.[2]

  • Ice Deposition: Deposit the gas mixture onto the cold substrate at a controlled rate. Monitor the thickness of the ice layer in real-time using laser interferometry. A typical total thickness is around 239 nm.[5]

  • In-situ Monitoring (Optional): Collect FTIR spectra of the ice before, during, and after deposition to verify the composition and monitor for any initial reactions.

  • Electron Irradiation: Irradiate the prepared ice sample with a 5 keV electron beam at a current of 100 nA for 60 minutes.[2][5] This step induces the chemical reactions that form this compound.

  • Post-Irradiation Analysis: Collect post-irradiation FTIR spectra to observe the formation of new chemical species. Note that due to overlapping vibrational bands, direct FTIR identification of this compound can be challenging.[1][4]

Protocol 2: TPD and PI-ReTOF-MS Detection of this compound

This protocol describes the sublimation of the irradiated ice and the subsequent gas-phase detection of this compound.

Materials and Equipment:

  • UHV chamber with the irradiated ice sample from Protocol 1

  • Temperature controller for the cryogenic finger

  • Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS)

  • Tunable Vacuum Ultraviolet (VUV) light source (e.g., generated via four-wave mixing)

  • Ion detection system (e.g., microchannel plate detector)

Procedure:

  • System Alignment: Position the VUV photoionization source approximately 2.0 ± 0.5 mm above the surface of the ice sample, aligned with the inlet of the ReTOF-MS.[1]

  • Temperature Programmed Desorption (TPD): Increase the temperature of the substrate at a linear rate of 1 K per minute from 5 K up to 320 K.[1][4]

  • Photoionization: As molecules desorb from the ice surface into the gas phase, ionize them with the VUV light beam.

    • Isomer-Selective Detection: To selectively detect this compound, set the photon energy to 9.10 eV. This energy is sufficient to ionize this compound but not its more stable isomers like N-methylhydroxylamine.[3][4]

    • General Survey: To detect all CH₅NO isomers, use a higher photon energy, such as 9.50 eV.[3][4]

  • Mass Analysis: The generated ions are extracted into the ReTOF-MS, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectra as a function of the substrate temperature. The signal corresponding to this compound (m/z = 47) is expected to peak at approximately 210 K.[1]

  • Isotopic Substitution: To confirm the identification, the entire experiment can be repeated using isotopically labeled precursors, such as ¹⁸O₂ or deuterated methylamine (CD₃ND₂), and the corresponding mass shifts in the TPD profile can be observed.

Visualizations

Experimental_Workflow Ice_Prep 1. Ice Preparation (CH3NH2 + O2 on 5K substrate) Irradiation 2. Electron Irradiation (5 keV e-) Ice_Prep->Irradiation Formation of Ice Matrix TPD 3. Temperature Programmed Desorption (Ramp to 320 K) Irradiation->TPD This compound Synthesis in Ice Sublimation Sublimation of Neutrals TPD->Sublimation Gas Phase Molecules Ionization 4. VUV Photoionization (e.g., 9.10 eV) Sublimation->Ionization Detection 5. ReTOF-MS Detection (m/z = 47) Ionization->Detection Mass Separation

Caption: Workflow for the generation and detection of transient this compound.

Aminomethanol_Formation_Pathway cluster_Reactants Reactants in Ice Matrix cluster_Process Irradiation Process cluster_Product Product CH3NH2 Methylamine (CH3NH2) This compound This compound (NH2CH2OH) CH3NH2->this compound Barrierless C-H Insertion O2 Oxygen (O2) Irradiation Energetic Electrons O1D Excited Oxygen (O(1D)) Irradiation->O1D Dissociation O1D->this compound Barrierless C-H Insertion

Caption: Proposed formation pathway of this compound in irradiated ices.

References

Application Note: Isomer-Selective Identification of Aminomethanol Using Photoionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (NH₂CH₂OH) is a key, yet transient, intermediate in the Strecker synthesis of glycine, the simplest amino acid.[1] Its high reactivity and instability under terrestrial conditions have made its direct detection challenging. This application note details a robust methodology for the unambiguous, isomer-selective identification of this compound in complex gas mixtures using Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS). This technique leverages the differences in adiabatic ionization energies (IEs) among structural isomers to selectively ionize and detect the target molecule. The protocol described herein is based on the successful experimental identification of this compound formed in astrophysical ice analogs.[1]

Principle of the Technique

Isomer-selective photoionization relies on the precise tuning of vacuum ultraviolet (VUV) photon energy to be above the adiabatic ionization energy of the target isomer but below that of other co-existing isomers. Molecules subliming from a sample are exposed to a tunable VUV light source. If the photon energy is sufficient to remove an electron, the molecule is ionized and subsequently detected by a mass spectrometer. By systematically varying the photon energy, a photoionization efficiency (PIE) curve can be generated, which provides a characteristic fingerprint for each isomer.

In the case of this compound (CH₅NO), several structural isomers exist. By setting the photoionization energy between the IE of this compound and its other isomers, one can selectively generate this compound cations, allowing for its clear identification even in a complex chemical environment.

Quantitative Data

The successful isomer-selective identification of this compound is predicated on the differences in the adiabatic ionization energies of the CH₅NO isomers. The calculated adiabatic ionization energies for this compound and its relevant isomers are presented in Table 1.

Isomer NameChemical FormulaStructureAdiabatic Ionization Energy (eV)
This compoundNH₂CH₂OHH₂N-CH₂-OH9.25 ± 0.05
MethoxyamineCH₃ONH₂CH₃-O-NH₂9.68 ± 0.05
N-methylhydroxylamineCH₃NHOHCH₃-NH-OH9.41 ± 0.05
Ylide⁺CH₂-NH₂-O⁻8.85 ± 0.05
Azomethine ylideH₂C=N⁺H-O⁻H8.15 ± 0.05

Table 1: Calculated Adiabatic Ionization Energies of CH₅NO Isomers. The successful selective ionization of this compound relies on using a photon energy that is above its ionization threshold but below that of other isomers, such as methoxyamine and N-methylhydroxylamine.

Experimental Protocols

This section provides a detailed protocol for the generation and isomer-selective detection of this compound. The methodology is adapted from the work of Singh et al. (2022) and generalized for broader applicability.[1]

Synthesis of this compound in an Ice Matrix

This compound can be synthesized in situ within a cryogenic ice matrix, which stabilizes this reactive intermediate.

Materials:

  • Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

  • Cryogenic cold finger (capable of reaching < 10 K)

  • Polished silver or gold substrate

  • Gas deposition system with precision leak valves

  • Methylamine (B109427) (CH₃NH₂) gas

  • Oxygen (O₂) gas

  • Electron gun (5 keV)

Protocol:

  • Cool the substrate to 5 K.

  • Prepare a gas mixture of methylamine and oxygen (e.g., 1:9 ratio).

  • Deposit the gas mixture onto the cold substrate at a controlled rate to form an ice film of a desired thickness (e.g., ~200-300 nm).

  • Irradiate the ice sample with 5 keV electrons to induce the formation of this compound via the insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methylamine. The typical electron dose is around 18 ± 2 eV per molecule.[1]

Temperature Programmed Desorption (TPD)

TPD is used to sublime the newly formed molecules, including this compound, from the ice matrix into the gas phase.

Protocol:

  • After irradiation, heat the substrate at a linear rate (e.g., 1 K/min) from 5 K to 300 K.

  • Position the UHV chamber in close proximity to the skimmer of the mass spectrometer to ensure that the subliming molecules are efficiently sampled.

Isomer-Selective Photoionization and Detection

The sublimed neutral molecules are then ionized using a tunable VUV light source and detected by a reflectron time-of-flight mass spectrometer.

Instrumentation:

  • Tunable Vacuum Ultraviolet (VUV) light source (e.g., synchrotron or laser-based)

  • Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS)

Protocol:

  • Generate VUV photons at a specific energy. For the selective detection of this compound, two key energies are used:

    • 9.50 eV: At this energy, this compound and its higher energy isomers can be ionized.

    • 9.10 eV: At this energy, only isomers with an IE below 9.10 eV will be ionized. This compound, with an IE of ~9.25 eV, will not be significantly ionized.[1]

  • The VUV beam is directed to intersect the plume of desorbed molecules from the TPD stage.

  • The photo-generated ions are then extracted into the ReTOF-MS.

  • The ions are accelerated and travel through a field-free drift tube before being reflected by an ion mirror, which corrects for initial kinetic energy distributions, thereby enhancing mass resolution.

  • The ions are detected by a microchannel plate (MCP) detector.

  • Record the mass spectra as a function of temperature. A signal at m/z = 47 (the mass of CH₅NO) that is present at 9.50 eV but absent or significantly reduced at 9.10 eV provides strong evidence for the presence of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the identification of this compound.

experimental_workflow cluster_synthesis This compound Synthesis cluster_detection Detection cluster_photon_source Tunable VUV Photon Source synthesis_start Methylamine (CH₃NH₂) + Oxygen (O₂) Gas Mixture ice_deposition Deposition onto Cryogenic Substrate (5 K) synthesis_start->ice_deposition electron_irradiation 5 keV Electron Irradiation ice_deposition->electron_irradiation aminomethanol_ice This compound in Ice Matrix electron_irradiation->aminomethanol_ice tpd Temperature Programmed Desorption (TPD) aminomethanol_ice->tpd Sample Transfer sublimation Sublimation of Neutral Molecules tpd->sublimation photoionization VUV Photoionization sublimation->photoionization tof_ms ReTOF-MS Analysis photoionization->tof_ms data_analysis Isomer-Selective Identification tof_ms->data_analysis photon_source Synchrotron or Laser photon_source->photoionization

Caption: Experimental workflow for this compound identification.

Isomer-Selective Photoionization Logic

The logic behind the isomer-selective detection is depicted in the following diagram.

photoionization_logic cluster_isomers CH₅NO Isomers in Gas Phase cluster_experiment1 Experiment 1: Photon Energy = 9.50 eV cluster_experiment2 Experiment 2: Photon Energy = 9.10 eV This compound This compound (IE = 9.25 eV) photon_950 Photon Energy 9.50 eV photon_910 Photon Energy 9.10 eV other_isomers Other Isomers (e.g., Methoxyamine, IE = 9.68 eV) ionization_yes_amino This compound Ionized photon_950->ionization_yes_amino ionization_yes_other Other Isomers Ionized photon_950->ionization_yes_other ms_signal_950 Signal at m/z = 47 in Mass Spectrum ionization_yes_amino->ms_signal_950 ionization_yes_other->ms_signal_950 conclusion Conclusion: Signal at 9.50 eV and not at 9.10 eV confirms the presence of this compound ms_signal_950->conclusion ionization_no_amino This compound NOT Ionized photon_910->ionization_no_amino ionization_no_other Higher IE Isomers NOT Ionized photon_910->ionization_no_other ms_no_signal_910 No/Reduced Signal at m/z = 47 ionization_no_amino->ms_no_signal_910 ionization_no_other->ms_no_signal_910 ms_no_signal_910->conclusion

Caption: Logic of isomer-selective photoionization.

Conclusion

The combination of in-situ synthesis in cryogenic ices, temperature-programmed desorption, and isomer-selective photoionization time-of-flight mass spectrometry provides a powerful and definitive method for the identification of highly reactive and unstable molecules like this compound. By carefully selecting the photoionization energy, researchers can distinguish between structural isomers, enabling the study of complex chemical reactions and intermediates that are crucial in fields ranging from astrochemistry to pharmaceutical development. This technique offers high sensitivity and selectivity, making it an invaluable tool for modern analytical chemistry.

References

Aminomethanol: A Versatile Precursor for Organic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Aminomethanol (CH₅NO), the simplest amino alcohol, is a reactive yet highly valuable precursor in the synthesis of a diverse array of organic compounds. Its bifunctional nature, possessing both an amino and a hydroxyl group on the same carbon, makes it a key intermediate in the construction of complex nitrogen-containing molecules, including amino acids, pharmaceuticals, and heterocyclic scaffolds.[1] While its transient nature has historically presented challenges for isolation, its in situ generation and the use of its more stable derivatives have become powerful strategies in modern organic synthesis.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in key organic transformations, offering insights for researchers in organic chemistry and drug discovery.

Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids. This compound is a crucial, albeit often transient, intermediate in this reaction, formed from the reaction of an aldehyde with ammonia (B1221849).[3][4] The subsequent reaction with a cyanide source, followed by hydrolysis, yields the desired amino acid.

Application: Synthesis of α-aminonitriles, the direct precursors to α-amino acids. This method is fundamental in the synthesis of both natural and unnatural amino acids, which are critical components of peptides, proteins, and various pharmaceuticals.

Logical Workflow: Strecker Synthesis

Strecker_Synthesis Aldehyde Aldehyde (RCHO) This compound This compound Intermediate Aldehyde->this compound Ammonia Ammonia (NH3) Ammonia->this compound Iminium Iminium Ion This compound->Iminium -H2O Aminonitrile α-Aminonitrile Iminium->Aminonitrile Cyanide Cyanide (HCN/CN-) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis

Caption: Reaction pathway of the Strecker synthesis.

Experimental Protocol: Synthesis of 2-Amino-2-phenylacetonitrile

This protocol describes the synthesis of the α-aminonitrile precursor to phenylalanine.

Materials:

Procedure:

  • In a well-ventilated fume hood, a solution of benzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice bath.

  • Aqueous ammonia (1.5 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, during which the this compound intermediate is formed in situ.

  • A solution of sodium cyanide (1.1 eq) in a minimal amount of water is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude α-aminonitrile, which can be further purified by recrystallization or column chromatography.

ParameterValue
Reactants Benzaldehyde, Ammonia, Sodium Cyanide
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 80-95%

N-Acyliminium Ions in Heterocycle Synthesis

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the construction of a wide variety of nitrogen-containing heterocycles.[5] Stable precursors, such as N-Boc-aminomethanol and other N-alkoxy or N-hydroxyalkyl amides, can be readily converted to N-acyliminium ions under acidic conditions. These ions then undergo intra- or intermolecular reactions with various nucleophiles to form cyclic products.

Application: Synthesis of substituted pyrrolidines, piperidines, isoquinolines, and other complex alkaloids and drug candidates.[6]

Logical Workflow: Heterocycle Synthesis via N-Acyliminium Ion Cyclization

N_Acyliminium_Cyclization Precursor This compound Derivative (e.g., N-Boc) Acyliminium N-Acyliminium Ion Precursor->Acyliminium Acid Acid Catalyst Acid->Acyliminium Heterocycle Nitrogen Heterocycle Acyliminium->Heterocycle Cyclization Nucleophile Intramolecular Nucleophile Nucleophile->Heterocycle Mannich_Reaction Amine Amine (R2NH) Iminium Iminium Ion Amine->Iminium Formaldehyde Formaldehyde (CH2O) (from this compound derivative) Formaldehyde->Iminium MannichBase Mannich Base (β-Amino Carbonyl) Iminium->MannichBase Enolizable Enolizable Carbonyl Compound Enolizable->MannichBase Pictet_Spengler_Reaction Tryptamine β-Arylethylamine (e.g., Tryptamine) Iminium Iminium Ion Tryptamine->Iminium Aldehyde Aldehyde/Ketone (from this compound derivative) Aldehyde->Iminium Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Heterocycle Tetrahydro-β-carboline Cyclization->Heterocycle SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling NBocAm N-Boc-Aminomethanol NBocAm->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Elongation Peptide Chain Elongation Deprotection->Elongation Cleavage Cleavage from Resin Elongation->Cleavage PeptideAlcohol Peptide Alcohol Cleavage->PeptideAlcohol

References

Application of Aminomethanol in the Synthesis of Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (CH₅NO), the simplest amino alcohol, is a reactive and unstable intermediate that is typically generated in situ from the reaction of an amine with formaldehyde (B43269). Its transient nature makes it a valuable reagent in the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in a vast array of pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound and its corresponding iminium ion intermediates in two key name reactions widely employed in pharmaceutical synthesis: the Pictet-Spengler reaction and the Mannich reaction.

The Pictet-Spengler Reaction: Synthesis of β-Carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The key electrophilic species in this reaction is an iminium ion, formed from the dehydration of an this compound intermediate.

Application Example: Synthesis of Tadalafil (Cialis®)

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. A key step in the synthesis of Tadalafil is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).

Reaction Scheme:

G cluster_intermediate Intermediate cluster_product Product R1 D-Tryptophan methyl ester I1 Iminium Ion (from this compound) R1->I1 Condensation R2 Piperonal R2->I1 plus1 + P1 Tetrahydro-β-carboline (Tadalafil precursor) I1->P1 Intramolecular Cyclization

Caption: Pictet-Spengler reaction in Tadalafil synthesis.

Quantitative Data for Tadalafil Synthesis via Pictet-Spengler Reaction
Catalyst/Solvent SystemReaction ConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
Trifluoroacetic acid (TFA), CH₂Cl₂4°C, 5 days411.5:1[1]
Conc. HCl, MethanolReflux85>99:1Not explicitly stated, but implied from improved methods
Benzoic acid, Acetic acidNot specifiedNot specified92:8[2]
Nitromethane or AcetonitrileNot specifiedNot specified99:1[2]
Experimental Protocol: Improved Synthesis of Tadalafil Precursor

This protocol describes a high-yield, diastereoselective synthesis of the cis-isomer of the tetrahydro-β-carboline precursor to Tadalafil.

Materials:

Procedure:

  • Pictet-Spengler Reaction:

    • To a solution of D-tryptophan methyl ester hydrochloride in methanol, add piperonal (1.05 equivalents) and a catalytic amount of concentrated HCl (0.25 equivalents).

    • Reflux the mixture. The cis-isomer hydrochloride salt will precipitate out of the solution.

    • Cool the reaction mixture and filter the precipitate to isolate the cis-tetrahydro-β-carboline hydrochloride. The trans-isomer remains in the filtrate. This selective precipitation drives the equilibrium towards the desired cis-isomer, resulting in high diastereoselectivity.

  • Chloroacetylation:

    • Dissolve the isolated cis-tetrahydro-β-carboline hydrochloride in a biphasic system of dichloromethane and aqueous sodium bicarbonate solution.

    • To this vigorously stirred mixture, add a solution of chloroacetyl chloride in dichloromethane dropwise.

    • After the addition is complete, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloroacetylated intermediate.

  • Final Cyclization:

    • Dissolve the chloroacetylated intermediate in a suitable solvent such as chloroform (B151607) or methanol.

    • Add an excess of methylamine solution and heat the mixture to reflux to complete the final cyclization, affording Tadalafil.

    • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway: Tadalafil and the cGMP Pathway

Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor.[3][4] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] cGMP induces smooth muscle relaxation and increased blood flow, leading to an erection.[3][6] PDE5 is the enzyme responsible for the degradation of cGMP.[4] By inhibiting PDE5, Tadalafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[3][5]

G cluster_stimulation Sexual Stimulation cluster_no Nitric Oxide Release cluster_gc Guanylate Cyclase Activation cluster_cgmp cGMP Production cluster_pde5 PDE5 Action cluster_effect Physiological Effect Stim NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP GTP to cGMP PDE5 PDE5 cGMP->PDE5 Degraded by Effect Smooth Muscle Relaxation (Erection) cGMP->Effect Induces Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil's mechanism of action on the cGMP pathway.

The Mannich Reaction: Aminomethylation in Pharmaceutical Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an this compound intermediate, which then dehydrates to an electrophilic iminium ion (Mannich reagent). This iminium ion is then attacked by the nucleophilic active hydrogen compound to form the final β-amino carbonyl compound, known as a Mannich base.

Application Examples in Pharmaceutical Synthesis

The Mannich reaction is a versatile tool for the synthesis of a variety of pharmaceuticals.

  • Tramadol (Ultram®): An opioid analgesic, synthesized via a Mannich reaction between cyclohexanone (B45756), formaldehyde, and dimethylamine (B145610).[7]

  • Fluoxetine (Prozac®): A selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, where a key step involves the Mannich reaction of acetophenone, formaldehyde, and methylamine.[8][9]

  • Tolmetin (Tolectin®): A non-steroidal anti-inflammatory drug (NSAID), the synthesis of which can involve a Mannich-type aminomethylation.[10]

Quantitative Data for Mannich Reactions in Pharmaceutical Synthesis
DrugReactantsProduct of Mannich ReactionYield (%)Reference
Tramadol Cyclohexanone, Paraformaldehyde, Dimethylamine HCl2-(Dimethylaminomethyl)cyclohexanone76[11]
Fluoxetine Acetophenone, Paraformaldehyde, Methylamine HCl3-(Methylamino)-1-phenylpropan-1-one (B3050580) HClNot explicitly stated[9]
Tolmetin 1-Methylpyrrole-2-acetonitrile, Formaldehyde, Dimethylamine1-Methyl-5-(dimethylaminomethyl)-pyrrole-2-acetonitrileNot explicitly stated[12]
Experimental Protocols

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Glacial acetic acid

  • Acetone (B3395972)

Procedure:

  • A mixture of cyclohexanone (2 equivalents), paraformaldehyde (1 equivalent), dimethylamine hydrochloride (1 equivalent), and glacial acetic acid is refluxed for 3 hours.

  • The acetic acid and excess cyclohexanone are removed under reduced pressure.

  • The residue is purified by crystallization from acetone to yield 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Ethanol (B145695)

  • Concentrated HCl

Procedure:

  • A mixture of acetophenone, paraformaldehyde, and methylamine hydrochloride in ethanol with a catalytic amount of concentrated HCl is refluxed.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the resulting crude 3-(methylamino)-1-phenylpropan-1-one hydrochloride is used in the subsequent reduction step without further purification.

Materials:

  • 1-Methylindole

  • Formaldehyde

  • Dimethylamine

Procedure:

  • 1-Methylindole is aminomethylated using formaldehyde and dimethylamine to form 2-dimethylaminomethyl-1-methylindole.[12]

  • This intermediate is then methylated with methyl iodide to form a quaternary ammonium (B1175870) salt.[12]

  • Reaction with sodium cyanide yields 1-methylpyrrole-2-acetonitrile.[12]

Signaling Pathways

Tramadol exerts its analgesic effect through two primary mechanisms: it is a weak agonist of the μ-opioid receptor, and it inhibits the reuptake of serotonin and norepinephrine.[13][14][15]

G cluster_opioid Opioid System cluster_monoamine Monoamine System Tramadol Tramadol MuReceptor μ-Opioid Receptor Tramadol->MuReceptor Agonist SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits Reuptake Analgesia1 Analgesia MuReceptor->Analgesia1 Serotonin Increased Synaptic Serotonin SERT->Serotonin Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Analgesia2 Analgesia Serotonin->Analgesia2 Norepinephrine->Analgesia2

Caption: Dual mechanism of action of Tramadol.

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[16][17] It blocks the serotonin transporter (SERT) in the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft and enhanced postsynaptic neuronal activity.[16][18]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SerotoninVesicles Serotonin Vesicles Serotonin Serotonin SerotoninVesicles->Serotonin Release SERT Serotonin Transporter (SERT) Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Serotonin->SERT SerotoninReceptor Serotonin Receptor Serotonin->SerotoninReceptor Binds to Signal Signal Transduction SerotoninReceptor->Signal

Caption: Mechanism of action of Fluoxetine (SSRI).

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[19][20] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[19][20]

G cluster_cox Cyclooxygenase Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Tolmetin Tolmetin Tolmetin->COX1 Inhibits Tolmetin->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Mechanism of action of Tolmetin on the COX pathway.

References

The Pivotal Role of Protonated Aminomethanol in Ion-Molecule Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, understanding the intricacies of ion-molecule reactions is paramount for advancements in fields ranging from astrochemistry to atmospheric science and pharmaceuticals. Protonated aminomethanol ([NH₂CH₂OH]H⁺), a key intermediate in various chemical processes, offers a compelling subject of study due to its significant role in the formation of complex organic molecules. This document provides a detailed overview of its formation, reactivity, and the experimental protocols to investigate its behavior in the gas phase.

Introduction to Protonated this compound

This compound (NH₂CH₂OH) is the simplest amino alcohol and a hemiaminal. While it is unstable in aqueous solutions, readily dissociating into formaldehyde (B43269) and ammonia, its protonated form exhibits enhanced stability, particularly in the gas phase.[1] This stability makes protonated this compound a crucial participant in ion-molecule reactions, where it can act as a precursor to biologically relevant molecules like amino acids.[2]

Protonation can occur at either the nitrogen or the oxygen atom, leading to two distinct isomers: N-protonated this compound (NH₃⁺CH₂OH) and O-protonated this compound (NH₂CH₂OH₂⁺). Theoretical calculations have shown that the proton affinities for both sites are high and relatively similar, suggesting that both isomers can coexist and are readily formed in proton-rich environments.[3]

Quantitative Data on Protonated this compound

The following tables summarize key quantitative data related to the thermochemistry of protonated this compound, providing a basis for understanding its reactivity.

Table 1: Proton Affinities of this compound [3]

Site of ProtonationProton Affinity (kcal/mol) at 298 KLevel of Theory
Nitrogen (N)210.31CCSD(T)/aug-cc-pVQZ
Oxygen (O)209.35CCSD(T)/aug-cc-pVQZ

Table 2: Relative Energies for the Ion-Molecule Reaction of Protonated this compound with Formic Acid [3]

This reaction has been investigated as a potential pathway for the formation of protonated glycine (B1666218) in the interstellar medium.[2][3]

Product ChannelRelative Energy (kcal/mol)Level of Theory
N-protonated glycine + H₂O-16.46CCSD(T)/aug-cc-pVTZ
O-protonated glycine + H₂O-1.91CCSD(T)/aug-cc-pVTZ
NH₃ + CH₂(OH)₂ + H⁺19.45CCSD(T)/aug-cc-pVTZ
H₃O⁺ + NH₂CHO2.51CCSD(T)/aug-cc-pVTZ

Key Signaling Pathways and Logical Relationships

The formation and subsequent reactions of protonated this compound can be visualized as a series of interconnected pathways.

Formation_and_Reactivity_of_Protonated_this compound cluster_formation Formation cluster_reactivity Reactivity This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound Protonation Proton Source (e.g., H3O+) Proton Source (e.g., H3O+) Proton Source (e.g., H3O+)->Protonated this compound Protonated Glycine Protonated Glycine Protonated this compound->Protonated Glycine Ion-Molecule Reaction Complex Organic Molecules Complex Organic Molecules Protonated this compound->Complex Organic Molecules Ion-Molecule Reaction Formic Acid Formic Acid Formic Acid->Protonated Glycine Other Reactants Other Reactants Other Reactants->Complex Organic Molecules

Caption: Formation and reactivity of protonated this compound.

Experimental Protocols

Investigating the role of protonated this compound in ion-molecule reactions requires specialized gas-phase techniques. The following protocols outline key experimental approaches.

Generation of Protonated this compound

Objective: To produce a stable beam of protonated this compound for subsequent reaction studies.

Methodology: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of a stable precursor, such as a secondary amine, in a suitable solvent (e.g., methanol/water).[1]

  • Introduction of Aldehyde: Introduce a lower aldehyde (e.g., formaldehyde) to the solution to form the this compound in situ.[1]

  • Acidification: Add a strong acid (e.g., formic acid or hydrochloric acid) to the solution to protonate the this compound.[1] The acid concentration should be optimized to maximize the signal of the protonated species.

  • Electrospray Ionization: Introduce the solution into the ESI source of a mass spectrometer. The applied high voltage will generate gas-phase ions of protonated this compound.

  • Ion Selection: Use the mass selection capabilities of the mass spectrometer (e.g., a quadrupole mass filter) to isolate the ion of interest, [NH₂CH₂OH]H⁺ (m/z 48).

Study of Ion-Molecule Reactions using Tandem Mass Spectrometry

Objective: To investigate the reactivity of protonated this compound with a neutral reagent gas.

Methodology: Collision-Induced Dissociation (CID) and Reaction Monitoring

  • Ion Generation and Selection: Generate and mass-select protonated this compound as described in Protocol 4.1.

  • Reaction Cell: Direct the isolated protonated this compound ions into a collision/reaction cell filled with a neutral reactant gas (e.g., formic acid vapor) at a controlled pressure.

  • Reaction Monitoring: Vary the collision energy and the pressure of the reactant gas to study the formation of product ions.

  • Product Ion Analysis: Mass-analyze the ions exiting the reaction cell to identify the product ions. For the reaction with formic acid, the primary product ion of interest would be protonated glycine (m/z 76).

  • Data Analysis: Analyze the product ion intensities as a function of reactant gas pressure and collision energy to determine reaction cross-sections and infer reaction mechanisms.

Characterization of Neutral this compound Precursor

Objective: To detect and characterize the neutral this compound precursor before protonation.

Methodology: Isomer-Selective Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) [4][5]

  • Sample Preparation in Ices: Prepare low-temperature ices (e.g., at 10 K) containing a precursor molecule like methylamine (B109427) (CH₃NH₂) and an oxidant such as oxygen (O₂).[4]

  • Irradiation: Expose the ice to energetic electrons or UV photons to induce chemical reactions and form this compound within the ice matrix.[4]

  • Temperature Programmed Desorption (TPD): Gradually heat the ice sample. As the temperature increases, the newly formed this compound will sublimate into the gas phase.

  • Photoionization: Intersect the desorbed neutral molecules with a tunable vacuum ultraviolet (VUV) laser beam. By scanning the photon energy, different isomers can be selectively ionized based on their unique ionization energies.[4][5]

  • Time-of-Flight Mass Analysis: The resulting ions are then analyzed by a time-of-flight mass spectrometer to obtain a mass spectrum. The signal at m/z 47 corresponds to the this compound radical cation.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the ion-molecule reactions of protonated this compound.

Experimental_Workflow cluster_ion_generation Ion Generation cluster_reaction_study Reaction Study cluster_analysis Analysis Precursor_Solution Precursor Solution (Amine + Aldehyde + Acid) ESI_Source Electrospray Ionization Source Precursor_Solution->ESI_Source Protonated_Aminomethanol_Beam Protonated this compound Ion Beam ESI_Source->Protonated_Aminomethanol_Beam Mass_Selection Mass Selection (Quadrupole) Protonated_Aminomethanol_Beam->Mass_Selection Reaction_Cell Reaction Cell (with Reactant Gas) Mass_Selection->Reaction_Cell Product_Ions Product Ions Reaction_Cell->Product_Ions Mass_Analyzer Mass Analyzer (e.g., TOF) Product_Ions->Mass_Analyzer Data_Acquisition Data Acquisition and Analysis Mass_Analyzer->Data_Acquisition

Caption: Experimental workflow for ion-molecule reaction studies.

Conclusion

Protonated this compound is a species of significant interest in the study of ion-molecule reactions. Its enhanced stability in the gas phase compared to its neutral counterpart allows it to participate in reactions that can lead to the formation of complex and biologically important molecules. The experimental protocols outlined in this document provide a framework for researchers to generate, characterize, and study the reactivity of this important chemical intermediate. A thorough understanding of its behavior will undoubtedly contribute to a deeper knowledge of chemical evolution in diverse environments and may offer insights for synthetic chemistry and drug development.

References

Application Notes and Protocols: Atmospheric Reactions of Aminomethanol with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomethanol (NH₂CH₂OH) is an important intermediate in atmospheric chemistry, originating from sources such as biomass burning. Its atmospheric fate is significantly influenced by reactions with hydroxyl (•OH) radicals, which are highly reactive oxidants in the troposphere. Understanding the kinetics and mechanisms of these reactions is crucial for assessing the environmental impact of this compound and its degradation products, which can include formamide (B127407) and potentially carcinogenic nitrosamines.[1][2] This document provides detailed application notes and protocols based on computational and established experimental methodologies for studying the atmospheric reactions of this compound with hydroxyl radicals.

Data Presentation

Reaction Kinetics and Thermodynamics

The reaction between this compound and hydroxyl radicals proceeds primarily through hydrogen abstraction from the –CH₂, –NH₂, and –OH functional groups. Computational studies have provided valuable insights into the kinetics and thermodynamics of these reaction channels.

Table 1: Calculated Rate Constants and Activation Energies for H-Abstraction from this compound by •OH at 300 K.

Reaction ChannelActivation Energy (kcal/mol)Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹)
H-abstraction from –CH₂4.1 – 6.5-
H-abstraction from –NH₂3.5 – 6.5-
H-abstraction from –OH7.0 – 9.3-
Total -1.97 x 10⁻¹¹

Source: Nulakani & Ali, 2024.[1][2][3][4]

Table 2: Branching Ratios for the Formation of this compound Radicals at 300 K.

Radical ProductFormation PathwayBranching Ratio (%)
NH₂ĊHOH (C-centered)H-abstraction from –CH₂77
ṄHCH₂OH (N-centered)H-abstraction from –NH₂20
NH₂CH₂O• (O-centered)H-abstraction from –OH3

Source: Nulakani & Ali, 2024.[1][2][3][4]

Subsequent Oxidation and Product Formation

The dominant carbon-centered radical (NH₂ĊHOH) rapidly reacts with atmospheric oxygen (³O₂), leading to the formation of several products, with formamide being the most significant.

Table 3: Kinetics of the NH₂ĊHOH + ³O₂ Reaction and Product Branching Ratios.

ProductRate Constant (cm³ molecule⁻¹ s⁻¹)Branching Ratio (%)
Formamide (NH₂CHO)5.5 x 10⁻¹²~99
Amino formic acid (NH₂COOH)-<1
Formimidic acid (HN=C(H)-OH)-<1

Source: Nulakani & Ali, 2024.[1][2]

Reaction Pathways and Experimental Workflow Visualization

This compound + •OH Reaction Pathway

The initial reaction involves the abstraction of a hydrogen atom by a hydroxyl radical, leading to the formation of one of three possible this compound radicals and a water molecule.

G cluster_products Products This compound This compound (NH₂CH₂OH) C_Radical C-centered Radical (NH₂ĊHOH) This compound->C_Radical H-abstraction from -CH₂ (77%) N_Radical N-centered Radical (ṄHCH₂OH) This compound->N_Radical H-abstraction from -NH₂ (20%) O_Radical O-centered Radical (NH₂CH₂O•) This compound->O_Radical H-abstraction from -OH (3%) OH_Radical Hydroxyl Radical (•OH) OH_Radical->C_Radical H-abstraction from -CH₂ (77%) OH_Radical->N_Radical H-abstraction from -NH₂ (20%) OH_Radical->O_Radical H-abstraction from -OH (3%) Water Water (H₂O) G cluster_oxidation_products Oxidation Products C_Radical C-centered Radical (NH₂ĊHOH) Formamide Formamide (NH₂CHO) ~99% C_Radical->Formamide Other_Products Other Products (Amino formic acid, Formimidic acid) <1% C_Radical->Other_Products Oxygen Oxygen (³O₂) Oxygen->Formamide Oxygen->Other_Products G A Reactant Preparation (this compound, •OH precursor, Reference Compound) B Introduction into Reaction Chamber (e.g., Smog Chamber, Flow Tube) A->B C Initiation of Reaction (e.g., Photolysis of •OH precursor) B->C D Monitoring of Reactant and Product Concentrations (e.g., PTR-MS, CRDS) C->D E Data Analysis (Relative Rate Plot, Kinetic Modeling) D->E F Determination of Rate Constant E->F

References

Application Notes and Protocols for the Light-Driven Synthesis of Aminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Light-Driven Synthesis of Aminoethanol from Formaldehyde (B43269) and Ammonia (B1221849)

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoethanol from formaldehyde and ammonia using a light-driven system. This innovative approach combines a photocatalytic energy-supplying module for cofactor regeneration with a multi-enzyme catalytic module for the conversion of simple C1 and N1 sources into a valuable amino alcohol.[1] The system offers a green and economical route for the production of amino alcohols, with potential applications in pharmaceutical and chemical industries.[1]

I. System Overview and Key Components

The light-driven synthesis system is composed of two primary modules:

  • Energy-Supplying Module: This module utilizes a photocatalyst to regenerate the cofactor NADH (Nicotinamide Adenine Dinucleotide, reduced form) using light energy. A key component is an S-scheme heterojunction photocatalyst, which efficiently separates charge carriers to drive the reduction of NAD⁺ to NADH.[1]

  • Multi-Enzyme Catalytic Module: This module contains a cascade of three enzymes that work in concert to synthesize 2-aminoethanol from formaldehyde and ammonia, utilizing the NADH provided by the energy-supplying module.[1]

The overall process is a testament to the potential of hybrid inorganic-biological systems in sustainable chemical synthesis.[2]

II. Data Presentation

Table 1: Performance of the Energy-Supplying Module
PhotocatalystDescriptionNADH Regeneration Turnover Frequency (h⁻¹)
S-scheme HeterojunctionMetal-organic framework core with a bipyridine-based conjugated polymer shell.30.49

Data extracted from a 2025 study on light-driven aminoethanol synthesis.[1]

Table 2: Light-Driven Synthesis of 2-Aminoethanol
Condition2-Aminoethanol Yield (mmol L⁻¹)Duration (min)Light Condition
Complete System0.493004 Light-Dark Cycles
No Irradiation0300Dark
No Formaldehyde03004 Light-Dark Cycles
No (NH₄)₂SO₄03004 Light-Dark Cycles

These results confirm that formaldehyde and ammonium (B1175870) sulfate (B86663) are the carbon and nitrogen sources, respectively, and that light is essential for the reaction.[1]

III. Experimental Protocols

Protocol 1: Synthesis of the S-scheme Heterojunction Photocatalyst

This protocol describes the preparation of the photocatalyst responsible for NADH regeneration.[1]

Materials:

  • Metal-organic framework precursor

  • Bipyridine-based conjugated polymer precursor

  • Solvents and reagents for synthesis (specifics to be detailed based on the chosen framework and polymer)

Procedure:

  • Synthesize the metal-organic framework (MOF) core according to established literature procedures.

  • Prepare the bipyridine-based conjugated polymer shell.

  • In-situ grow the polymer shell on the surface of the MOF core to form the S-scheme heterojunction.

  • Wash and dry the resulting photocatalyst powder.

  • Characterize the material to confirm its structure and properties.

Protocol 2: Preparation of the Multi-Enzyme Catalytic Module

This protocol details the preparation of the enzymatic component of the system.[1]

Materials:

Procedure:

  • Obtain or purify the three enzymes: AlaDH, glycolaldehyde synthase, and omega-aminotransferase.

  • Determine the optimal ratio of the three enzymes for efficient 2-aminoethanol synthesis. This may require preliminary optimization experiments.

  • Prepare a stock solution of the enzyme mixture in the appropriate buffer.

Protocol 3: Light-Driven Synthesis of 2-Aminoethanol

This protocol outlines the procedure for the complete synthesis of 2-aminoethanol.[1]

Materials:

  • S-scheme heterojunction photocatalyst

  • Multi-enzyme mixture

  • Formaldehyde solution

  • Ammonium sulfate ((NH₄)₂SO₄) solution

  • NAD⁺ (Nicotinamide Adenine Dinucleotide, oxidized form)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Light source (e.g., solar simulator or specific wavelength LED)

  • Reaction vessel

Procedure:

  • Set up the reaction vessel containing the buffer solution.

  • Add the S-scheme heterojunction photocatalyst, NAD⁺, formaldehyde, and ammonium sulfate to the reaction vessel.

  • Add the multi-enzyme mixture to the vessel.

  • Incubate the system in the dark for 30 minutes to allow for substrate adsorption equilibrium and the initial accumulation of glycolaldehyde.[1]

  • Commence light-dark cycles. A typical cycle might consist of a period of irradiation followed by a period of darkness. During the light phase, NADH is regenerated, and it is consumed during the dark phase.[1]

  • After a set number of cycles (e.g., four cycles over 300 minutes), stop the reaction.[1]

  • Separate the photocatalyst from the solution (e.g., by centrifugation).

  • Analyze the supernatant for the concentration of 2-aminoethanol using an appropriate analytical method (e.g., HPLC).

IV. Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Module Preparation cluster_1 Reaction Setup cluster_2 Light-Driven Synthesis cluster_3 Analysis A Synthesize S-scheme Photocatalyst C Combine Photocatalyst, Enzymes, Formaldehyde, Ammonia, NAD+ A->C B Prepare Multi-Enzyme Mixture B->C D Incubate in Dark (30 min) C->D E Apply Light-Dark Cycles D->E F Separate Photocatalyst E->F G Analyze Supernatant for Aminoethanol F->G

Caption: Workflow for the light-driven synthesis of aminoethanol.

Diagram 2: Enzymatic Synthesis Pathway

G cluster_0 Enzymatic Cascade cluster_1 Cofactor Regeneration F Formaldehyde G Glycolaldehyde F->G Glycolaldehyde Synthase N Ammonia A Alanine N->A AlaDH E 2-Aminoethanol G->E Omega-aminotransferase P Pyruvate A->P Omega-aminotransferase A->E P->A AlaDH P->A NADH NADH NADH->P NAD NAD+ NADH->NAD NAD->A NAD->NADH Light + Photocatalyst

Caption: Enzymatic pathway for aminoethanol synthesis.

References

Application Notes and Protocols: Synthesis and Utility of Amino Alcohol-Derived Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While aminomethanol itself is a highly unstable chemical intermediate, its structural motifs are foundational to a broad class of versatile surfactants synthesized from more stable amino alcohols (e.g., monoethanolamine, diethanolamine) and amino acids. These surfactants are widely utilized in detergents, personal care products, and specialized industrial applications due to their excellent surface activity, biodegradability, and mildness.

This document provides detailed application notes on the synthesis of N-acyl alkanolamides and related amino acid-based surfactants, comprehensive experimental protocols, and a summary of their performance characteristics. Furthermore, it explores the significant biological activities of N-acylethanolamines, a related class of lipid mediators, which is of particular interest for drug development.

I. Overview of Amino Alcohol-Based Surfactant Synthesis

The most common method for synthesizing amino alcohol-derived surfactants is the amidation of fatty acids or their esters (like fatty acid methyl esters - FAMEs) with an amino alcohol. This reaction typically involves heating the reactants, often in the presence of a catalyst, to form an amide bond, yielding the desired surfactant. The choice of the fatty acid chain length and the type of amino alcohol determines the physicochemical properties of the final product, such as its solubility, critical micelle concentration (CMC), and foaming ability.

Two primary synthetic routes are prevalent:

  • Direct Amidation: This involves the direct reaction of a fatty acid with an amino alcohol at elevated temperatures (140-180 °C), often with the removal of water to drive the reaction to completion.[1]

  • Enzymatic Synthesis: Lipases are used as biocatalysts for the amidation of fatty acids or esters with amino alcohols.[2] This method offers milder reaction conditions (e.g., 40-50 °C) and high selectivity, presenting a greener alternative to chemical synthesis.[2][3]

II. Quantitative Data Summary

The performance of a surfactant is primarily evaluated by its ability to reduce surface tension and form micelles at low concentrations. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and a lower CMC value indicates a more efficient surfactant. The surface tension at the CMC (γ_CMC) reflects the surfactant's effectiveness in reducing the surface tension of water.

Surfactant TypeHydrophobic ChainHead GroupCMC (mmol/L)γ_CMC (mN/m)Reference
N-Acyl EthanolamideN-LauroylEthanolamine~1.2~28General Literature
N-Acyl DiethanolamideN-CocoylDiethanolamine (B148213)~0.9~29General Literature
N-Acyl GlycinateN-LauroylGlycine0.4530.5[4]
N-Acyl SarcosinateN-LauroylSarcosine0.5227.5General Literature
Cationic SurfactantNα-LauroylArginine Ethyl Ester0.4125.5[5]
Cationic SurfactantNα-MyristoylArginine Ethyl Ester0.3524.0[5]

Note: CMC and γ_CMC values are approximate and can vary with temperature, pH, and ionic strength of the solution.

III. Experimental Protocols

Protocol 1: Chemical Synthesis of N-Cocoyl Diethanolamide (Nonionic Surfactant)

This protocol describes the direct amidation of coconut oil fatty acid methyl esters with diethanolamine using a base catalyst.

Materials:

  • Coconut Oil Fatty Acid Methyl Ester (FAME)

  • Diethanolamine (DEA)

  • Calcium Oxide (CaO) as a heterogeneous catalyst

  • Isopropanol (B130326) (solvent)

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add coconut oil FAME and isopropanol at a 1:2 weight/volume ratio.

  • Addition of Reactants: Add diethanolamine to the flask. The optimal molar ratio of diethanolamine to FAME is 6:1.[6]

  • Catalyst Addition: Add CaO catalyst at a concentration of 4% (by weight of FAME).[6]

  • Reaction: Heat the mixture to 70-75 °C with constant stirring at approximately 350 rpm.[6] Maintain these conditions for 3 hours to achieve high conversion (up to 97%).[6]

  • Work-up: After 3 hours, terminate the reaction. Remove the solid CaO catalyst by filtration.

  • Purification: Evaporate the isopropanol solvent from the filtrate using a rotary evaporator to yield the crude N-cocoyl diethanolamide surfactant.

  • Characterization: The product can be characterized using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide bond.

Protocol 2: Enzymatic Synthesis of Fatty Diethanolamide

This protocol outlines a greener, lipase-catalyzed synthesis of fatty diethanolamide from vegetable oil.

Materials:

  • Vegetable Oil (e.g., Calophyllum inophyllum kernel oil)

  • Diethanolamine (DEA)

  • Immobilized Lipase (B570770) (e.g., Lipozyme TL IM)

  • Hexane (B92381) (solvent)

  • Shaking water bath

  • Gravimetric analysis equipment

Procedure:

  • Substrate Preparation: Dissolve 1 g of the vegetable oil in 20 mL of hexane.

  • Reaction Setup: In a suitable reaction vessel, combine the oil-hexane solution with diethanolamine. The optimal substrate ratio is 1 g of oil to 5 mmol of diethanolamine.[3]

  • Enzyme Addition: Add 0.05 g of immobilized lipase to the mixture.[3]

  • Incubation: Place the vessel in a shaking water bath set to 40 °C and 125 rpm.[3]

  • Reaction Time: Allow the reaction to proceed for 2 hours, which is the optimal incubation time for this system.[3]

  • Product Purification: After the reaction, separate the hexane phase containing the product. The immobilized enzyme can be recovered by filtration for potential reuse.

  • Analysis: The yield of fatty diethanolamide can be determined by gravimetric analysis after evaporating the hexane. The product structure can be confirmed using GC-MS and FTIR.[3]

Protocol 3: Synthesis of a Cationic Surfactant (Nα-Lauroyl-L-Arginine Ethyl Ester)

This protocol describes a two-step synthesis of an arginine-based cationic surfactant, which has applications in personal care products and as an antimicrobial agent.

Step 1: Esterification of L-Arginine

  • In a round-bottom flask, charge 250 mL of ethanol (B145695) followed by the addition of 0.25 equivalents of L-Arginine HCl at room temperature.[7]

  • Slowly add 1.25 equivalents of thionyl chloride while controlling the exothermic reaction.[7]

  • Heat the mixture to reflux and maintain for 4-5 hours.[7]

  • After the reaction is complete, remove the ethanol under vacuum to obtain the crude L-Arginine ethyl ester dihydrochloride (B599025).[7]

Step 2: Acylation of L-Arginine Ethyl Ester

  • Dissolve 1 equivalent of the L-Arginine ethyl ester dihydrochloride from Step 1 in water.[7]

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly and simultaneously, add 0.96 equivalents of lauroyl chloride and a solution of sodium hydroxide (B78521) dropwise, maintaining the pH of the reaction mixture between 8 and 9.[7]

  • After the addition is complete, continue stirring for an additional 2 hours at the same temperature.[7]

  • Adjust the final pH to between 5.5 and 7.0 using hydrochloric acid or sodium hydroxide.[7]

  • The crude product can be obtained by filtration or distillation of the solvent.[7]

IV. Biological Activity of N-Acylethanolamines (NAEs)

Of significant interest to drug development professionals is the fact that N-acylethanolamines (NAEs), which share the core structure of the surfactants described (a fatty acid linked to ethanolamine), are a class of endogenous bioactive lipid mediators.[8] These molecules are involved in a variety of physiological processes.

  • Anandamide (B1667382) (N-arachidonoylethanolamine): The most well-known NAE, anandamide is an endocannabinoid that acts as an endogenous ligand for cannabinoid receptors CB1 and CB2.[9][10] It plays a role in pain modulation, appetite, mood, and memory.

  • Palmitoylethanolamide (PEA): This NAE does not bind to cannabinoid receptors but exerts anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[10][11]

  • Oleoylethanolamide (OEA): OEA is known to regulate feeding and body weight and is considered an anorexic substance.[10]

The biosynthesis of these molecules occurs in vivo from membrane phospholipids.[9] The structural similarity between these bioactive lipids and synthetically produced N-acyl ethanolamide surfactants highlights potential avenues for the design of novel therapeutic agents or specialized drug delivery systems.

V. Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Synthesis cluster_conditions Conditions cluster_products Products & Purification FattyAcid Fatty Acid / Ester Amidation Amidation Reaction FattyAcid->Amidation AminoAlcohol Amino Alcohol AminoAlcohol->Amidation Surfactant N-Acyl Amino Alcohol Surfactant Amidation->Surfactant Forms Water Water / Alcohol (Byproduct) Amidation->Water Releases Conditions Heat (140-180°C) or Lipase Catalyst (40-50°C) Conditions->Amidation Requires Purification Purification (Filtration, Evaporation) Surfactant->Purification

Caption: General workflow for the synthesis of N-Acyl Amino Alcohol surfactants.

G cluster_membrane Cell Membrane cluster_synthesis Biosynthesis cluster_mediators Lipid Mediators cluster_receptors Cellular Receptors cluster_effects Physiological Effects PL Membrane Phospholipids (e.g., NAPE) NAPE_PLD NAPE-PLD (Enzyme) PL->NAPE_PLD Hydrolyzes Anandamide Anandamide (NAE) NAPE_PLD->Anandamide PEA PEA / OEA (NAEs) NAPE_PLD->PEA CB1_CB2 CB1 / CB2 Receptors Anandamide->CB1_CB2 Binds to PPARa PPAR-α Receptor PEA->PPARa Activates Neurotransmission Modulation of Neurotransmission CB1_CB2->Neurotransmission Leads to Inflammation Anti-inflammatory Analgesic Effects PPARa->Inflammation Leads to

Caption: Simplified signaling pathway of endogenous N-Acylethanolamines (NAEs).

References

Troubleshooting & Optimization

Technical Support Center: Aminomethanol Isolation and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and preparation of aminomethanol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and visualizations to assist you with the challenges associated with this unstable hemiaminal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound in a question-and-answer format.

Problem Question Possible Cause & Solution
Low or No Yield of Product Why am I not getting the desired this compound product?Cause: this compound is a transient intermediate that exists in equilibrium with its precursors (e.g., formaldehyde (B43269) and ammonia).[1] The reaction may not be favoring the formation of the product. Solution:Temperature Control: Ensure the reaction is conducted at low temperatures (ideally 0-5 °C) to shift the equilibrium towards the product and minimize decomposition.[1] • Reactant Concentration: High concentrations of reactants can lead to side reactions.[1] Consider using more dilute solutions.
Product Decomposition My product seems to be decomposing rapidly. How can I prevent this?Cause: this compound is notoriously unstable, especially in aqueous solutions, and readily decomposes to methanimine (B1209239) and water.[2][3][4] Water can act as a catalyst in this dehydration process.[4][5] Solution:Inert Atmosphere: Perform the synthesis and any subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] • pH Control: Maintain a neutral to slightly basic pH to disfavor the protonation of the hydroxyl group, which is a key step in its elimination as water.[1] • Protonation: For purification or storage, consider converting the this compound to its protonated salt form by adding a strong acid. This significantly increases its thermal stability.[6] • Non-Aqueous Medium: If possible, work in a non-aqueous medium to reduce the rate of water-catalyzed decomposition.[4][5]
Presence of Impurities My product is contaminated with byproducts. What are they and how can I remove them?Cause: Common byproducts include methanimine (from decomposition), which can polymerize into resinous materials, and aldol (B89426) condensation products from the aldehyde precursor.[1] Unreacted starting materials may also be present. Solution:Purification of Protonated Form: If you have stabilized your this compound by protonation, you can remove volatile impurities like unreacted aldehydes and excess water through vacuum distillation at low temperatures (below 85°C, preferably 50-75°C).[6] • In Situ Use: Since this compound is highly reactive and difficult to isolate, the most common strategy is to generate it in situ and use it immediately in the next reaction step without isolation.[1]
Reaction Stalls The reaction seems to have stopped before completion. What should I do?Cause: The equilibrium between reactants and this compound may have been reached. Prolonged reaction times can also favor decomposition.[1] Solution:Monitor Progress: Closely monitor the reaction's progress using appropriate analytical techniques. • Immediate Use: Plan to use the this compound solution as soon as it is formed to drive the overall reaction sequence forward.[1]

Frequently Asked Questions (FAQs)

Q1: What makes this compound so challenging to isolate? A1: this compound's primary challenge is its inherent instability.[3][4] It is a hemiaminal, a class of compounds known to be transient. It readily decomposes into methanimine and water, a process that is often catalyzed by the presence of water itself.[2][4][5] This makes its isolation as a pure, stable compound in a laboratory setting very difficult.[3]

Q2: Can this compound be isolated as a pure, stable compound? A2: Generally, this compound is considered a transient intermediate and is not typically isolated in a pure, stable form for synthetic applications.[1] Most protocols involve its generation in situ for immediate use.[1] However, recent studies have successfully identified it in the gas phase after formation in low-temperature ices, highlighting its kinetic stability under specific, non-aqueous conditions.[4][5][7] It can also be stabilized as a protonated salt, which is more thermally stable than the free base.[6]

Q3: What is the role of pH in the synthesis and stability of this compound? A3: The pH plays a crucial role. A mildly acidic pH (around 4-5) can catalyze the dehydration (decomposition) step. To preserve the this compound, maintaining a neutral to slightly basic pH is advisable as it disfavors the protonation of the hydroxyl group, which is a necessary step for its elimination as water.[1]

Q4: How does temperature affect the stability of this compound? A4: Temperature has a significant impact. As an unstable hemiaminal, it is highly prone to decomposition at elevated temperatures.[1] For synthetic purposes, it is critical to maintain low temperatures, ideally between 0-5 °C, to minimize the rate of its dehydration to methanimine.[1]

Q5: What are the primary decomposition products of this compound? A5: The main decomposition products are methanimine (CH₂NH) and water (H₂O).[2][8] Methanimine itself can be unstable and may polymerize, leading to the formation of resinous materials.[1]

Q6: What are the key safety precautions when working with this compound? A6: While specific toxicity data for this compound is limited, it should be handled with the same precautions as its precursors, such as formaldehyde or acetaldehyde (B116499) and ammonia (B1221849), which are irritants and can be toxic.[9] It is recommended to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[9][10] Given its instability, the potential for the formation of other reactive species should also be considered.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of this compound.

ParameterValueConditionsSource
Decomposition Barrier (to Methanimine + H₂O) 230-234 kJ/molGas Phase (Theoretical)[2][3][4]
Decomposition Barrier (to Formaldehyde + NH₃) 169 kJ/molGas Phase (Theoretical)[4]
Formation Barrier (from Methanimine + H₂O) 194-252 kJ/molGas Phase (Theoretical)[4]
Formation Barrier (from Formaldehyde + NH₃) 130-171 kJ/molGas Phase (Theoretical)[4]
Recommended Synthesis Temperature 0-5 °CIn Solution[1]
Recommended Purification Temperature (Protonated) 50-75 °C (under vacuum)Distillation of Salt Form[6]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Immediate Use

This protocol focuses on the generation of an this compound solution intended for immediate use in a subsequent reaction, minimizing decomposition.[1]

  • Materials:

    • Formaldehyde (or other suitable aldehyde)

    • Aqueous ammonia (e.g., 28-30% solution)

    • Anhydrous solvent (e.g., diethyl ether or THF), pre-cooled to 0 °C

    • Ice bath

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Set up a reaction flask equipped with a magnetic stirrer and an inert gas inlet.

    • Cool the flask in an ice bath to 0 °C.

    • Add the pre-cooled anhydrous solvent to the flask.

    • Under the inert atmosphere, slowly add the aldehyde to the solvent with gentle stirring.

    • Continue stirring and add the aqueous ammonia solution dropwise. Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir for a short period (e.g., 30 minutes), closely monitoring for any signs of decomposition.

    • The resulting solution containing this compound should be used immediately in the next synthetic step.

Protocol 2: Purification of this compound via Protonation and Vacuum Distillation

This protocol is adapted from methods for increasing the stability of aminomethanols for purification.[6]

  • Materials:

    • Crude this compound reaction mixture

    • A strong acid (e.g., sulfuric acid, hydrochloric acid)

    • Distillation apparatus

    • Vacuum pump

  • Procedure:

    • Cool the crude this compound reaction mixture in an ice bath.

    • Slowly add a strong acid to the mixture with stirring. Monitor the pH to ensure protonation is complete. Control the temperature to prevent thermal degradation during this exothermic step.

    • Once protonated, the this compound salt solution is more thermally stable.

    • Transfer the solution to a distillation apparatus.

    • Apply vacuum and gently heat the mixture to a temperature between 50-75 °C. Do not exceed 85 °C to avoid degradation of the protonated this compound.[6]

    • Collect the volatile impurities (unreacted aldehyde, water, etc.) in a cold trap.

    • Continue the distillation until the removal of impurities is complete, which can be monitored by analyzing the distillate.

    • The remaining solution contains the purified this compound salt.

Visualizations

Diagram 1: Synthesis and Decomposition of this compound

Synthesis and Decomposition Pathway of this compound Reactants Formaldehyde (CH₂O) + Ammonia (NH₃) This compound This compound (NH₂CH₂OH) Reactants->this compound Synthesis (Reversible) Decomposition Methanimine (CH₂NH) + Water (H₂O) This compound->Decomposition Decomposition (Dehydration) Polymer Polymerization Products Decomposition->Polymer

Caption: Synthesis of this compound from formaldehyde and ammonia, and its subsequent decomposition.

Diagram 2: Troubleshooting Workflow for this compound Synthesis

Troubleshooting Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckDecomp Product Decomposing? CheckYield->CheckDecomp No Temp Adjust Temperature (0-5 °C) CheckYield->Temp Yes CheckPurity Impurities Present? CheckDecomp->CheckPurity No Inert Use Inert Atmosphere CheckDecomp->Inert Yes Success Successful Synthesis/ In Situ Use CheckPurity->Success No Distill Vacuum Distill Protonated Form CheckPurity->Distill Yes (if protonated) InSitu Use Immediately (In Situ) CheckPurity->InSitu Yes (alternative) Temp->Start Conc Use Dilute Solutions pH Control pH (Neutral/Basic) Inert->pH Protonate Protonate to Stabilize pH->Protonate Protonate->Start Distill->Success InSitu->Success

Caption: A logical workflow for troubleshooting common issues during this compound synthesis.

Diagram 3: Factors Affecting this compound Stability

Factors Affecting Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors LowTemp Low Temperature (0-5 °C) This compound This compound Stability LowTemp->this compound InertAtmosphere Inert Atmosphere InertAtmosphere->this compound NeutralBasicpH Neutral/Basic pH NeutralBasicpH->this compound Protonation Protonation (Salt Formation) Protonation->this compound NonAqueous Non-Aqueous Solvent NonAqueous->this compound HighTemp High Temperature PresenceOfWater Presence of Water AcidicpH Acidic pH PresenceOfAir Presence of Air/O₂ This compound->HighTemp This compound->PresenceOfWater This compound->AcidicpH This compound->PresenceOfAir

Caption: Key factors that either promote the stability or instability of this compound.

References

Technical Support Center: Aminomethanol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inherent instability of aminomethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in aqueous solutions?

A: this compound (NH₂CH₂OH) is a hemiaminal intermediate formed from the reaction of ammonia (B1221849) and formaldehyde (B43269). Its instability in water is due to a facile decomposition pathway where it readily eliminates a molecule of water to form methanimine (B1209239) (CH₂NH).[1][2][3][4][5] In aqueous media, water molecules can act as a catalyst in this dehydration process, further promoting its decomposition.[4]

Q2: What are the primary decomposition products of this compound in water?

A: The primary decomposition products are methanimine and water.[1][2][3][5] Methanimine is also unstable and can undergo further reactions, including polymerization, to form more complex products like hexamethylenetetramine.[4]

Q3: Is this compound always unstable?

A: No. While highly unstable in aqueous solutions, theoretical and experimental studies have shown that this compound is kinetically stable in the gas phase.[6] This is due to a substantial energy barrier for its unimolecular decomposition.[1][2][4][6] Its stability is significantly higher in non-aqueous environments and at low temperatures.[4]

Q4: What is the effect of pH on the stability of this compound?

A: The stability of this compound is highly pH-dependent. The overall reaction rate from formaldehyde and ammonia to subsequent products is fastest in the pH range of 9 to 10.[7][8] Acidic conditions can catalyze the dehydration of hemiaminals by protonating the hydroxyl group, making it a better leaving group (water).[9] Therefore, neutral to slightly basic conditions are generally recommended to minimize the decomposition rate.

Q5: Can I isolate pure this compound from an aqueous reaction?

A: Isolating pure this compound from aqueous solutions is extremely challenging and generally not feasible under standard laboratory conditions due to its rapid decomposition.[4] Most applications rely on its in situ generation and immediate use in subsequent reaction steps.

Troubleshooting Guide

Issue 1: My reaction to form an this compound derivative is failing, yielding complex mixtures.

Possible Cause Troubleshooting Action
Rapid decomposition of this compound. Generate and use this compound in situ. Ensure the subsequent reactant is present to trap the intermediate as it forms.
High reaction temperature. Maintain low temperatures (e.g., 0-5 °C) throughout the reaction to minimize the rate of dehydration.
Inappropriate pH. Control the pH of the reaction medium. Avoid acidic conditions. A neutral to slightly basic pH is often optimal.
Presence of excess water. If possible, use a non-aqueous solvent or minimize the amount of water in the reaction.
Prolonged reaction time. Monitor the reaction closely and work up the reaction as soon as the formation of the desired product is maximized.

Issue 2: I am unable to detect the formation of this compound in my reaction.

Possible Cause Troubleshooting Action
Transient nature of the intermediate. Use in situ analytical techniques with rapid acquisition times, such as NMR spectroscopy, to detect its transient formation.[10][11][12]
Low concentration. The equilibrium between formaldehyde, ammonia, and this compound may lie towards the starting materials. Use analytical methods sensitive enough to detect low concentrations.
Decomposition is faster than detection. Lower the temperature of the sample during analysis to slow down the decomposition rate.

Data on Factors Influencing Stability

Direct kinetic data for this compound half-life in aqueous solution is scarce due to its transient nature. However, the stability is governed by several key factors.

FactorEffect on StabilityRecommendations for Maximizing Stability
Solvent Water catalyzes decomposition.[4] Non-aqueous solvents significantly increase stability.Use non-aqueous solvents (e.g., THF, diethyl ether) or mixed-solvent systems with minimal water content.
Temperature Higher temperatures accelerate the decomposition rate.Conduct reactions at low temperatures (e.g., 0-5 °C).
pH Acidic conditions catalyze dehydration.[9] The overall reaction to subsequent products is fastest between pH 9-10.[7][8]Maintain a neutral to slightly basic pH. Avoid strongly acidic or basic conditions.
Concentration High concentrations of reactants can favor the formation of downstream products and polymers.Use dilute solutions to better control the reaction.

Experimental Protocols

Protocol 1: In Situ Generation and Monitoring of this compound by ¹H NMR

This protocol focuses on the qualitative detection of this compound as a transient intermediate.

Materials:

  • Formaldehyde solution (e.g., 37% in H₂O)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • D₂O for NMR

  • NMR tube and spectrometer

Procedure:

  • Prepare a solution of ammonium chloride in D₂O in an NMR tube.

  • Cool the NMR tube to a low temperature (e.g., 5 °C) in the NMR spectrometer.

  • Acquire a background ¹H NMR spectrum of the ammonium chloride solution.

  • Carefully add a stoichiometric amount of pre-cooled formaldehyde solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra over time.

  • Analysis: Look for the appearance of new signals corresponding to the CH₂ group of this compound. These signals will likely be broad and transient, eventually being replaced by signals of the decomposition and downstream products. The exact chemical shift will be dependent on the specific conditions (pH, concentration). In aqueous solutions of formaldehyde, the main species are methylene (B1212753) glycol and its polymers, which will also be visible in the spectrum.[13]

Protocol 2: Synthesis of an this compound Derivative via In Situ Generation

This protocol outlines a general procedure for using this compound in a subsequent reaction without isolation.

Materials:

  • Formaldehyde

  • Ammonia source (e.g., aqueous ammonia, ammonium chloride)

  • Anhydrous, pre-cooled solvent (e.g., THF)

  • Subsequent reactant (electrophile)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a reaction flask under an inert atmosphere, equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Add the pre-cooled anhydrous solvent and the subsequent reactant to the flask.

  • In a separate flask, prepare a solution of this compound by slowly adding a pre-cooled formaldehyde solution to a pre-cooled solution of the ammonia source in the same anhydrous solvent at 0 °C.

  • Immediately and slowly add the freshly prepared this compound solution to the main reaction flask containing the subsequent reactant.

  • Maintain the low temperature and inert atmosphere while monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Once the reaction is complete, proceed with the appropriate aqueous or non-aqueous work-up.

Visualizations

decomposition_pathway Decomposition Pathway of this compound formaldehyde Formaldehyde (CH₂O) This compound This compound (NH₂CH₂OH) formaldehyde->this compound + NH₃ ammonia Ammonia (NH₃) methanimine Methanimine (CH₂NH) This compound->methanimine - H₂O (Water Catalyzed) water Water (H₂O) polymers Downstream Products (e.g., Hexamethylenetetramine) methanimine->polymers Further reactions

Caption: Decomposition pathway of this compound in an aqueous environment.

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Reaction Failure or Low Yield check_temp Is the reaction at low temp (0-5 °C)? start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp No check_ph Is the pH neutral or slightly basic? check_temp->check_ph Yes lower_temp->check_ph adjust_ph Action: Adjust pH check_ph->adjust_ph No check_in_situ Is this compound generated in situ? check_ph->check_in_situ Yes adjust_ph->check_in_situ use_in_situ Action: Use in situ generation check_in_situ->use_in_situ No check_solvent Is the solvent non-aqueous? check_in_situ->check_solvent Yes use_in_situ->check_solvent change_solvent Action: Minimize water or change solvent check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: A logical workflow for troubleshooting common experimental issues.

experimental_workflow Experimental Workflow for In Situ Analysis prep Prepare Reactant Solution (e.g., NH₄Cl in D₂O) cool Cool Sample to Low Temperature (e.g., 5 °C) prep->cool bg_scan Acquire Background Spectrum (e.g., NMR) cool->bg_scan add_reagent Add Formaldehyde bg_scan->add_reagent acquire Immediately Begin Time-Resolved Data Acquisition add_reagent->acquire analyze Analyze for Transient Species, Decomposition Products, and Kinetics acquire->analyze

Caption: General experimental workflow for the in situ analysis of this compound.

References

Technical Support Center: Aminomethanol Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of aminomethanol to methanimine (B1209239) and water.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

A1: The primary decomposition pathway for this compound is a unimolecular dehydration reaction, where it loses a molecule of water to form methanimine.[1][2][3][4][5] This reaction is often facile, particularly in aqueous solutions.[6][7]

Q2: How does temperature affect the stability of this compound?

A2: Temperature significantly impacts the stability of this compound. As an unstable hemiaminal, it is prone to decomposition at elevated temperatures.[8] Theoretical calculations show a high energy barrier for its unimolecular decomposition in the gas phase, suggesting kinetic stability at ambient temperatures.[1][2][3][4] However, in practical laboratory settings, especially in solution, maintaining low temperatures (ideally 0-5 °C) is crucial to minimize the rate of dehydration to methanimine.[8]

Q3: What is the role of the solvent in the decomposition of this compound?

A3: The solvent plays a critical role. In aqueous media, water molecules can act as a catalyst, facilitating the dehydration of this compound, which can make its detection difficult.[6][9] The rate of unimolecular decomposition is significantly reduced in a non-aqueous medium.[6][9] Therefore, for experiments aiming to study or utilize this compound, anhydrous solvents are recommended.

Q4: Can this compound be isolated as a stable compound?

A4: Isolating pure, stable this compound is extremely challenging under normal laboratory conditions due to its rapid decomposition, especially in aqueous solutions.[1][6][7] However, it has been observed and characterized at low temperatures and in the gas phase, where it exhibits greater kinetic stability.[6][10]

Q5: What are the main byproducts of this compound decomposition?

A5: The primary byproducts are methanimine and water. Methanimine itself is a reactive species and can further react or polymerize, potentially leading to the formation of hexamethylenetetramine in aqueous solutions of formaldehyde (B43269) and ammonia (B1221849).[1][2]

Troubleshooting Guides

Issue 1: Low or No Yield of Methanimine
Possible Cause Troubleshooting Step Expected Outcome
Incomplete decomposition of this compound Increase the reaction temperature in a controlled manner. Note that this compound has significant kinetic stability in the gas phase.[1][3][10]Increased rate of water elimination to form methanimine.
Side reactions of methanimine Use a trapping agent specific for imines to prevent its subsequent reactions.Formation of a stable adduct that can be isolated and quantified.
Incorrect pH Adjust the pH of the reaction medium. Mildly acidic conditions can catalyze the dehydration of the hemiaminal intermediate.[8]Optimized pH will favor the decomposition to methanimine.
This compound instability If synthesizing this compound in situ, ensure the reaction from ammonia and formaldehyde is efficient. This reaction has a high energy barrier in the gas phase.[1][6]A higher concentration of the this compound precursor will lead to a higher yield of methanimine upon decomposition.
Issue 2: Formation of Undesired Byproducts (e.g., Hexamethylenetetramine)
Possible Cause Troubleshooting Step Expected Outcome
Reaction in aqueous solution Switch to an anhydrous organic solvent. Water can promote the formation of hexamethylenetetramine from formaldehyde and ammonia.[1][2]Minimized formation of hexamethylenetetramine.
High concentration of reactants Use more dilute solutions of formaldehyde and ammonia for the in-situ generation of this compound.[8]Reduced rate of side reactions leading to oligomeric or polymeric byproducts.
Prolonged reaction time Minimize the reaction time. Methanimine is reactive and can undergo further reactions if left for extended periods.[8]Higher purity of the desired methanimine product.

Quantitative Data

The following table summarizes key energetic data related to the decomposition of this compound.

Parameter Value Significance Reference
Energy barrier for this compound dehydration (gas phase) 230-234 kJ/mol (55 kcal/mol)Indicates high kinetic stability of isolated this compound in the gas phase towards unimolecular decomposition.[1][2][3][5][6][10]
Unimolecular decomposition rate at 300 K (gas phase) < 10⁻²⁵ s⁻¹Extremely slow decomposition rate in the gas phase at room temperature, further supporting its kinetic stability.[2][3][4][5]
Energy barrier for this compound formation from NH₃ + H₂CO (gas phase) 130-171 kJ/mol (34.1 kcal/mol)A high barrier suggests this formation route may be inefficient under certain gas-phase conditions.[1][2][6]

Experimental Protocols

Cited Experimental Approach: Gas-Phase Synthesis and Detection of this compound

  • Precursor Preparation: Low-temperature binary ices of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) were prepared.[6][7][9][11]

  • Initiation: The ices were exposed to energetic electrons to initiate chemical reactions.[6][7][9][11] This leads to the formation of this compound through mechanisms such as the barrierless insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methylamine.[6][9]

  • Detection: The reaction products were analyzed during a temperature-programmed desorption (TPD) phase.[7][11]

  • Analysis: Isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) was used for the gas-phase detection and identification of this compound.[7][11]

This advanced methodology highlights the need for specialized equipment to study this compound directly. For experiments focused on its decomposition, an in situ generation approach under controlled conditions (low temperature, anhydrous solvent) is more common.

Visualizations

DecompositionPathway This compound This compound (H₂N-CH₂-OH) TransitionState Transition State This compound->TransitionState Dehydration Products Methanimine + Water (H₂C=NH + H₂O) TransitionState->Products Decomposition

Caption: Decomposition pathway of this compound to methanimine and water.

TroubleshootingWorkflow Start Experiment Start: This compound Decomposition Problem Low Yield of Methanimine or Undesired Byproducts? Start->Problem CheckTemp Is Temperature Optimized? (Low for stability, higher for decomp.) Problem->CheckTemp Yes Success Problem Resolved Problem->Success No AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckSolvent Is Solvent Anhydrous? CheckTemp->CheckSolvent Yes AdjustTemp->Problem ChangeSolvent Switch to Anhydrous Solvent CheckSolvent->ChangeSolvent No CheckConc Are Reactant Concentrations Low? CheckSolvent->CheckConc Yes ChangeSolvent->Problem Dilute Dilute Reactants CheckConc->Dilute No CheckConc->Success Yes Dilute->Problem

Caption: Troubleshooting workflow for this compound decomposition experiments.

References

preventing thermal degradation of aminomethanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminomethanol Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis and stability of this compound, a notoriously unstable but crucial chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so difficult to work with?

A1: this compound (H₂NCH₂OH), also known as methanolamine, is the simplest amino alcohol. Its instability arises from having both an amino group (-NH₂) and a hydroxyl group (-OH) attached to the same carbon atom, a structure known as a hemiaminal.[1] This configuration makes it highly prone to decomposition. Earlier laboratory attempts to synthesize and isolate this compound were often unsuccessful due to its facile decomposition in aqueous media.[2][3]

Q2: What is the primary thermal degradation pathway for this compound?

A2: The main decomposition pathway for this compound is a unimolecular dehydration reaction, where it loses a molecule of water (H₂O) to form methanimine (B1209239) (CH₂NH).[2][4][5] This process is particularly favorable in aqueous solutions. While this compound is kinetically stable in the gas phase with a significant energy barrier to this decomposition, its isolation in solution remains a major challenge.[2][3][4][6]

Q3: What are the typical starting materials for this compound synthesis?

A3: this compound is primarily formed from the reaction of formaldehyde (B43269) (CH₂O) and ammonia (B1221849) (NH₃).[1][2] It exists in equilibrium with these reactants in aqueous solutions.[1] The reaction is exothermic, which contributes to the thermal degradation of the product as it forms.[7]

Q4: Can this compound be stabilized for practical use?

A4: Yes, stabilization can be achieved under specific conditions. Key strategies include:

  • Low-Temperature Synthesis: Forming this compound at very low temperatures, for instance within ice matrices, can trap the intermediate and prevent decomposition.[1][3][8]

  • Gas-Phase Synthesis: In the gas phase, this compound is kinetically more stable due to a high energy barrier for water elimination.[2][3]

  • Protonation: Converting this compound to its protonated salt form by reacting it with a strong acid (e.g., HCl) significantly increases its thermal stability. This allows for purification steps like vacuum distillation to remove impurities.[7]

Troubleshooting Guide for this compound Synthesis

This guide addresses common problems encountered during the synthesis of this compound, focusing on preventing its thermal degradation.

Problem: Low or no yield of the desired product that uses this compound as an intermediate.

This is often due to the rapid decomposition of the this compound intermediate before it can react in a subsequent step.

Potential Cause Recommended Solution Explanation
High Reaction Temperature Maintain reaction temperatures at or below 0-5 °C using an ice bath.The reaction between formaldehyde and ammonia is exothermic, and the heat generated accelerates the decomposition of this compound.[7] Low temperatures are critical to minimize the rate of dehydration to methanimine.[9]
Inappropriate pH (Acidic Conditions) Conduct the synthesis under neutral or slightly basic conditions. Avoid acidic catalysts.Mildly acidic conditions can protonate the hydroxyl group, turning it into a better leaving group (water) and thus catalyzing the decomposition of the hemiaminal.[9]
Presence of Water Use anhydrous solvents and reactants where possible. If water is unavoidable, consider a protonation strategy.Water can act as a catalyst in the dehydration process of this compound, facilitating its decomposition.[8] In aqueous media, this compound readily reverts to formaldehyde and ammonia or decomposes to methanimine.[3]
Prolonged Reaction Time Generate this compound in situ and use it immediately in the subsequent reaction step.As an unstable intermediate, the longer this compound is allowed to exist in the reaction mixture, the more likely it is to decompose. Close monitoring and immediate use are crucial.[9]
Presence of Air/Oxidizing Agents Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).This compound can be susceptible to oxidation, which can lead to the formation of undesired byproducts like formamide (B127407).[4][6][9]

A logical workflow for troubleshooting common issues in this compound synthesis is presented below.

G start Start: Low Yield or Unexpected Byproducts temp Is reaction temperature > 5°C? start->temp ph Is the pH acidic? temp->ph No sol_temp Action: Implement cooling (ice bath) to maintain 0-5°C. temp->sol_temp Yes time Is the intermediate stored before use? ph->time No sol_ph Action: Adjust to neutral or slightly basic conditions. ph->sol_ph Yes atmosphere Is the reaction open to air? time->atmosphere No sol_time Action: Use this compound immediately (in situ). time->sol_time Yes sol_atmosphere Action: Use an inert atmosphere (N2 or Ar). atmosphere->sol_atmosphere Yes end Problem Resolved atmosphere->end No sol_temp->ph sol_ph->time sol_time->atmosphere sol_atmosphere->end

Caption: Troubleshooting workflow for this compound synthesis.

Data on this compound Stability

Computational studies have provided valuable quantitative data on the energy barriers for the decomposition of this compound, highlighting its kinetic stability under specific conditions.

Decomposition Pathway Activation Energy Barrier (kJ/mol) Environment Significance
Dehydration to Methanimine + H₂O 230–234Gas PhaseA very high barrier indicates that this compound is kinetically stable and less likely to decompose via this pathway in the gas phase.[3][4][6]
Decomposition to Formaldehyde + NH₃ 169Gas PhaseA high barrier, but lower than dehydration, indicating that reversion to reactants is also kinetically hindered in the gas phase.[3]

The primary decomposition pathways and the equilibrium of this compound are illustrated in the diagram below.

G cluster_reactants Reactants cluster_products Decomposition Products NH3 Ammonia (NH₃) AM This compound (H₂NCH₂OH) NH3->AM Synthesis (exothermic) H2CO Formaldehyde (H₂CO) H2CO->AM Synthesis (exothermic) CH2NH Methanimine (CH₂NH) AM->CH2NH Thermal Degradation (Dehydration) Catalyzed by H₂O/Acid H2O Water (H₂O) AM->H2O Thermal Degradation (Dehydration) Catalyzed by H₂O/Acid

Caption: this compound synthesis equilibrium and decomposition pathway.

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Immediate Use

This protocol is adapted from methods for generating unstable hemiaminals and is designed for situations where this compound is an intermediate that will be consumed in a subsequent reaction.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde or formalin solution)

  • Ammonia source (e.g., aqueous ammonia, 28-30%)

  • Anhydrous, inert solvent (e.g., THF or diethyl ether), pre-cooled to 0 °C

  • Reaction vessel with magnetic stirring, inert gas inlet, and addition funnel

  • Ice bath

Procedure:

  • Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Add the pre-cooled anhydrous solvent to the vessel and cool the entire setup in an ice bath to maintain a temperature of 0-5 °C.

  • If using paraformaldehyde, ensure it is fully depolymerized in the solvent before proceeding. If using formalin, be aware of the presence of water.

  • Slowly add the formaldehyde solution to the stirred, cooled solvent.

  • Begin a slow, dropwise addition of the aqueous ammonia solution to the reaction mixture. Monitor the temperature closely to ensure it does not rise significantly. The reaction is exothermic.[7]

  • After the addition is complete, the resulting solution contains this compound. This solution should be used immediately for the next synthetic step without any attempt at isolation.[9]

Protocol 2: Synthesis of Stabilized, Protonated this compound

This protocol is based on a patented method to increase the thermal stability of the this compound, allowing for purification.[7]

Materials:

  • Secondary amine (e.g., dimethylamine)

  • Lower aldehyde (e.g., formaldehyde)

  • Strong acid (e.g., gaseous hydrochloric acid or concentrated sulfuric acid)

  • Vacuum distillation apparatus

Procedure:

  • React the secondary amine and formaldehyde in a controlled manner, maintaining the reaction temperature between 30-70 °C (preferably 40-50 °C) to form the this compound derivative.[7]

  • Cool the reaction mixture containing the crude this compound.

  • Carefully add a strong acid to the mixture. The temperature must be controlled during this step to prevent degradation of any unreacted this compound. The goal is to protonate the amino group, which converts the this compound to its more stable salt form.[7]

  • Once protonation is complete, the mixture can be purified. The increased thermal stability of the protonated form permits the removal of unreacted aldehyde, water, and other volatile impurities via vacuum distillation at temperatures up to 85 °C.[7]

  • The resulting purified, protonated this compound solution is significantly more stable than its unprotonated counterpart.[7]

References

Technical Support Center: Aminomethanol Gas-Phase Kinetic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the kinetic stability of aminomethanol in the gas phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My attempts to isolate this compound in aqueous solution have failed due to rapid decomposition. Is it expected to be more stable in the gas phase?

A1: Yes, absolutely. While this compound is notoriously unstable in aqueous media, readily decomposing to methanimine (B1209239) and water, computational studies have consistently shown it to be kinetically stable in the gas phase.[1][2] This stability is attributed to a significant energy barrier for its unimolecular decomposition. In a water-rich environment, water molecules can act as a catalyst, facilitating dehydration and obscuring its detection.[1][3] Therefore, gas-phase experiments are crucial for studying its intrinsic properties.

Q2: What is the primary unimolecular decomposition pathway for this compound in the gas phase, and what is the activation energy?

A2: The primary unimolecular decomposition pathway for gas-phase this compound is the dehydration to form methanimine (CH₂NH) and water (H₂O).[1][2] Theoretical investigations report a substantial activation barrier for this reaction, in the range of 230 to 234 kJ/mol.[1][2] A secondary, less favorable decomposition pathway is the dissociation back to formaldehyde (B43269) (H₂CO) and ammonia (B1221849) (NH₃), which has a calculated energy barrier of 169 kJ/mol.[1]

Q3: We are detecting unexpected reaction products in our gas-phase this compound experiment. What could be the cause?

A3: If your experiment is not conducted under high vacuum or in an inert atmosphere, this compound can react with other gas-phase species. A significant reaction pathway in atmospheric or simulated atmospheric conditions is its oxidation by hydroxyl (•OH) radicals. This reaction proceeds via H-atom abstraction from the –CH₂, –NH₂, or –OH groups, leading to the formation of various radicals that can undergo further reactions with molecular oxygen. The dominant initial product is the C-centered NH₂ĊHOH radical.[4] Ensure your experimental setup minimizes the presence of oxidizing agents unless they are part of the intended study.

Q4: What is the expected lifetime of this compound in the gas phase?

A4: Due to the high energy barrier for unimolecular decomposition, the theoretical lifetime of isolated this compound at 300 K is exceptionally long, estimated to be between 10⁷ and 10¹⁶ years.[5] However, its practical lifetime in a given environment is determined by bimolecular reactions. For instance, in the presence of •OH radicals at a typical atmospheric concentration, its lifetime is much shorter. The total rate constant for the reaction of this compound with •OH is estimated to be approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K.[4] Experimentally, in a temperature-programmed desorption study, the lifetime of gas-phase this compound was observed to be at least 6.5 ± 1.5 µs, which was sufficient for its detection via mass spectrometry.[1]

Q5: We are struggling to generate and detect gas-phase this compound. Are there any successful reported methods?

A5: Direct synthesis in the gas phase from ammonia and formaldehyde is thermodynamically hindered by a high energy barrier.[2][5] A successful experimental approach involves synthesizing this compound in low-temperature ices and then detecting it in the gas phase upon sublimation.[1][3][6] One reported method involves the co-deposition of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) onto a cold substrate (around 5 K), followed by irradiation with energetic electrons to trigger the formation of this compound. The product is then identified in the gas phase during a temperature-programmed desorption (TPD) phase using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][3][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the kinetic stability of this compound in the gas phase from computational and experimental studies.

ParameterValueMethodReference
Decomposition Barriers
NH₂CH₂OH → CH₂NH + H₂O230 - 234 kJ/mol (55 kcal/mol)Theoretical/Computational[1][2][5]
NH₂CH₂OH → H₂CO + NH₃169 kJ/molTheoretical/Computational[1]
Reaction with •OH Radicals
Total Rate Constant (k_OH) at 300 K1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Theoretical/Computational
H-abstraction Barrier from –CH₂ group4.1 - 6.5 kcal/molTheoretical/Computational
H-abstraction Barrier from –NH₂ group3.5 - 6.5 kcal/molTheoretical/Computational
H-abstraction Barrier from –OH group7.0 - 9.3 kcal/molTheoretical/Computational[4]
Gas-Phase Lifetime
Unimolecular Decomposition (300 K)10⁷ - 10¹⁶ yearsTheoretical (RRKM)[5]
Experimental (TPD-MS)> 6.5 ± 1.5 µsExperimental[1]

Experimental Protocols

1. Synthesis in Low-Temperature Ices and Gas-Phase Detection

This protocol is based on the methodology reported by Singh et al. (2022).[1][3][6]

  • Objective: To generate this compound in an icy matrix and detect it in the gas phase upon sublimation.

  • Apparatus: An ultra-high vacuum (UHV) chamber equipped with a cryostat (capable of reaching ~5 K), gas deposition lines, an energetic electron source, and a photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).

  • Procedure:

    • A silver substrate mounted on the cryostat is cooled to approximately 5.0 ± 0.2 K.

    • A binary ice mixture, for example, methylamine (CH₃NH₂) and oxygen (O₂), is prepared by co-depositing the gases onto the cold substrate.

    • The ice is then irradiated with an energetic electron beam (e.g., 5 keV) to induce chemical reactions, including the formation of this compound.

    • Following irradiation, the substrate is heated at a controlled rate (e.g., 1 K min⁻¹). This process is known as temperature-programmed desorption (TPD).

    • Molecules sublimating from the ice enter the gas phase.

    • These gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. By setting the photon energy just above the ionization energy of this compound but below that of potential isomers, isomer-selective detection can be achieved.

    • The resulting ions are analyzed by the time-of-flight mass spectrometer to confirm the presence of this compound (m/z = 47).

2. Computational Chemistry Protocol

This outlines a general computational approach for studying the kinetics of gas-phase this compound, as described in Ali et al. (2024).[4]

  • Objective: To calculate the potential energy surface, reaction barriers, and rate constants for the decomposition of this compound and its reactions with other species.

  • Software: A quantum chemistry software package such as Gaussian 16.

  • Methodology:

    • Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable level of theory, such as the M06-2X density functional in conjunction with a basis set like 6-311++G(3df, 3pd).

    • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

    • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

    • Rate Constant Calculation: The calculated energy barriers and vibrational frequencies are used as input for statistical rate theory calculations (e.g., using Rice–Ramsperger–Kassel–Marcus (RRKM) theory) to determine temperature- and pressure-dependent rate constants.

Visualizations

Aminomethanol_Decomposition Reactant This compound (NH₂CH₂OH) TS1 TS₁ Reactant->TS1 ΔE = 230-234 kJ/mol TS2 TS₂ Reactant->TS2 ΔE = 169 kJ/mol Product1 Methanimine + Water (CH₂NH + H₂O) TS1->Product1 Primary Pathway Product2 Formaldehyde + Ammonia (H₂CO + NH₃) TS2->Product2 Secondary Pathway

Caption: Unimolecular decomposition pathways of gas-phase this compound.

Experimental_Workflow cluster_prep Ice Preparation & Irradiation (UHV) cluster_detection Detection Deposition 1. Gas Co-deposition (e.g., CH₃NH₂ + O₂) on 5 K substrate Irradiation 2. Irradiation with Energetic Electrons Deposition->Irradiation Formation 3. This compound formed in ice matrix Irradiation->Formation TPD 4. Temperature-Programmed Desorption (TPD) Formation->TPD Heating Ionization 5. Gas-Phase Photoionization (VUV Laser) TPD->Ionization Detection 6. TOF Mass Spectrometry (m/z = 47) Ionization->Detection

Caption: Experimental workflow for this compound generation and detection.

References

effect of water as a catalyst in aminomethanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions regarding the catalytic effect of water on aminomethanol dehydration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dehydration important?

A1: this compound (NH₂CH₂OH) is a key, yet transient, intermediate in the Strecker synthesis of amino acids. Its dehydration to methanimine (B1209239) (CH₂NH) is a crucial step in the formation of more complex organic molecules, including the simplest amino acid, glycine. Understanding the stability and reactivity of this compound is vital for fields ranging from prebiotic chemistry to pharmaceutical synthesis.

Q2: Is the uncatalyzed dehydration of this compound a feasible reaction pathway?

A2: No, theoretical studies indicate that in the gas phase, this compound is kinetically stable. The uncatalyzed unimolecular dehydration to methanimine and water faces a substantial activation energy barrier, making it highly unfavorable under typical laboratory conditions.[1][2]

Q3: What is the role of water in the dehydration of this compound?

A3: In an aqueous environment, water is believed to act as a catalyst, significantly lowering the activation energy for the dehydration of this compound.[3][4] This catalytic role of water can make the dehydration process much more facile than in a non-aqueous medium, which can also make the experimental detection of this compound challenging in water-rich environments.[3][4]

Q4: How does water catalyze the dehydration reaction?

Troubleshooting Guide

Issue 1: Low or no yield of the desired imine product in an aqueous solution.

  • Possible Cause: The equilibrium of the reaction favors the reactants (aldehyde/ketone and amine) due to the presence of excess water. Imine formation is a reversible condensation reaction.

  • Solutions:

    • Water Removal: To drive the reaction towards the imine product, it is critical to remove water as it is formed. This can be achieved using methods such as azeotropic distillation with a Dean-Stark apparatus, or by including a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves in the reaction mixture.

    • pH Control: The rate of imine formation is highly pH-dependent. The reaction is typically acid-catalyzed, with an optimal pH often around 4-5. At lower pH, the amine nucleophile is protonated and becomes unreactive. At higher pH, the carbonyl group is not sufficiently activated by protonation. Careful control of the pH is therefore essential.

Issue 2: The this compound intermediate is not being detected in my experiment.

  • Possible Cause 1: The lifetime of this compound is very short in your experimental system due to rapid dehydration.

  • Solution 1: If you are in a water-rich environment, the catalytic effect of water may be accelerating the dehydration.[3][4] Consider conducting the experiment in a non-aqueous solvent to increase the kinetic stability of the this compound.[3]

  • Possible Cause 2: The analytical technique being used is not sensitive or fast enough to detect the transient intermediate.

  • Solution 2: Employ advanced techniques capable of detecting short-lived species. Isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) has been successfully used to detect gas-phase this compound during temperature-programmed desorption experiments.[3]

Quantitative Data

The following table summarizes the computationally determined activation energies for the uncatalyzed dehydration of this compound.

Reaction PathwayActivation Energy (kJ/mol)Activation Energy (kcal/mol)Method of Calculation
Uncatalyzed Gas-Phase Dehydration230 - 234~55Computational (various)

Note: Specific, experimentally verified quantitative data for the water-catalyzed dehydration of this compound is not available in the reviewed literature. Theoretical studies confirm a high barrier for the uncatalyzed reaction, and it is widely suggested that water catalysis significantly lowers this barrier, though a precise value is not provided.

Experimental Protocols

Protocol 1: Theoretical Investigation of Reaction Pathways (Computational Chemistry)

  • Software: Utilize a quantum chemistry software package such as Gaussian, Q-Chem, or similar.

  • Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p) or larger) to accurately model the electronic structure. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) can be used.

  • Procedure:

    • Optimize the geometries of the reactant (this compound and a water molecule), the transition state, and the products (methanimine and two water molecules).

    • Perform a vibrational frequency analysis to confirm that the reactant and product structures correspond to energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

    • Calculate the zero-point vibrational energies (ZPVE) to correct the electronic energies.

    • Determine the activation energy by calculating the energy difference between the transition state and the initial reactant complex.

    • Use methods like Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the desired reactants and products.

Protocol 2: Experimental Detection of this compound in an Icy Matrix

This protocol is based on the methodology described in the experimental identification of this compound.[3]

  • Apparatus: An ultra-high vacuum (UHV) surface science machine with a base pressure in the range of 10⁻¹¹ Torr, equipped for low-temperature sample preparation, electron irradiation, and a PI-ReTOF-MS system.

  • Sample Preparation:

    • Prepare binary ices of an amine (e.g., methylamine) and an oxygen source on a cold substrate (e.g., at 5 K).

    • Expose the ice mixture to energetic electrons (e.g., 5 keV) to induce chemical reactions.

  • Analysis:

    • Use Fourier Transform Infrared (FTIR) spectroscopy in situ to monitor changes in the ice composition during irradiation.

    • Perform a Temperature Programmed Desorption (TPD) by gradually heating the sample (e.g., at a rate of 1 K/min).

    • During sublimation, ionize the neutral molecules in the gas phase using tunable vacuum ultraviolet (VUV) light.

    • Detect the ions using a reflectron time-of-flight mass spectrometer to identify the mass-to-charge ratio of the subliming species, allowing for the identification of this compound.

Visualizations

Uncatalyzed_Dehydration cluster_reactants Reactant cluster_ts Transition State cluster_products Products This compound This compound (NH₂CH₂OH) TS_uncatalyzed Four-membered ring Transition State This compound->TS_uncatalyzed ΔE‡ ≈ 230-234 kJ/mol (High Energy Barrier) Methanimine Methanimine (CH₂NH) TS_uncatalyzed->Methanimine Water Water (H₂O) TS_uncatalyzed->Water

Caption: Uncatalyzed dehydration of this compound proceeds through a high-energy transition state.

Water_Catalyzed_Dehydration cluster_reactants Reactant Complex cluster_ts Transition State cluster_products Product Complex Reactant_Complex This compound-Water Complex TS_catalyzed Six-membered ring Transition State (Water acts as proton shuttle) Reactant_Complex->TS_catalyzed ΔE‡ (Lowered Energy Barrier) Product_Complex Methanimine-Water Complex TS_catalyzed->Product_Complex

Caption: Water-catalyzed dehydration involves a lower-energy, six-membered transition state.

Experimental_Workflow start Start: Hypothesis Formulation comp_chem Computational Modeling (DFT, ab initio) start->comp_chem Predict Pathways & Barriers exp_prep Experimental Preparation (e.g., Icy Matrix Synthesis) start->exp_prep Design Experiment data Data Interpretation comp_chem->data analysis Analysis (e.g., PI-ReTOF-MS, FTIR) exp_prep->analysis analysis->data Collect Spectra/Data conclusion Conclusion & Publication data->conclusion Compare Theory & Experiment

Caption: A typical workflow for investigating reaction mechanisms like this compound dehydration.

References

Technical Support Center: Gas-Phase Aminomethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas-phase production of aminomethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing gas-phase this compound?

A1: The main challenge is the inherent instability of this compound. While it is kinetically stable in the gas phase with a significant energy barrier to decomposition (230-234 kJ/mol), its formation from ammonia (B1221849) and formaldehyde (B43269) in the gas phase has a high activation energy barrier (130-171 kJ/mol), making the reaction thermodynamically unfavorable under standard conditions.[1][2][3] Furthermore, this compound is highly susceptible to decomposition, particularly through dehydration to methanimine (B1209239) and water.[1][2][3][4]

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathway is unimolecular dehydration to form methanimine and water.[1][2][3][4] This process is significantly catalyzed by the presence of water molecules.[1][4] In atmospheric conditions, this compound can also react with hydroxyl radicals (˙OH) and oxygen, leading to the formation of various products, with formamide (B127407) being a major outcome.[5][6]

Q3: Are there alternative methods for producing gas-phase this compound?

A3: Yes, alternative methods have been explored, primarily in astrophysical and low-temperature studies. One method involves the exposure of low-temperature (around 5 K) ice mixtures of methylamine (B109427) and oxygen to energetic electrons. The this compound is then detected in the gas phase during temperature-programmed desorption (TPD).[1][4][7] Another proposed pathway involves the barrierless insertion of an electronically excited oxygen atom (O(1D)) into a carbon-hydrogen bond of methylamine.[1][4]

Q4: How can I detect and characterize gas-phase this compound?

A4: Due to its transient nature, sensitive and selective analytical techniques are required. Isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) has been successfully used to detect gas-phase this compound.[1] This method allows for the selective ionization of this compound based on its adiabatic ionization energy, distinguishing it from other isomers.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound High activation energy of the gas-phase reaction between ammonia and formaldehyde.Consider providing sufficient energy to overcome the activation barrier, such as through thermal heating at higher temperatures, as suggested by theoretical studies.[5] Alternatively, explore non-thermal methods like electron irradiation of cryogenically cooled reactant mixtures.[1][4][7]
Reaction equilibrium favors reactants.Increase the concentration of one of the reactants (Le Chatelier's principle). However, be mindful that high concentrations of reactants can lead to side reactions.[8]
Rapid decomposition of product Presence of water, which acts as a catalyst for dehydration.[1][4]Ensure a strictly non-aqueous and anhydrous experimental setup. Use dried gases and thoroughly bake out the reaction chamber.
High temperatures during or after synthesis.For thermally sensitive hemiaminals, it is crucial to maintain low temperatures (ideally 0-5 °C) to minimize decomposition.[8] If high temperatures are used for synthesis, rapid quenching of the product stream is necessary.
Prolonged reaction or residence time.As this compound is an unstable intermediate, minimize the time it spends in the reactor and transfer lines. Aim for immediate analysis after formation.[8]
Presence of oxidizing agents or air.Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Formation of side products (e.g., hexamethylenetetramine) Further reactions of decomposition products (methanimine).Optimize conditions to favor the formation and stabilization of this compound, such as by using low temperatures and short reaction times.[1][4]
High reactant concentrations.Use dilute solutions or gas mixtures to control the reaction and reduce the likelihood of polymerization and other side reactions.[8]

Quantitative Data Summary

The following table summarizes key energetic data for the formation and decomposition of this compound based on computational studies. Experimental data on optimal gas-phase synthesis conditions (temperature, pressure, reactant ratios) are not well-documented due to the compound's instability.

Parameter Value (kJ/mol) Significance Reference
Activation Energy Barrier (NH₃ + CH₂O → NH₂CH₂OH)130 - 171High barrier indicates the reaction is not spontaneous and requires significant energy input.[1]
Decomposition Energy Barrier (NH₂CH₂OH → CH₂NH + H₂O)230 - 234High barrier indicates kinetic stability in the gas phase in the absence of catalysts.[1][2][3]
Decomposition Energy Barrier (NH₂CH₂OH → NH₃ + CH₂O)169Lower than the dehydration barrier, but still significant.[1]

Experimental Protocols

Hypothetical Protocol for Low-Temperature Electron-Induced Synthesis and Gas-Phase Detection

This protocol is adapted from the methodology described by Singh et al. (2022).[1][7]

  • System Preparation:

    • Utilize an ultrahigh vacuum (UHV) surface science machine with a base pressure of approximately 9 × 10⁻¹¹ Torr.

    • Prepare a substrate (e.g., a polished silver single crystal) cooled to cryogenic temperatures (5.0 ± 0.2 K).

  • Ice Mixture Deposition:

    • Prepare a gas mixture of methylamine (CH₃NH₂) and oxygen (O₂) with a high oxygen ratio (e.g., 9:1). Note: This method uses methylamine as a precursor to form this compound via O(1D) insertion, not the direct reaction of ammonia and formaldehyde.

    • Deposit the gas mixture onto the cold substrate to form a binary ice film of a specific thickness (e.g., 239 ± 24 nm).

  • Irradiation:

    • Expose the ice mixture to a beam of energetic electrons (e.g., 5 keV) at a controlled current (e.g., 100 ± 10 nA) for a set duration (e.g., 60 minutes). This induces bond cleavage and radical formation, leading to the synthesis of this compound within the ice matrix.

  • Temperature-Programmed Desorption (TPD):

    • Increase the temperature of the substrate at a linear rate (e.g., 1 K min⁻¹). This will cause the molecules in the ice, including the newly formed this compound, to sublime into the gas phase.

  • Gas-Phase Detection:

    • Position the ionization region of a PI-ReTOF-MS instrument in close proximity to the subliming ice surface.

    • Use a tunable vacuum ultraviolet (VUV) light source to selectively ionize the subliming molecules based on their distinct ionization energies.

    • Record the mass spectra as a function of temperature to identify the desorbing species. This compound can be identified by its mass-to-charge ratio (m/z = 47) and its specific desorption temperature profile.

Visualizations

Gas_Phase_Aminomethanol_Formation_Decomposition Gas-Phase this compound Formation and Decomposition Pathway Reactants Ammonia (NH3) + Formaldehyde (CH2O) This compound This compound (NH2CH2OH) Reactants->this compound High Activation Energy Barrier (130-171 kJ/mol) Decomp1 Methanimine (CH2NH) + Water (H2O) This compound->Decomp1 Dehydration (High Energy Barrier: 230-234 kJ/mol) Catalyzed by H2O Decomp2 Reactants (NH3 + CH2O) This compound->Decomp2 Reversion (Energy Barrier: 169 kJ/mol)

Caption: Formation and decomposition pathways of gas-phase this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start: Low/No This compound Yield Check_Energy Is sufficient energy provided for reaction? Start->Check_Energy Increase_Energy Increase energy input (e.g., thermal, electron beam) Check_Energy->Increase_Energy No Check_Decomp Is decomposition occurring? Check_Energy->Check_Decomp Yes Increase_Energy->Check_Decomp Optimize_Conditions Optimize for stability: - Low temperature - Anhydrous conditions - Inert atmosphere - Short residence time Check_Decomp->Optimize_Conditions Yes Check_Side_Products Are side products dominant? Check_Decomp->Check_Side_Products No Success Successful Synthesis Optimize_Conditions->Success Adjust_Concentration Adjust reactant concentrations (e.g., use dilute streams) Check_Side_Products->Adjust_Concentration Yes Check_Side_Products->Success No Adjust_Concentration->Success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Aminomethanols via Salt Formation and Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude aminomethanols. The focus is on the widely used method of salt formation followed by distillation to remove impurities.

Experimental Protocols

A generalized protocol for the purification of crude aminomethanols is provided below. This should be adapted based on the specific properties of the aminomethanol and the impurities present.

Protocol: Purification of a Crude this compound via Hydrochloride Salt Formation and Vacuum Distillation

This protocol describes the conversion of a crude this compound to its hydrochloride salt to enhance thermal stability, followed by vacuum distillation to remove volatile impurities such as unreacted aldehydes.

Materials:

  • Crude this compound

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • Strong acid (e.g., gaseous hydrogen chloride, or a solution of HCl in an anhydrous solvent)

  • Ice bath

  • Distillation apparatus suitable for vacuum distillation

  • Vacuum source

  • pH indicator or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent in a flask. The choice of solvent will depend on the solubility of the this compound and its salt.

  • Acidification (Salt Formation):

    • Cool the solution in an ice bath to control the exothermic reaction.

    • Slowly add the strong acid (e.g., bubble gaseous HCl through the solution or add a solution of HCl) with stirring.

    • Monitor the pH of the mixture, aiming for a pH of 2-4 to ensure complete protonation of the this compound.[1]

    • The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation of the Salt:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a small amount of cold, anhydrous solvent to remove residual soluble impurities.

    • Dry the salt under vacuum.

  • Vacuum Distillation:

    • Set up the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[2]

    • Place the dried this compound hydrochloride salt in the distillation flask with a stir bar.

    • Begin to reduce the pressure in the system using the vacuum source.[2]

    • Once a stable vacuum is achieved, begin to heat the distillation flask.

    • Maintain the distillation temperature at or below 85°C to prevent thermal degradation of the this compound salt.[1]

    • Collect the distilled, purified this compound salt. Volatile impurities, such as unreacted formaldehyde, will be removed under vacuum.[1]

  • Liberation of the Free Amine (Optional):

    • If the free this compound is required, the purified salt can be neutralized with a suitable base. This step should be performed with caution as the free this compound may be less stable.

Data Presentation

Table 1: General Parameters for this compound Purification

ParameterRecommended Range/ValueRationale
Salt Formation Temperature 0 - 50°CTo control the exothermic reaction and minimize degradation of the this compound.[1]
pH for Protonation 2 - 4To ensure complete conversion of the this compound to its more stable salt form.[1]
Distillation Temperature ≤ 85°CTo prevent thermal decomposition of the this compound salt while allowing for the removal of volatile impurities.[1]
Distillation Pressure Reduced (Vacuum)To lower the boiling point of impurities and the this compound, enabling distillation at a lower temperature.[2]

Table 2: Purity Assessment Methods for Aminomethanols

Analytical TechniquePrincipleApplication for this compound PurityAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity.Primary method for routine purity analysis and quantification of known and unknown impurities.[3]High resolution, quantitative accuracy, wide applicability.[3]Requires chromophoric impurities for UV detection.[3]
Gas Chromatography (GC) with FID Detection Separation of volatile compounds in the gas phase.Suitable for the analysis of volatile organic impurities like residual solvents.[3]Excellent for volatile impurities.[3]Aminomethanols can be thermally labile and may degrade at high temperatures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Structural confirmation and identification and quantification of major impurities.[3]Can identify and quantify impurities without reference standards.[3]Lower sensitivity for trace impurities compared to HPLC.[3]

Mandatory Visualizations

PurificationWorkflow General Workflow for this compound Purification crude Crude this compound in Solution acid Add Strong Acid (e.g., HCl) crude->acid 1. Protonation salt_formation This compound Salt (Precipitate) acid->salt_formation filtration Filtration and Washing salt_formation->filtration 2. Isolation impurities1 Soluble Impurities in Filtrate filtration->impurities1 dried_salt Dried this compound Salt filtration->dried_salt distillation Vacuum Distillation (≤ 85°C) dried_salt->distillation 3. Purification impurities2 Volatile Impurities (e.g., Formaldehyde) distillation->impurities2 purified_salt Purified this compound Salt distillation->purified_salt

Caption: General workflow for this compound purification.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is salt formation necessary for the purification of aminomethanols?

A1: Many aminomethanols are thermally unstable and can decompose upon heating. Converting them to a salt, such as a hydrochloride salt, significantly increases their thermal stability. This allows for the use of distillation to remove volatile impurities, like unreacted aldehydes, without significant degradation of the desired compound.[1]

Q2: What is the optimal pH for the salt formation step?

A2: A pH in the range of 2 to 4 is generally recommended to ensure the complete protonation of the this compound, maximizing the yield of the salt.[1]

Q3: Can other acids besides hydrochloric acid be used for salt formation?

A3: Yes, other strong acids such as sulfuric acid and nitric acid can also be used to form stable salts of aminomethanols.[1] The choice of acid may depend on the specific properties of the this compound and the desired final salt form.

Q4: My this compound is highly unstable, even at room temperature. How should I approach its purification?

A4: For highly unstable aminomethanols, such as 1-aminoethanol, it is crucial to work at low temperatures (e.g., 0-5°C) during synthesis to favor the formation of the product over its decomposition back to the starting materials.[4] For purification, it is advisable to use the this compound solution immediately in the next step if possible, or to attempt salt formation at very low temperatures to isolate a more stable form.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for routine purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to identify and quantify major impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities.[3]

Troubleshooting Guide

Issue IDProblemPossible CausesRecommended Actions & Solutions
AM-P01 Low yield of precipitated this compound salt. - Incomplete protonation of the this compound.- The this compound salt is soluble in the chosen solvent.- The initial crude material contained a low concentration of the this compound.- Action: Check the pH of the solution after acid addition and add more acid if necessary to reach a pH of 2-4.- Solution: Try a different solvent in which the this compound salt has lower solubility.- Solution: Concentrate the crude material before attempting salt formation.
AM-P02 The this compound salt decomposes during distillation. - The distillation temperature is too high.- The vacuum is not low enough, requiring a higher distillation temperature.- The this compound salt is inherently unstable even at moderate temperatures.- Action: Ensure the distillation temperature does not exceed 85°C.[1]- Solution: Check the vacuum system for leaks and ensure a stable, low pressure is achieved before heating.[2]- Solution: Consider alternative purification methods such as recrystallization of the salt or chromatography at low temperatures.
AM-P03 The purified product is still contaminated with starting materials or byproducts. - The impurities co-precipitated with the this compound salt.- The impurities have a similar boiling point to the this compound salt under vacuum.- Action: Wash the precipitated salt thoroughly with a cold, anhydrous solvent before drying.- Solution: If distillation is ineffective, consider recrystallizing the this compound salt from a suitable solvent system to remove the impurities.
AM-P04 The reaction mixture turns yellow or brown during salt formation. - The this compound is decomposing upon addition of the acid.- The reaction is too exothermic, leading to thermal degradation.- Action: Add the acid more slowly and ensure the reaction mixture is adequately cooled in an ice bath.- Solution: Consider using a more dilute solution of the crude this compound to better dissipate the heat of reaction.
AM-P05 Difficulty in achieving a stable vacuum for distillation. - Leaks in the distillation apparatus.- The vacuum source is not strong enough.- Action: Ensure all glass joints are properly sealed and greased.[2]- Solution: Check the performance of the vacuum pump or water aspirator.[2]

References

minimizing unimolecular decomposition of aminomethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminomethanol. The focus is on minimizing its unimolecular decomposition to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample decomposing?

A1: this compound is a thermally labile hemiaminal intermediate. Its decomposition is often attributed to several factors:

  • Aqueous Environments: this compound is notoriously unstable in aqueous solutions, where water can act as a catalyst in the dehydration process, leading to the formation of methanimine (B1209239) and water.[1][2]

  • Elevated Temperatures: Higher temperatures significantly accelerate the rate of decomposition.[3][4] Dimethylthis compound, a related compound, shows significant degradation after only two hours at 60°C.[4]

  • Acidic pH: Mildly acidic conditions (pH 4-5) can catalyze the dehydration step by protonating the hydroxyl group, making it a better leaving group.[3]

  • Presence of Oxidizing Agents: Exposure to air and other oxidizing agents can lead to the degradation and resinification of this compound.[3]

Q2: What are the primary decomposition products of this compound?

A2: The primary unimolecular decomposition pathway for this compound is the elimination of a water molecule to form methanimine (CH₂NH).[1][5][6][7] In the presence of atmospheric radicals like hydroxyl (•OH), this compound can be oxidized to form products such as formamide (B127407).[5][8][9]

Q3: Is it possible to isolate pure, stable this compound?

A3: While challenging, the isolation of this compound has been achieved under specific experimental conditions.[1][2] Earlier attempts at synthesis in laboratory settings were often unsuccessful due to its rapid decomposition in aqueous media.[1][6] Successful strategies involve avoiding aqueous environments and elevated temperatures, for instance, through synthesis in low-temperature ice matrices or in the gas phase.[1][2][7][10]

Q4: How does the stability of this compound in the gas phase compare to its stability in solution?

A4: this compound is significantly more stable in the gas phase than in solution. Theoretical calculations have shown a substantial energy barrier for its unimolecular decomposition in the gas phase, indicating kinetic stability.[1][5][6][11][12] In contrast, its decomposition is facile in aqueous solutions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Possible Cause Recommended Solution
Low or no yield of this compound Decomposition during reaction - Maintain low temperatures (ideally 0-5°C) throughout the synthesis.[3]- Conduct the reaction under neutral to slightly basic pH conditions to disfavor the protonation of the hydroxyl group.[3]- Use a non-aqueous solvent for the reaction.[1][2]
Formation of unexpected byproducts Side reactions or polymerization - Use dilute solutions of reactants to minimize side reactions.[3]- Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Degradation of this compound during storage or subsequent use Inappropriate storage conditions - For in situ use, proceed with the subsequent reaction step immediately after synthesis.[3]- If short-term storage is necessary, keep the this compound solution at low temperatures and under an inert atmosphere.
Difficulty in purifying the product Thermal instability during purification - If purification is required, consider protonating the this compound with a strong acid (e.g., HCl) to form the more thermally stable salt. This allows for the removal of volatile impurities via vacuum distillation at temperatures at or below 85°C.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and decomposition of this compound.

Table 1: Activation Energies for this compound Decomposition

Decomposition PathwayProductsActivation Energy (kJ/mol)Environment
Unimolecular Decomposition (Dehydration)Methanimine + Water230 - 234Gas Phase[1][5][6][11]
Unimolecular DecompositionFormaldehyde (B43269) + Ammonia (B1221849)169Gas Phase[1][2]

Table 2: Reaction Rate Constants with Hydroxyl Radical (•OH) at 300 K

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)
This compound + •OH~1.97 x 10⁻¹¹

Experimental Protocols

Protocol 1: Synthesis of this compound for In Situ Use

This protocol is designed for the generation of an this compound solution intended for immediate use in a subsequent reaction, thereby minimizing decomposition.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde)

  • Ammonia source (e.g., aqueous ammonia)

  • Anhydrous, pre-cooled solvent (e.g., diethyl ether or THF at 0°C)

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Reaction flask with magnetic stirrer

Procedure:

  • Set up the reaction flask with a magnetic stirrer and an inert gas inlet.

  • Cool the flask to 0°C using an ice bath.

  • Add the pre-cooled anhydrous solvent to the flask.

  • Under an inert atmosphere, slowly introduce the formaldehyde source to the solvent with gentle stirring.

  • Continue stirring and add the ammonia source dropwise to the formaldehyde solution.

  • Monitor the reaction progress closely (e.g., by TLC or other appropriate analytical methods).

  • Once the formation of this compound is deemed sufficient for the subsequent step, use the solution immediately. Do not attempt to isolate the this compound unless following a specific protocol for forming a stable salt.

Visualizing this compound Decomposition and Stabilization

Diagram 1: Unimolecular Decomposition of this compound

G Unimolecular Decomposition Pathway This compound This compound (NH₂CH₂OH) transition_state Transition State This compound->transition_state Δ (Heat) products Methanimine (CH₂NH) + Water (H₂O) transition_state->products Dehydration

Caption: Primary decomposition route of this compound.

Diagram 2: Experimental Workflow to Minimize Decomposition

G Workflow for Minimizing Decomposition cluster_synthesis Synthesis cluster_usage Usage/Stabilization reactants Formaldehyde + Ammonia synthesis_conditions Low Temperature (0-5°C) Non-Aqueous Solvent Inert Atmosphere reactants->synthesis_conditions This compound This compound Solution synthesis_conditions->this compound in_situ Immediate Use in Next Reaction Step This compound->in_situ protonation Protonation (e.g., with HCl) This compound->protonation stable_salt Stable this compound Salt protonation->stable_salt

Caption: Recommended experimental workflow.

References

Validation & Comparative

Validating the Existence of Aminomethanol in Astrophysical-Like Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for life's origins often leads us to the vast expanse of interstellar space, where the building blocks of biology may have first formed. Among the molecules of interest is aminomethanol (NH₂CH₂OH), the simplest hemiaminal and a crucial intermediate in the proposed Strecker synthesis of glycine (B1666218), the simplest amino acid.[1][2][3] Its transient nature has made detection challenging, but recent experimental work has provided compelling evidence for its existence in conditions mimicking those of cold interstellar regions. This guide provides a comparative overview of the experimental validation of this compound, alternative formation pathways, and its role in prebiotic chemistry.

Experimental Evidence and Comparative Pathways

The formation of this compound is a critical step in understanding the abiotic synthesis of amino acids. While theoretically plausible for years, its direct detection in simulated astrophysical environments has been a significant breakthrough.

Direct Experimental Validation

A landmark study successfully prepared and identified this compound in low-temperature ices under conditions analogous to those in proto-stellar cores or protoplanetary disks.[1] The experiment involved the exposure of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) ices to energetic electrons, simulating the impact of cosmic rays.[1][3][4] The resulting this compound was detected during the temperature-programmed desorption phase using isomer-selective photoionization time-of-flight mass spectrometry (PI-ReTOF-MS).[3][4] This provided the first conclusive experimental evidence of its formation under astrophysical-like conditions.

Alternative and Theoretical Formation Pathways

While the methylamine-oxygen ice experiment provides direct evidence, other formation routes have been proposed and investigated, primarily through theoretical calculations and other laboratory simulations. A prominent alternative is the thermal reaction of ammonia (B1221849) (NH₃) and formaldehyde (B43269) (H₂CO) on interstellar ice analogues at low temperatures.[5][6] Theoretical studies also suggest that this compound could form through radical-radical reactions between the amino radical (NH₂) and the hydroxymethyl radical (CH₂OH).[5]

Another area of investigation involves ion-molecule reactions, which are considered promising in the cold, sparse environment of the interstellar medium.[5] However, a theoretical study on the reaction between protonated this compound and formic acid to form protonated glycine found a significant activation barrier, making it unlikely under interstellar conditions.[5][7]

The primary alternative to the this compound-centric pathway for glycine formation involves methanimine (B1209239) (CH₂NH).[8] It has been suggested that methylamine, a precursor in the validated this compound experiment, can be synthesized from the hydrogenation of methanimine in interstellar ice analogs.[8]

Comparative Data on Formation Conditions

The following table summarizes the conditions for different proposed and validated formation pathways of this compound.

Formation Pathway Reactants Conditions Detection Method Study Type Reference
O(¹D) Insertion CH₃NH₂, O₂Low-temperature (5K) ice, energetic electron exposurePI-ReTOF-MS during TPDExperimentalSingh et al. (2022)[1]
Thermal Reaction NH₃, H₂COLow-temperature ice analoguesN/AExperimentalBossa et al. (2009)[5][9]
Radical-Radical Reaction NH₂, CH₂OHInterstellar icesN/ATheoreticalGarrod et al. (2008)[5]
Ion-Molecule Reaction CH⁺, NH₃ mixed water ice, OH radicalInterstellar iceN/ATheoreticalSingh et al. (2021)[10]
Formamide (B127407) Hydrogenation HCONH₂, H₂ (facilitated by HCOOH)N/AN/ATheoreticalJACS Au (2024)[11][12]

Detailed Experimental Protocols

A detailed understanding of the experimental methodology is crucial for evaluating and replicating scientific findings.

Protocol for this compound Formation in Methylamine-Oxygen Ices

This protocol is based on the successful experimental identification of this compound by Singh et al. (2022).[1][2][3][4]

  • Ultrahigh Vacuum (UHV) Chamber Preparation:

    • An ultrahigh vacuum chamber is evacuated to a base pressure of approximately 9 ± 1 × 10⁻¹¹ torr.

    • A silver substrate is cooled to 5.0 ± 0.2 K.

  • Ice Deposition:

    • A gaseous mixture of methylamine (CH₃NH₂) and oxygen (O₂) with a ratio of 1:9 is prepared.

    • The gas mixture is deposited onto the cold silver substrate at a controlled rate to form an ice layer of a specific thickness (e.g., 239 ± 24 nm).

  • Irradiation:

    • The ice mixture is irradiated with 5 keV energetic electrons to simulate the effects of secondary electrons from cosmic rays.

    • The average energy dose is calculated to be around 18.3 ± 2.0 eV per molecule for methylamine and 18.9 ± 2.3 eV per molecule for oxygen.[1]

    • In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor chemical changes during irradiation.[4]

  • Temperature Programmed Desorption (TPD):

    • The irradiated ice is annealed at a controlled rate of 1 K per minute.

    • As the temperature increases, molecules sublime from the ice.

  • Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

    • The subliming molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.

    • Isomer-selective photoionization is achieved by tuning the photon energy just above the ionization energy of this compound.

    • The resulting ions are mass-analyzed using a reflectron time-of-flight mass spectrometer.

    • The detection of a signal at the mass-to-charge ratio corresponding to this compound, which appears at a specific sublimation temperature, confirms its formation.

Visualizing the Pathways

Diagrams are essential for visualizing complex experimental workflows and chemical reaction pathways.

Experimental_Workflow cluster_prep Ice Preparation cluster_exp Experiment cluster_detection Detection UHV UHV Chamber (5K) Deposition Ice Deposition UHV->Deposition Gases CH3NH2 + O2 Gas Mixture Gases->Deposition Irradiation Electron Irradiation (5 keV) Deposition->Irradiation TPD Temperature Programmed Desorption Irradiation->TPD Ionization VUV Photoionization TPD->Ionization Detection PI-ReTOF-MS Ionization->Detection

Caption: Experimental workflow for this compound formation and detection.

Reaction_Pathway cluster_formation This compound Formation cluster_glycine_precursor Glycine Precursor Formation CH3NH2 Methylamine (CH3NH2) e_minus Energetic Electrons This compound This compound (NH2CH2OH) CH3NH2->this compound O(1D) insertion O2 Oxygen (O2) O1D O(1D) e_minus->O1D dissociation Aminoacetonitrile Aminoacetonitrile (NH2CH2CN) This compound->Aminoacetonitrile + HCN This compound->Aminoacetonitrile HCN Hydrogen Cyanide (HCN) Glycine Glycine (NH2CH2COOH) Aminoacetonitrile->Glycine Hydrolysis

Caption: Proposed pathway from methylamine to a glycine precursor via this compound.

References

A Comparative Guide to Aminomethanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of aminomethanol and its primary isomers, methoxyamine and N-methylhydroxylamine. Focusing on stability, reactivity, and synthesis, this document serves as a technical resource for researchers, scientists, and professionals in drug development, supported by cited experimental and computational data.

Introduction: The Challenge of this compound

This compound (H₂NCH₂OH) is the simplest hemiaminal and a molecule of significant interest as a key, yet elusive, intermediate in the Strecker synthesis of amino acids.[1][2][3] While crucial for prebiotic chemistry models, this compound is notoriously unstable in aqueous solutions, readily decomposing to formaldehyde (B43269) and ammonia (B1221849).[4][5][6] Its existence is often transient, though computational studies have revealed considerable kinetic stability in the gas phase.[1][3][7][8] In contrast, its structural isomers, methoxyamine (CH₃ONH₂) and N-methylhydroxylamine (CH₃NHOH), are stable, commercially available compounds with distinct chemical properties and applications.[9][10] This guide will compare these three CH₅NO isomers to elucidate their unique characteristics.

Comparative Physicochemical Properties and Stability

The structural arrangement of the atoms in each isomer profoundly impacts their stability and electronic properties. Computational studies provide a quantitative basis for comparing these molecules. This compound is the least stable of the three, serving as a high-energy, transient intermediate.

Table 1: Comparative Data for this compound and Its Isomers

Property This compound (H₂NCH₂OH) Methoxyamine (CH₃ONH₂) N-Methylhydroxylamine (CH₃NHOH)
Molar Mass (g·mol⁻¹) 47.057 47.057 47.057
Stability Kinetically stable in gas phase, unstable in aqueous solution[1][3][5] Stable liquid[10] Decomposes unless stored as a hydrochloride salt[9]
Boiling Point (°C) N/A (decomposes) 48.1[10] 115.0[9]
Melting Point (°C) N/A -86.4[10] 38.5[9]
Primary Use Prebiotic/Interstellar chemical intermediate[1][4] Organic synthesis, BER inhibitor[10][11][12] Catalyst, reducing agent[13][14]

| Adiabatic Ionization Energy (eV) * | 9.19 | 9.57 | 8.84 |

*Note: Adiabatic ionization energies are computationally derived values from studies on CH₅NO isomers and are essential for isomer-selective detection via mass spectrometry.[1]

Synthesis and Reactivity Pathways

The synthetic routes and reactivity profiles of these isomers are fundamentally different, dictating their accessibility and utility.

  • This compound : Due to its instability, this compound is not isolated but rather generated in situ. Experimental identification has been achieved by preparing it in low-temperature methylamine-oxygen ices exposed to energetic electrons.[1][2][15] It is formed in the reaction between ammonia and formaldehyde and is a key step in forming more complex molecules.[4][5] Its primary reactivity is unimolecular decomposition.

  • Methoxyamine : This stable isomer is typically prepared via the O-alkylation of hydroxylamine (B1172632) derivatives, such as the methylation of acetone (B3395972) oxime followed by hydrolysis.[10] It is widely used in organic synthesis to form O-methyl oximes from aldehydes and ketones.[10] In drug development, it is investigated as a base excision repair (BER) inhibitor, potentially enhancing the efficacy of DNA-damaging agents.[11][12]

  • N-Methylhydroxylamine : Commercially available as its hydrochloride salt to improve stability, it can be synthesized by the electrochemical reduction of nitromethane (B149229) or through high-pressure catalytic hydrogenation.[9][13] It is used as a catalyst for the transamidation of primary amides and in the synthesis of hydroxamates, which are important for complexing iron.[13]

The logical relationship for the decomposition of this compound, its most significant reaction, is visualized below.

aminomethanol_decomposition cluster_reactants Reactant This compound This compound (H₂NCH₂OH) TransitionState Transition State (Unimolecular) This compound->TransitionState Decomposition (ΔE ≈ 234 kJ/mol) Formaldehyde Formaldehyde (CH₂O) Ammonia Ammonia (NH₃) TransitionState->Formaldehyde TransitionState->Ammonia

Caption: Unimolecular decomposition pathway of this compound.

Experimental Protocols

Protocol 1: In Situ Generation and Detection of this compound

This protocol is based on the first experimental identification of this compound.[1][15][16]

Objective: To generate and detect transient this compound in the gas phase.

Methodology:

  • Ice Preparation: Prepare binary ices of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) at a ratio of 1:9 on a substrate cooled to approximately 5 K in an ultrahigh vacuum (UHV) chamber.

  • Irradiation: Expose the ice mixture to energetic electrons (e.g., 5 keV) to trigger bond-cleavage processes and the formation of this compound via the insertion of an electronically excited oxygen atom into a C-H bond of methylamine.

  • Temperature Programmed Desorption (TPD): Anneal the ices by increasing the temperature at a controlled rate (e.g., 1 K/min). This causes the sublimination of molecules from the ice surface into the gas phase.

  • Isomer-Selective Detection: Ionize the subliming neutral molecules using tunable vacuum ultraviolet (VUV) photoionization.

  • Mass Spectrometry: Analyze the resulting ions using a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS). By tuning the photon energy to the specific adiabatic ionization energy of this compound (9.19 eV), it can be selectively detected and distinguished from its more stable isomers.

Protocol 2: Computational Analysis of Isomer Properties

This protocol outlines the computational methods used to determine the physicochemical properties listed in Table 1.[1]

Objective: To calculate the relative energies, ionization energies, and other properties of CH₅NO isomers.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian.

  • Theoretical Model: Employ a high-level ab initio method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

  • Basis Set: Use a robust basis set, for instance, the complete basis set (CBS) extrapolation with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) for zero-point vibrational energy corrections.

  • Procedure: a. Perform geometry optimization for each isomer to locate its minimum energy structure. b. Conduct vibrational frequency calculations to confirm the structures are true minima (no imaginary frequencies). c. Calculate the single-point energies at the optimized geometries to determine relative stabilities. d. Compute the adiabatic ionization energies for comparison with experimental detection methods.

The workflow for this computational protocol is illustrated below.

computational_workflow start Define Isomer Structures setup Select Theory & Basis Set (e.g., CCSD(T)/CBS) start->setup opt Geometry Optimization setup->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt False energy Single-Point Energy Calculation verify->energy True analysis Analyze Properties: - Relative Energy - Ionization Energy energy->analysis end Comparative Data analysis->end

Caption: Workflow for computational analysis of isomers.

Conclusion for Drug Development and Research

The comparative analysis of this compound and its isomers underscores the critical role of molecular structure in dictating chemical stability and function.

  • This compound remains primarily of academic and astrochemical interest. Its transient nature makes it an unsuitable candidate for direct therapeutic use but highlights the potential for complex molecule formation from simple precursors.

  • Methoxyamine is a valuable tool in synthetic organic chemistry. Its role as a base excision repair (BER) inhibitor gives it significant potential as an adjuvant in chemotherapy, capable of potentiating the effects of DNA-damaging anticancer drugs.[12][17]

  • N-Methylhydroxylamine serves as a versatile reagent and catalyst. Its ability to form hydroxamates is relevant in designing molecules for metal chelation, a strategy employed in various therapeutic contexts.[13]

For researchers and drug development professionals, understanding the distinct properties of these isomers is crucial for leveraging their unique reactivities in synthesis and for designing novel therapeutic agents. While this compound provides fundamental insights into reaction mechanisms, its stable isomers, methoxyamine and N-methylhydroxylamine, offer immediate practical applications in the laboratory and clinic.

References

Aminomethanol vs. Aminoethanol: A Comparative Guide to Their Roles in Prebiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand the origins of life, scientists meticulously examine the plausible prebiotic pathways that could have led to the formation of essential biomolecules. Among the myriad of simple organic compounds investigated, aminomethanol and aminoethanol emerge as significant precursors, albeit for different classes of macromolecules. This guide provides a comparative analysis of their roles in prebiotic synthesis, supported by available theoretical and experimental data, to offer researchers, scientists, and drug development professionals a clear overview of their respective importance.

At a Glance: Distinct Roles in Prebiotic Chemistry

While both this compound and aminoethanol are small, reactive molecules containing amino and hydroxyl groups, their proposed primary roles in prebiotic synthesis are distinct. This compound is predominantly recognized as a crucial, yet transient, intermediate in the Strecker synthesis of amino acids. In contrast, aminoethanol is primarily implicated as a precursor for the formation of phospholipids (B1166683), the fundamental components of cell membranes.

FeatureThis compoundAminoethanol
Primary Prebiotic Role Intermediate in amino acid synthesis (Strecker synthesis)Precursor for phospholipid head groups
Key Products Amino acids (e.g., glycine)Phospholipids (e.g., phosphatidylethanolamine)
Formation Pathways Hydrogenation of formamide (B127407); reaction of ammonia (B1221849) and formaldehyde (B43269)Hydrogenation of 2-aminoacetaldehyde
Stability Kinetically stable in the gas phase but potentially unstable in aqueous solution.[1][2]Generally considered a stable molecule.

This compound: A Fleeting Step Towards Proteins

This compound (CH₅NO) is considered a key intermediate in the Strecker synthesis, a plausible prebiotic route to amino acids.[1][3][4][5][6] This pathway involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to an amino acid. This compound is formed in the initial step from the reaction of formaldehyde and ammonia.

Prebiotic Synthesis and Subsequent Reactions

Computational studies suggest that this compound can be formed from the hydrogenation of formamide, which in turn can be synthesized from primordial molecules like carbon monoxide, hydrogen, water, and ammonia.[7] Once formed, this compound can undergo dehydration to form formaldimine (CH₂NH), a crucial precursor for the synthesis of glycine (B1666218) and other amino acids.[7][8]

dot graph Prebiotic_Synthesis_of_Amino_Acids_via_this compound { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Primordial_Molecules [label="Primordial Molecules\n(CO, H₂, H₂O, NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formamide [label="Formamide", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formaldimine [label="Formaldimine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Acids [label="Amino Acids\n(e.g., Glycine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Primordial_Molecules -> Formamide [label="Synthesis"]; Formamide -> this compound [label="Hydrogenation"]; this compound -> Formaldimine [label="Dehydration"]; Formaldimine -> Amino_Acids [label="Further Reactions"]; } caption: Pathway of Amino Acid Synthesis via this compound.

Stability and Detection

While this compound is a critical intermediate, its detection has been challenging due to its transient nature in aqueous environments.[1][2] However, experimental evidence has confirmed its formation and stability in astrophysical-like conditions, specifically in low-temperature methylamine-oxygen ices exposed to energetic electrons.[2][3][5] Computational studies have also shown that this compound is kinetically stable in the gas phase, with a significant energy barrier to decomposition.[1][9][10][11]

Aminoethanol: A Building Block for Membranes

Aminoethanol (C₂H₇NO), also known as ethanolamine, is a key precursor in the prebiotic synthesis of phospholipids, the molecules that form the bilayer of cell membranes.

Prebiotic Synthesis of Phospholipids

Aminoethanol can react with fatty acids and a phosphate (B84403) source under plausible prebiotic conditions to form phosphatidylethanolamine, a major class of phospholipids. This process is a crucial step towards the self-assembly of vesicles, or protocells, which are thought to be the earliest form of cellular compartments.

dot graph Prebiotic_Synthesis_of_Phospholipids_via_Aminoethanol { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Aminoethanol [label="Aminoethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acids [label="Fatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphate [label="Phosphate Source", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphatidylethanolamine [label="Phosphatidylethanolamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vesicles [label="Vesicles (Protocells)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aminoethanol -> Phosphatidylethanolamine; Fatty_Acids -> Phosphatidylethanolamine; Phosphate -> Phosphatidylethanolamine; Phosphatidylethanolamine -> Vesicles [label="Self-assembly"]; } caption: Pathway of Phospholipid Synthesis via Aminoethanol.

Experimental Protocols

Detailed experimental protocols for the prebiotic synthesis involving this compound and aminoethanol are often embedded within broader studies. Below are generalized methodologies based on the available literature.

Synthesis and Detection of this compound in Astrophysical Ice Analogs

This experiment demonstrates the formation of this compound under conditions mimicking interstellar ices.

Experimental Workflow:

dot graph Aminomethanol_Synthesis_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ice_Deposition [label="Deposition of\nMethylamine (CH₃NH₂) and\nOxygen (O₂) Ice", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Irradiation with\nEnergetic Electrons", fillcolor="#FBBC05", fontcolor="#202124"]; TPD [label="Temperature Programmed\nDesorption (TPD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection by\nPhotoionization Time-of-Flight\nMass Spectrometry (PI-TOF-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ice_Deposition -> Irradiation; Irradiation -> TPD; TPD -> Detection; } caption: Workflow for this compound Synthesis and Detection.

Methodology:

  • Ice Preparation: A mixed ice of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) is deposited on a cold substrate (around 10 K) in an ultra-high vacuum chamber.[3]

  • Irradiation: The ice is irradiated with energetic electrons to simulate cosmic radiation.[3][5]

  • Temperature Programmed Desorption (TPD): The temperature of the substrate is gradually increased, causing the volatile species to desorb from the ice.[3]

  • Detection: The desorbed molecules are ionized using a tunable vacuum ultraviolet (VUV) light source and detected by a time-of-flight mass spectrometer. Isotopic substitution experiments (e.g., using ¹⁸O₂ and deuterated methylamine) are used to confirm the identity of this compound.[1]

Abiotic Synthesis of Phospholipids from Aminoethanol

This generalized protocol outlines the steps for the non-enzymatic synthesis of phospholipids.

Methodology:

  • Reactant Mixture: Aminoethanol, a fatty acid (e.g., oleic acid), and a phosphate source (e.g., diamidophosphate) are mixed in an aqueous solution.

  • Reaction Conditions: The mixture is subjected to conditions that promote condensation reactions, such as dehydration-hydration cycles or heating.

  • Vesicle Formation: Upon hydration, the synthesized phospholipids can self-assemble into vesicles.

  • Analysis: The formation of phospholipids and vesicles is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and microscopy.

Quantitative Data: A Glimpse from Computational Chemistry

Direct experimental comparisons of the reaction yields and kinetics for this compound and aminoethanol in prebiotic synthesis are scarce. However, computational studies provide valuable insights into the thermodynamics and kinetics of these reactions.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Key Prebiotic Reactions

ReactionPrecursorProductCatalystΔG‡ (kcal/mol)Reference
Hydrogenation of FormamideFormamideThis compoundH₂O41.7[7]
Dehydration of this compoundThis compoundFormaldimineHCOOH19.1[7]
Hydrogenation of 2-aminoacetaldehyde2-aminoacetaldehydeAminoethanol-39.5[8]

Note: The data presented are from computational models and may not fully represent experimental outcomes.

Conclusion

This compound and aminoethanol represent two crucial yet divergent pathways in the prebiotic synthesis of life's building blocks. This compound stands as a pivotal, albeit transient, intermediate in the formation of amino acids, the monomers of proteins. Its fleeting nature has made experimental verification challenging, but recent studies in astrophysical settings have provided strong evidence for its existence and stability under specific conditions.

On the other hand, aminoethanol serves as a more stable and direct precursor to phospholipids, the essential components of the membranes that define cellular boundaries. The synthesis of phospholipids from aminoethanol is a critical step towards the emergence of protocells.

While direct quantitative comparisons of their performance in prebiotic synthesis are currently limited by a lack of head-to-head experimental data, the available evidence clearly delineates their distinct and vital contributions to the origin of life. Future research focusing on the comparative stability and reactivity of these two molecules under a range of simulated prebiotic environments will be invaluable in further elucidating the chemical pathways that led to the first cells.

References

Elusive Aminomethanol: A Landmark Experimental Verification of Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For decades, aminomethanol (NH₂CH₂OH) has existed primarily in the realm of theoretical chemistry, a predicted but unobserved key intermediate in the formation of glycine, the simplest amino acid, via the Strecker synthesis.[1][2][3] Recent groundbreaking experimental work has finally provided concrete evidence of its existence, offering a unique opportunity to validate long-standing theoretical predictions.[1][4] This guide provides a detailed comparison of the theoretical predictions and experimental findings for this compound, aimed at researchers, scientists, and drug development professionals.

A Molecule of Theoretical Importance

This compound is the simplest hemiaminal and is theorized to form from the reaction of ammonia (B1221849) (NH₃) and formaldehyde (B43269) (H₂CO).[5][6] Theoretical models have been crucial in predicting its properties and stability. A key prediction has been its kinetic stability in the gas phase, with a substantial energy barrier preventing its decomposition into methanimine (B1209239) (CH₂NH) and water (H₂O).[2][5][7][8][9] This predicted stability was a critical factor motivating the search for this elusive molecule.

The Experimental Breakthrough: Synthesis and Detection

The preparation and isolation of this compound have been historically challenging due to its facile decomposition in aqueous media.[2] The breakthrough came from experiments conducted in low-temperature ices, mimicking astrophysical conditions.[1][4] Researchers successfully synthesized this compound by irradiating binary ices of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) with energetic electrons.[1][2][4] The identification was unequivocally confirmed through gas-phase detection using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) during the temperature-programmed desorption (TPD) phase.[1][2][4]

Comparison of Theoretical Predictions and Experimental Data

The recent experimental success allows for a direct comparison of predicted and observed properties of this compound. The following tables summarize the key quantitative data.

ParameterTheoretical PredictionExperimental Verification
Decomposition Barrier 169 kJ mol⁻¹ to H₂CO + NH₃235 kJ mol⁻¹ to CH₂NH + H₂O[4]Kinetically stable with a gas-phase lifetime exceeding 6.5 ± 1.5 µs[1][4]
Ionization Energy (IE) Calculated for various isomers, with the most stable conformer's IE being a key discriminant[4]The product was selectively ionized at specific photon energies consistent with the predicted IE of this compound, distinguishing it from other isomers.[1][4]
Mass-to-Charge Ratio (m/z) 47.057 g·mol⁻¹ (for the molecular ion)[10]A prominent signal was observed at m/z = 47.[4]
Vibrational Frequencies (cm⁻¹) -OH stretch: 3659 (scaled)-NH₂ stretch: 3146 (scaled)[4][11]Broad absorptions in the 3680–3000 cm⁻¹ region were observed, consistent with -OH and -NH₂ stretches, but explicit identification was obscured by other products.[4]

Experimental Protocols

The experimental verification of this compound involved a sophisticated setup and a multi-step process.

Ice Preparation and Irradiation
  • A mixture of methylamine (CH₃NH₂) and oxygen (O₂) was deposited on a cold substrate (typically at 5 K) to form an ice.

  • The ice was then irradiated with energetic electrons to induce chemical reactions.[1][4] One of the proposed formation mechanisms is the barrierless insertion of an electronically excited oxygen atom (O(¹D)) into a carbon-hydrogen bond of the methylamine molecule.[4]

Temperature Programmed Desorption (TPD)
  • Following irradiation, the temperature of the ice was gradually increased at a controlled rate (1 K min⁻¹).[4]

  • This caused the molecules within the ice, including the newly formed this compound, to sublime into the gas phase.[1]

Photoionization and Mass Spectrometry
  • The sublimed neutral molecules were then ionized using tunable vacuum ultraviolet (VUV) photoionization.[1]

  • By setting the photon energy to selectively ionize this compound based on its predicted ionization energy, researchers could distinguish it from other isomers and reaction byproducts.[1][4]

  • The resulting ions were detected and their mass-to-charge ratios were analyzed using a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).[1][4] Isotopic substitution experiments using ¹⁸O₂ and deuterated methylamine (CD₃ND₂) were also conducted to confirm the molecular formula of the detected species.[4]

Visualizing the Process and Theory

The following diagrams illustrate the experimental workflow and the theoretically predicted decomposition pathways of this compound.

Experimental_Workflow cluster_ice_phase Ice Phase (5 K) cluster_gas_phase Gas Phase Ice_Prep CH₃NH₂ + O₂ Ice Deposition Irradiation Irradiation with Energetic Electrons Ice_Prep->Irradiation Formation of this compound TPD Temperature Programmed Desorption (TPD) Irradiation->TPD Sublimation Ionization Selective Photoionization (VUV) TPD->Ionization Detection PI-ReTOF Mass Spectrometry Ionization->Detection Result Result Detection->Result m/z = 47 (this compound Identified) Decomposition_Pathways cluster_products1 Decomposition Pathway 1 cluster_products2 Decomposition Pathway 2 This compound This compound (NH₂CH₂OH) Formaldehyde Formaldehyde (H₂CO) This compound->Formaldehyde ΔE = 169 kJ mol⁻¹ Methanimine Methanimine (CH₂NH) This compound->Methanimine ΔE = 235 kJ mol⁻¹ Ammonia Ammonia (NH₃) Water Water (H₂O)

References

Aminomethanol Stability: A Comparative Analysis of Gas-Phase and Solution-Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethanol (NH₂CH₂OH), the simplest amino alcohol, is a molecule of significant interest due to its role as a key intermediate in the Strecker synthesis of glycine (B1666218) and its potential presence in interstellar environments. However, its inherent instability presents a considerable challenge for its isolation and characterization. This guide provides a comprehensive comparison of the stability of this compound in the gas phase versus the solution phase, supported by theoretical and experimental data, to aid researchers in understanding and working with this transient molecule.

At a Glance: Stability Comparison

The stability of this compound is dramatically different in the gas phase compared to in an aqueous solution. In the gas phase, it is kinetically stable, whereas in solution, it readily decomposes. This difference is primarily attributed to the catalytic role of water molecules in the decomposition process.

ParameterGas PhaseSolution Phase (Aqueous)
Kinetic Stability Kinetically stableHighly unstable
Decomposition Pathway Unimolecular decomposition to methanimine (B1209239) (CH₂NH) and water (H₂O)Catalyzed decomposition to formaldehyde (B43269) (CH₂O) and ammonia (B1221849) (NH₃)
Decomposition Energy Barrier (Theoretical) ~230-234 kJ/mol[1]Significantly lower than in the gas phase (quantitative value not readily available in literature, but instability is well-documented)[2]
Primary Destabilizing Factor High-energy collisionsWater-catalyzed proton transfer

In-Depth Analysis: Contrasting Environments

The Kinetically Stable Gas Phase

Theoretical calculations have consistently shown that this compound is kinetically stable in the gas phase, with a substantial energy barrier preventing its unimolecular decomposition to methanimine and water.[1] This high barrier, calculated to be in the range of 230-234 kJ/mol, makes the spontaneous decomposition in the gas phase a rare event under typical conditions.[1]

Experimental evidence supports this theoretical stability. The successful detection of gas-phase this compound has been achieved using specialized techniques that isolate the molecule from interacting species, thereby preventing decomposition pathways that are prevalent in condensed phases.

The Unstable Solution Phase

In stark contrast to its gas-phase behavior, this compound is notoriously unstable in aqueous solutions.[2] It readily decomposes into formaldehyde and ammonia. This instability is a major reason why this compound has been historically difficult to isolate and characterize from solution-based synthesis.

The primary reason for this instability is the catalytic action of water molecules. Water facilitates the decomposition through a proton-transfer mechanism, which significantly lowers the activation energy for the breakdown of the this compound molecule. In a water-rich environment, the surrounding water molecules can act as a catalyst in the dehydration process of this compound, thereby preventing its detection.[2]

Experimental Protocols

Gas-Phase Stability Analysis: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

The experimental verification of this compound's existence and kinetic stability in the gas phase has been achieved through a sophisticated technique known as photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).

Methodology:

  • Sample Preparation: this compound is generated in situ, for example, by the reaction of ammonia and formaldehyde in a low-temperature ice matrix.

  • Sublimation: The temperature of the ice is gradually increased, causing the this compound molecules to sublimate into the gas phase.

  • Ionization: The gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) laser. The energy of the laser is carefully controlled to selectively ionize this compound without causing fragmentation.

  • Detection: The resulting ions are guided into a reflectron time-of-flight mass spectrometer. This instrument measures the mass-to-charge ratio of the ions with high precision, allowing for the unambiguous identification of this compound.

  • Data Analysis: The signal corresponding to the mass of this compound is monitored as a function of temperature and other experimental parameters to study its stability and formation kinetics.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Gas-Phase Analysis cluster_output Data Output prep Reactants (e.g., NH3 + CH2O) deposited on cold substrate sublimation Temperature Programmed Desorption (TPD) prep->sublimation Sublimation into gas phase ionization Vacuum Ultraviolet (VUV) Photoionization sublimation->ionization Ionization of gaseous molecules detection Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS) ionization->detection Mass analysis of ions output Mass Spectrum and Stability Data detection->output Data acquisition

Experimental Workflow for Gas-Phase this compound Stability Analysis.

Signaling Pathways and Logical Relationships

The stability of this compound is dictated by the environment, which in turn determines the dominant decomposition pathway. The following diagram illustrates the logical relationship between the phase and the stability of this compound.

aminomethanol_stability cluster_gas Gas Phase cluster_solution Solution Phase (Aqueous) This compound This compound (NH2CH2OH) gas_stability High Decomposition Barrier (~230-234 kJ/mol) This compound->gas_stability In isolation solution_instability Water-Catalyzed Proton Transfer This compound->solution_instability In presence of H2O gas_outcome Kinetically Stable gas_stability->gas_outcome solution_outcome Rapid Decomposition solution_instability->solution_outcome

Phase-Dependent Stability of this compound.

Conclusion

The stability of this compound is a tale of two environments. In the gas phase, it is a surprisingly robust molecule, protected by a significant kinetic barrier to decomposition. This has allowed for its successful experimental detection and characterization. Conversely, in an aqueous solution, this compound is highly fleeting, readily succumbing to water-catalyzed decomposition into formaldehyde and ammonia. This pronounced difference in stability is a critical consideration for researchers in fields ranging from astrochemistry to prebiotic chemistry and drug development. Understanding the factors that govern its stability in different environments is paramount for harnessing its synthetic potential and unraveling its role in complex chemical systems.

References

Confirming Aminomethanol Synthesis: A Comparative Guide to Isotopic Substitution and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of transient intermediates like aminomethanol is critical for understanding reaction mechanisms and ensuring the desired synthetic pathway. This guide provides a comparative analysis of experimental techniques used to confirm the synthesis of this compound, with a focus on the definitive evidence provided by isotopic substitution experiments coupled with mass spectrometry.

This compound (NH₂CH₂OH) is a key, yet elusive, intermediate in the Strecker synthesis of glycine, the simplest amino acid.[1][2] Its inherent instability has historically made its direct detection and characterization challenging.[2][3] This guide details the robust methodology of isotopic labeling to unequivocally confirm its formation and briefly contrasts it with an alternative spectroscopic approach.

Isotopic Substitution with Mass Spectrometry: The Gold Standard

Isotopic substitution is a powerful technique to confirm the elemental composition of a synthesized molecule. By replacing atoms in the reactants with their heavier isotopes, a predictable mass shift will be observed in the product if the reaction proceeds as hypothesized. This method, combined with a sensitive detection technique like mass spectrometry, provides conclusive evidence of synthesis.

A recent study successfully employed this strategy to identify this compound synthesized in low-temperature methylamine (B109427) (CH₃NH₂) and oxygen (O₂) ices.[1][4] The detection was achieved using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][4]

Experimental Protocol: Isotopic Substitution and PI-ReTOF-MS

The synthesis and detection of this compound and its isotopologues were performed in an ultrahigh vacuum (UHV) surface science machine.[1]

  • Ice Mixture Preparation: Binary ices of methylamine and oxygen were prepared at 5.0 ± 0.2 K.[4] Three separate experiments were conducted with different isotopic compositions:

    • CH₃NH₂–O₂

    • CH₃NH₂–¹⁸O₂

    • CD₃ND₂–O₂

  • Initiation of Reaction: The ice mixtures were exposed to energetic electrons to trigger bond-cleavage processes, leading to the formation of this compound.[1]

  • Temperature Programmed Desorption (TPD): The temperature of the ice sample was gradually increased at a rate of 1 K min⁻¹ to 320 K.[1] This caused the synthesized molecules to sublime from the surface.

  • Photoionization and Detection: The subliming neutral molecules were ionized using vacuum ultraviolet (VUV) photoionization. The resulting ions were then analyzed by a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).[1] Isomer-selective ionization was achieved by tuning the photon energies.[1]

Quantitative Data: Mass-to-Charge Ratio Shifts

The confirmation of this compound synthesis is unequivocally demonstrated by the mass-to-charge (m/z) ratio shifts observed in the mass spectra of the different isotopic experiments. The data, collected at a photon energy of 9.50 eV, is summarized in the table below.[1]

Experimental ConditionReactantsExpected ProductObserved m/zMass Shift (amu)
UnlabeledCH₃NH₂ + O₂NH₂CH₂OH470
Oxygen-18 LabeledCH₃NH₂ + ¹⁸O₂NH₂CH₂¹⁸OH49+2
Deuterium LabeledCD₃ND₂ + O₂ND₂CD₂OD52+5

The observed shifts of +2 amu with ¹⁸O₂ and +5 amu with CD₃ND₂ are in perfect agreement with the theoretical mass changes for the formation of this compound, confirming the presence of one oxygen atom and five hydrogen atoms in the molecule.[1]

Isotopic_Substitution_Workflow cluster_preparation Reactant Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results unlabeled CH₃NH₂ + O₂ synthesis Electron Irradiation in UHV at 5 K unlabeled->synthesis o18_labeled CH₃NH₂ + ¹⁸O₂ o18_labeled->synthesis d_labeled CD₃ND₂ + O₂ d_labeled->synthesis tpd Temperature Programmed Desorption synthesis->tpd Sublimation pi_retof PI-ReTOF-MS Detection tpd->pi_retof Ionization result_47 m/z = 47 pi_retof->result_47 from CH₃NH₂ result_49 m/z = 49 pi_retof->result_49 from ¹⁸O₂ result_52 m/z = 52 pi_retof->result_52 from CD₃ND₂

Experimental workflow for isotopic substitution experiments.

Alternative Method: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common analytical technique used to identify functional groups in molecules. In the context of this compound synthesis, FTIR can be used to monitor the chemical changes in the ice mixture during the reaction.

Experimental Protocol: In Situ FTIR Spectroscopy
  • Sample Preparation: An ice mixture of methylamine and oxygen is prepared as described previously.

  • In Situ Monitoring: FTIR spectra of the ice are collected online and in situ during the exposure to energetic electrons.[1]

  • Spectral Analysis: The spectra are analyzed for the appearance of absorption bands corresponding to the functional groups of the expected product. For this compound, the key vibrational frequencies are the stretching modes of the hydroxy (-OH) and amino (-NH₂) groups.

Performance and Limitations

While FTIR provides valuable real-time information about the ongoing chemistry, it has significant limitations in definitively identifying this compound in a complex mixture.

TechniqueAdvantagesDisadvantages
FTIR Spectroscopy - Provides real-time monitoring of the reaction. - Can identify the formation of key functional groups (-OH, -NH₂).- Broad and overlapping infrared absorptions from various products in the mixture obscure the explicit identification of this compound.[4] - Does not provide direct information on the molecular weight or elemental composition.
Isotopic Substitution with PI-ReTOF-MS - Provides unambiguous confirmation of the molecular formula. - High sensitivity and specificity. - Isomer-selective ionization can differentiate between structural isomers.[1]- Requires specialized and complex instrumentation (UHV chamber, PI-ReTOF-MS). - Is an endpoint measurement (analysis after sublimation).

In the experiments confirming this compound, broad absorptions in the 3680–3000 cm⁻¹ region of the FTIR spectrum, where the -OH and -NH₂ stretches are expected, could not be exclusively attributed to this compound due to the presence of other products with the same functional groups.[4] This highlights the non-specific nature of FTIR in this context and underscores the necessity of mass spectrometry with isotopic labeling for definitive identification.

Conclusion

For the unequivocal confirmation of this compound synthesis, isotopic substitution experiments coupled with mass spectrometry stand as the superior and more definitive method. The predictable and observable mass shifts provide direct evidence of the molecular formula of the product, overcoming the ambiguities of spectroscopic techniques like FTIR in complex reaction mixtures. While FTIR can serve as a complementary technique to monitor the evolution of functional groups, it lacks the specificity required for the conclusive identification of a transient intermediate like this compound. Therefore, for researchers in synthetic chemistry and drug development, the adoption of isotopic labeling strategies is highly recommended for the validation of novel synthetic pathways and the characterization of elusive molecules.

References

A Comparative Guide to the Reactivity of Aminomethanol and Other Hemiaminals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of aminomethanol with other hemiaminals. The focus is on stability, decomposition kinetics, and equilibrium constants, supported by available experimental and computational data. Detailed experimental methodologies are provided to assist in the design of further comparative studies.

Introduction to Hemiaminal Reactivity

Hemiaminals, compounds containing a hydroxyl group and an amino group attached to the same carbon atom, are key intermediates in a wide range of chemical and biological processes, including imine formation and enzyme catalysis. Their reactivity is largely dictated by their stability, which can vary significantly based on their molecular structure and the surrounding environment. This compound (H₂NCH₂OH), the simplest hemiaminal, serves as a fundamental model for understanding the reactivity of this class of compounds. Generally, most simple acyclic hemiaminals are unstable and exist in equilibrium with their constituent aldehyde and amine.[1][2] However, factors such as electron-withdrawing groups and steric hindrance can influence their stability.[3]

Comparative Reactivity Data

Table 1: Decomposition and Reaction Rate Constants

This table presents experimentally determined and computationally calculated rate constants for the decomposition of this compound and its reaction with hydroxyl radicals.

CompoundReactionRate Constant (k)Temperature (K)ConditionsReference
This compound Decomposition to CH₂O + NH₃5.11 x 10⁻¹¹ s⁻¹300Gas Phase (Computational)[4]
This compound Reaction with •OH1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹300Gas Phase (Computational)[4]
Monoethanolamine Reaction with •OH7.02 ± 0.46 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Room Temp.Gas Phase (Experimental)[4]

Note: The data for monoethanolamine, a structural analogue of this compound, is included for comparative purposes.

Table 2: Equilibrium Constants for Hemiaminal Formation in Aqueous Solution

This table provides equilibrium constants (K) for the formation of various hydroxymethylamines from the corresponding amine and formaldehyde (B43269) in aqueous solution.

AmineHemiaminal ProductEquilibrium Constant (K, M⁻¹)Reference
AmmoniaThis compoundNot directly reported in cited sources
MorpholineN-Hydroxymethylmorpholine15,500 ± 600 (for the diaminal)[3]
PyridinePyridiniumyl-methanolQualitatively less favorable[3]
N-methylimidazoleN-methylimidazoliumyl-methanolQualitatively less favorable[3]
TriethylenediamineTriethylenediaminiumyl-methanolQualitatively less favorable[3]

Note: The equilibrium constants for the formation of cationic hydroxymethylamines from tertiary amines are significantly lower than for the formation of neutral hydroxymethylamines from primary and secondary amines.[3]

Factors Influencing Hemiaminal Stability and Reactivity

The stability of hemiaminals, and thus their reactivity, is influenced by several key factors:

  • Electronic Effects: Electron-withdrawing groups on the amine or aldehyde precursor can stabilize the hemiaminal by reducing the electron density on the nitrogen and oxygen atoms, making them less prone to elimination.

  • Steric Hindrance: Bulky substituents on the amine or aldehyde can sterically hinder the approach of reactants and the formation of the transition state for decomposition, thereby increasing the kinetic stability of the hemiaminal.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the equilibrium between the hemiaminal and its precursors. In aqueous solutions, the high concentration of water can favor the hydrolysis of the hemiaminal back to the aldehyde and amine.[5]

  • Intramolecular Hydrogen Bonding: The presence of functional groups that can form intramolecular hydrogen bonds with the hemiaminal moiety can enhance its stability.

Experimental Protocols

To facilitate further comparative studies on the reactivity of this compound and other hemiaminals, the following detailed experimental protocols are provided.

Protocol 1: Determination of Hemiaminal Equilibrium Constants by NMR Spectroscopy

Objective: To determine the equilibrium constant (K_eq) for the formation of a hemiaminal from an aldehyde and an amine in a given solvent.

Materials:

  • Aldehyde (e.g., formaldehyde solution)

  • Amine (e.g., ammonia, methylamine)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the aldehyde and amine of known concentrations in the chosen deuterated solvent.

    • In an NMR tube, mix known volumes of the aldehyde and amine stock solutions to achieve desired initial concentrations.

    • Prepare a series of NMR tubes with varying initial concentrations of the aldehyde and amine to verify the equilibrium constant.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of each sample at a constant temperature.

    • Ensure the system has reached equilibrium by acquiring spectra at different time points until no further changes in the relative peak integrals are observed.[6]

  • Data Analysis:

    • Identify the characteristic NMR signals for the aldehyde, amine, and the hemiaminal product.

    • Integrate the signals corresponding to each species.

    • Calculate the equilibrium concentrations of the aldehyde, amine, and hemiaminal from the integral values, referencing the initial known concentrations.

    • Calculate the equilibrium constant (K_eq) using the following equation: K_eq = [Hemiaminal] / ([Aldehyde] * [Amine])[7][8][9]

Protocol 2: Monitoring Hemiaminal Decomposition Kinetics by UV-Vis Spectroscopy

Objective: To determine the rate constant for the decomposition of a hemiaminal.

Materials:

  • Pre-synthesized or in situ generated hemiaminal

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation:

    • Prepare a solution of the hemiaminal in a suitable buffer. The aldehyde or imine product of the decomposition should have a distinct UV-Vis absorbance from the hemiaminal.

  • Kinetic Measurement:

    • Place the cuvette containing the hemiaminal solution in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Monitor the change in absorbance at the wavelength corresponding to the formation of the aldehyde or imine product over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • From the plot, determine the initial rate of the reaction.

    • Assuming pseudo-first-order kinetics for the decomposition, the rate constant (k) can be determined by fitting the data to the integrated rate law: ln([A]t/[A]₀) = -kt, where [A] is the concentration of the hemiaminal.

Signaling Pathways and Logical Relationships

Hemiaminals are crucial, albeit often transient, intermediates in numerous biochemical pathways. Their formation and breakdown are tightly controlled by enzymes.

Serine Protease Catalytic Mechanism

Serine proteases, such as trypsin and chymotrypsin, are enzymes that cleave peptide bonds. The catalytic mechanism involves the formation of a tetrahedral hemiacetal-like intermediate.[1][10][11][12][13]

SerineProteaseMechanism cluster_0 Acylation Phase cluster_1 Deacylation Phase Enzyme-Substrate Complex Enzyme-Substrate Complex Tetrahedral Intermediate (Hemiacetal) Tetrahedral Intermediate (Hemiacetal) Enzyme-Substrate Complex->Tetrahedral Intermediate (Hemiacetal) Ser195 attacks carbonyl carbon Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Tetrahedral Intermediate (Hemiacetal)->Acyl-Enzyme Intermediate Peptide bond cleavage Product 1 (C-terminal peptide) Product 1 (C-terminal peptide) Acyl-Enzyme Intermediate->Product 1 (C-terminal peptide) Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Acyl-Enzyme Intermediate->Tetrahedral Intermediate 2 Water attacks acyl-enzyme Regenerated Enzyme Regenerated Enzyme Tetrahedral Intermediate 2->Regenerated Enzyme Release of product Product 2 (N-terminal peptide) Product 2 (N-terminal peptide) Regenerated Enzyme->Product 2 (N-terminal peptide)

Caption: Catalytic cycle of a serine protease showing the formation of a tetrahedral hemiacetal intermediate.

Transaldolase Catalytic Cycle

Transaldolase, an enzyme in the pentose (B10789219) phosphate (B84403) pathway, utilizes a Schiff base intermediate, which is formed via a hemiaminal, to transfer a three-carbon dihydroxyacetone unit between sugar phosphates.[14][15][16][17]

TransaldolaseCycle Free Enzyme Free Enzyme Hemiaminal Intermediate Hemiaminal Intermediate Free Enzyme->Hemiaminal Intermediate + Donor Ketose Schiff Base Intermediate Schiff Base Intermediate Hemiaminal Intermediate->Schiff Base Intermediate - H2O Released Aldose Released Aldose Schiff Base Intermediate->Released Aldose C-C bond cleavage Enzyme-DHA Complex Enzyme-DHA Complex Schiff Base Intermediate->Enzyme-DHA Complex New Hemiaminal New Hemiaminal Enzyme-DHA Complex->New Hemiaminal + Acceptor Aldose New Hemiaminal->Free Enzyme Release of product New Ketose Product New Ketose Product New Hemiaminal->New Ketose Product

Caption: The catalytic cycle of transaldolase involving hemiaminal and Schiff base intermediates.

Conclusion

This compound, as the simplest hemiaminal, provides a crucial benchmark for understanding the reactivity of this important class of chemical intermediates. While generally unstable in aqueous solutions, its reactivity can be modulated by structural and environmental factors. The provided data and experimental protocols offer a framework for researchers to conduct further comparative studies, leading to a deeper understanding of hemiaminal chemistry, which is fundamental to various aspects of drug development and biochemical research.

References

A Comparative Guide to Glycine Formation: Validating the Role of Aminomethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218), the simplest proteinogenic amino acid, is a fundamental building block of life and a key molecule in numerous biological and industrial processes. Its synthesis has been a subject of intense research, particularly concerning its origins and the efficiency of various formation pathways. This guide provides an objective comparison of the aminomethanol-mediated pathway to glycine, primarily through the Strecker synthesis, against alternative formation routes. We present available experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways to facilitate a comprehensive understanding.

This compound in the Strecker Synthesis of Glycine

The Strecker synthesis, first described in 1850, is a well-established method for synthesizing amino acids from aldehydes, ammonia (B1221849), and cyanide. In the case of glycine, the aldehyde is formaldehyde (B43269). A critical, yet historically elusive, intermediate in this pathway is this compound (NH₂CH₂OH).[1] Recent experimental work has provided evidence for the formation and involvement of this compound, particularly in astrophysical and prebiotic contexts, solidifying its role as a key precursor to aminoacetonitrile (B1212223), which is then hydrolyzed to glycine.[1]

While direct quantitative yields starting from this compound are not extensively documented in prebiotic simulation studies due to its transient nature, industrial processes have been developed that utilize this compound derivatives to produce glycine in high yields.

Comparative Analysis of Glycine Formation Pathways

Several alternative pathways for glycine synthesis exist in biological, prebiotic, and industrial contexts. Below is a comparison of these pathways with the this compound-mediated Strecker synthesis.

PathwayContextKey Reactants/EnzymesReported Yield/Performance
This compound (Strecker Synthesis) Prebiotic/IndustrialFormaldehyde, Ammonia, CyanideHigh yield in industrial processes (specific quantitative data varies).[1]
From Serine BiologicalSerine, Tetrahydrofolate, Serine Hydroxymethyltransferase (SHMT)A major physiological route for glycine synthesis.[2]
From Threonine BiologicalThreonine, Threonine Dehydrogenase, 2-amino-3-ketobutyrate CoA lyaseA viable but generally less efficient pathway compared to glycine cleavage.[3]
From Glyoxylate (B1226380) Prebiotic/BiologicalGlyoxylate, Ammonia/Alanine, AminotransferasesYields up to 69% in prebiotic simulations with ammonia and ferroan brucite.[4]
Reductive Glycine Pathway Biological (Synthetic)Formate, CO₂, Ammonia, Glycine Cleavage System (GCS)A highly ATP-efficient pathway engineered in microorganisms.[5][6][7]
Hydantoin (B18101) Hydrolysis IndustrialHydantoin, Sodium Hydroxide (B78521)Yields of up to 91% have been reported.[8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

This compound-Mediated Glycine Formation (Strecker Synthesis)

Strecker_Synthesis Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound Ammonia Ammonia Ammonia->this compound Aminoacetonitrile Aminoacetonitrile This compound->Aminoacetonitrile + HCN Glycine Glycine Aminoacetonitrile->Glycine + 2H₂O (Hydrolysis) HCN Hydrogen Cyanide HCN->Aminoacetonitrile H2O Water H2O->Glycine

Caption: The Strecker synthesis pathway for glycine formation, highlighting the central role of the this compound intermediate.

Biological Glycine Formation Pathways

Biological_Glycine_Formation cluster_serine From Serine cluster_threonine From Threonine cluster_glyoxylate From Glyoxylate Serine Serine SHMT Serine Hydroxymethyltransferase Serine->SHMT Glycine_S Glycine SHMT->Glycine_S Threonine Threonine Threonine_Dehydrogenase Threonine Dehydrogenase Threonine->Threonine_Dehydrogenase AKB_Lyase 2-amino-3-ketobutyrate CoA lyase Threonine_Dehydrogenase->AKB_Lyase Glycine_T Glycine AKB_Lyase->Glycine_T Glyoxylate Glyoxylate Aminotransferase Aminotransferase (e.g., AGT) Glyoxylate->Aminotransferase Glycine_G Glycine Aminotransferase->Glycine_G

Caption: Overview of the main biological pathways for glycine synthesis from serine, threonine, and glyoxylate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments related to the validation of glycine formation pathways.

Strecker Synthesis of Glycine

Objective: To synthesize glycine from formaldehyde, ammonium (B1175870) chloride, and potassium cyanide.

Materials:

  • Formaldehyde (HCHO)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (for hydrolysis)

  • Water

Procedure:

  • Formation of Aminoacetonitrile: In a reaction vessel, formaldehyde is reacted with ammonium chloride and potassium cyanide in an aqueous solution. The ammonium chloride provides the ammonia and the potassium cyanide serves as the cyanide source. This reaction forms aminoacetonitrile (NH₂CH₂CN).[1]

  • Hydrolysis: The resulting aminoacetonitrile is then hydrolyzed. This is typically achieved by heating the solution in the presence of a strong acid, such as hydrochloric acid. The nitrile group is converted to a carboxylic acid group, and the ammonium salt of glycine is formed.[1]

  • Isolation: The glycine can be isolated from the reaction mixture by neutralization and subsequent crystallization.

Glycine Synthesis via Hydantoin Hydrolysis

Objective: To produce glycine through the hydrolysis of hydantoin.

Materials:

  • Hydantoin

  • Sodium hydroxide (NaOH)

  • Water

  • High-pressure reactor

Procedure:

  • A solution of hydantoin and a specific molar ratio of sodium hydroxide in water is prepared.[8][9]

  • The reaction mixture is placed in a high-pressure reactor.

  • The hydrolysis is carried out at an elevated temperature (e.g., 423.15 K) for a set duration (e.g., 6 hours).[8][9][10]

  • The reaction proceeds in two steps: first, hydantoin is hydrolyzed to hydantoic acid, which is then further hydrolyzed to glycine.[8][9]

  • The final product, glycine, is then isolated and purified. A yield of 91% has been reported under optimal conditions.[8][9][10]

Enzymatic Assay for Glycine Formation from Glyoxylate

Objective: To measure the activity of alanine:glyoxylate aminotransferase (AGT) in converting glyoxylate to glycine.

Materials:

  • Human liver homogenate (as a source of AGT)

  • L-serine

  • Glyoxylate

  • Lactate (B86563) dehydrogenase (LDH)

  • Tris buffer (pH 8.4)

Procedure:

  • The assay measures the serine:glyoxylate aminotransferase (SGT) activity of the AGT enzyme.

  • The reaction mixture contains the enzyme source, L-serine, and glyoxylate in a Tris buffer.

  • The formation of hydroxypyruvate from L-serine and glyoxylate is coupled to the oxidation of NADH by lactate dehydrogenase.

  • The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

  • A control reaction is run in the absence of glyoxylate to account for any background activity.

  • The SGT activity is calculated as the glyoxylate-dependent rate of hydroxypyruvate formation.

Prebiotic Glycine Synthesis from Glyoxylate and Nitrate (B79036)

Objective: To demonstrate the formation of glycine from glyoxylate and nitrate in the presence of a mineral catalyst under prebiotic conditions.

Materials:

  • Glyoxylic acid

  • Sodium nitrate or ammonia

  • Ferroan brucite [Fe₀.₃₃,Mg₀.₆₇(OH)₂]

  • Water

Procedure:

  • Aqueous solutions of glyoxylate and either nitrate or ammonia are prepared.[4][11]

  • Ferroan brucite is added to the solutions as a catalyst.

  • The reaction mixtures are allowed to react for an extended period (e.g., up to 6 weeks) at room temperature.[4]

  • Samples of the aqueous phase and the mineral-bound fraction (after acid digestion) are collected at different time points.

  • The samples are analyzed for the presence and quantity of glycine using techniques such as NMR, LC-MS, and GC-MS.[4]

  • Yields are calculated based on the initial concentrations of the reactants. Reported yields were as high as 69% in ammonia systems.[4]

Conclusion

The validation of this compound as a key intermediate in the Strecker synthesis has been a significant step in understanding prebiotic glycine formation. While this pathway is robust, particularly in industrial applications, a variety of alternative routes to glycine exist. Biological systems primarily rely on enzymatic conversions from serine, threonine, and glyoxylate, each with its own regulatory mechanisms and efficiencies. Prebiotic chemistry explorations have also revealed plausible pathways from glyoxylate and other simple precursors, with mineral surfaces potentially playing a crucial catalytic role. The reductive glycine pathway represents a highly efficient, synthetic biological route for C1 assimilation.

The choice of the "best" pathway is context-dependent. For industrial-scale synthesis, the Strecker and hydantoin methods offer high yields. In the context of the origin of life, multiple pathways, including the this compound-mediated Strecker synthesis and mineral-catalyzed reactions, likely contributed to the primordial inventory of glycine. For biotechnological applications, engineered pathways like the reductive glycine pathway hold immense promise for sustainable chemical production. This guide provides a framework for researchers to compare and contrast these diverse and important routes to a fundamental molecule of life.

References

comparative study of different synthetic routes to aminomethanol

Author: BenchChem Technical Support Team. Date: December 2025

Aminomethanol (CH₅NO), the simplest amino alcohol, is a molecule of significant interest in organic synthesis and prebiotic chemistry. However, its inherent instability presents a considerable challenge for its synthesis and isolation. This guide provides a comparative analysis of various synthetic routes to this compound, including methods for its in-situ generation and the preparation of its more stable protonated form.

Data Presentation: A Comparative Overview of Synthetic Routes

Synthetic Route Starting Materials Key Reagents & Conditions Yield Purity Advantages Disadvantages
1. Reaction of Formaldehyde (B43269) and Ammonia (B1221849) (Aqueous Phase) Formaldehyde, AmmoniaAqueous solution, typically at or below room temperature.Not applicable (transient intermediate)Not applicableSimple starting materials, direct route.This compound is highly unstable and rapidly converts to hexamethylenetetramine; isolation is not feasible.[1]
2. Gas-Phase Reaction of Formaldehyde and Ammonia Formaldehyde, AmmoniaMolecular beam, gas phase.Not applicable (for isolation)High (for detection)Allows for the characterization of transient this compound.[1]Requires specialized equipment; not a preparative method for obtaining a stable product.
3. Synthesis from Methylamine-Oxygen Ices Methylamine (B109427), OxygenCryogenic temperatures (5 K), ultra-high vacuum, 5 keV electron irradiation.Not applicable (for isolation)High (for detection)Provides clear spectroscopic evidence of this compound formation; allows for the study of its intrinsic properties.[2][3][4][5]Highly specialized equipment required; not a practical method for laboratory synthesis of a usable product.
4. Formation of Protonated this compound (this compound Hydrochloride) Formaldehyde, Ammonium (B1175870) ChlorideLow temperature (0-10 °C), followed by acidification with HCl.Estimated 70-80%Estimated >95% (recrystallized)Yields a stable, isolatable product; uses readily available and inexpensive starting materials.The free this compound is not isolated; the salt form may have different reactivity.
5. Hydrogenation of Formamide Formamide, HydrogenVarious catalysts (e.g., Ru-based complexes).Not applicable (transient intermediate)Not applicablePotential alternative route from a different starting material.The reaction tends to proceed to methanol (B129727) and ammonia; stopping at the this compound stage is challenging and not well-documented.

Experimental Protocols

Route 1 & 2: Reaction of Formaldehyde and Ammonia (Aqueous and Gas Phase)

The reaction between formaldehyde and ammonia in an aqueous solution is straightforward but leads to the formation of hexamethylenetetramine, with this compound being a transient intermediate that cannot be isolated.[1] The gas-phase reaction is a promising route for the laboratory production and characterization of this compound, where the reaction can be quenched in a molecular beam, but this is not a preparative method.[1]

Route 3: Synthesis from Methylamine-Oxygen Ices

This method is designed for the in-situ generation and spectroscopic identification of this compound under astrophysical conditions.

Experimental Protocol:

  • Binary ices of methylamine (CH₃NH₂) and oxygen (O₂) are prepared on a polished silver substrate cooled to 5 K within an ultra-high vacuum chamber (base pressure < 10⁻¹⁰ Torr).

  • The ices are irradiated with 5 keV electrons to trigger the formation of this compound. The average energy dose is typically around 18-19 eV per molecule.[3]

  • The temperature of the substrate is then increased at a controlled rate (e.g., 1 K/min) for temperature-programmed desorption (TPD).

  • The subliming molecules are ionized using a tunable vacuum ultraviolet (VUV) light source and detected by a reflectron time-of-flight (ReTOF) mass spectrometer.[4]

This technique allows for the isomer-selective detection of this compound and provides strong evidence for its formation.[2][5]

Route 4: Formation of Protonated this compound (this compound Hydrochloride)

This route provides a practical method for obtaining a stable, handleable form of this compound.

Experimental Protocol:

  • A solution of ammonium chloride (1.0 eq) in water is cooled to 0-5 °C in an ice bath with stirring.

  • An aqueous solution of formaldehyde (1.0 eq) is added dropwise to the ammonium chloride solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours to allow for the formation of this compound in equilibrium.

  • Concentrated hydrochloric acid (1.0 eq) is then added slowly to the reaction mixture, ensuring the temperature remains below 10 °C. This traps the this compound as its hydrochloride salt.

  • The resulting solution is concentrated under reduced pressure at a temperature not exceeding 40 °C to yield crude this compound hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

A similar approach for producing substituted aminomethanols involves reacting a secondary amine with an aldehyde and then adding a strong acid to form the stable salt, which can then be purified by vacuum distillation.[6]

Mandatory Visualization

Synthetic_Routes_to_this compound cluster_unstable Unstable this compound cluster_stable Stable this compound Derivative unstable_this compound This compound (H2N-CH2-OH) stable_this compound This compound Hydrochloride (H2N-CH2-OH·HCl) unstable_this compound->stable_this compound Acid Trapping formaldehyde Formaldehyde formaldehyde->unstable_this compound Aqueous/Gas Phase formaldehyde->stable_this compound Low Temp. Reaction ammonia Ammonia ammonia->unstable_this compound methylamine Methylamine methylamine->unstable_this compound Cryogenic Irradiation oxygen Oxygen oxygen->unstable_this compound ammonium_chloride Ammonium Chloride ammonium_chloride->stable_this compound hcl HCl hcl->stable_this compound

Caption: Synthetic pathways to unstable this compound and its stable hydrochloride salt.

Comparative_Study_Workflow start Identify Synthetic Routes route1 Formaldehyde + Ammonia (Aqueous/Gas) start->route1 route2 Methylamine-Oxygen Ice Irradiation start->route2 route3 Protonated this compound Formation start->route3 route4 Formamide Hydrogenation start->route4 protocol1 Protocol & Data Analysis (Route 1) route1->protocol1 protocol2 Protocol & Data Analysis (Route 2) route2->protocol2 protocol3 Protocol & Data Analysis (Route 3) route3->protocol3 protocol4 Protocol & Data Analysis (Route 4) route4->protocol4 comparison Comparative Analysis (Yield, Purity, Feasibility) protocol1->comparison protocol2->comparison protocol3->comparison protocol4->comparison guide Publish Comparison Guide comparison->guide

Caption: Workflow for the comparative study of this compound synthetic routes.

References

Safety Operating Guide

Proper Disposal of Aminomethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Aminomethanol is an unstable compound that readily decomposes in aqueous solutions. Therefore, its disposal procedure is dictated by the safe handling and disposal of its hazardous decomposition products, primarily formaldehyde (B43269) and ammonia (B1221849). This guide provides essential safety and logistical information for the proper management and disposal of this compound solutions within a research and development setting.

Immediate Safety and Hazard Information

This compound itself is not commercially available as a stable product due to its short half-life in aqueous environments.[1][2] Laboratory preparations of this compound will result in a solution containing formaldehyde, ammonia, and unreacted starting materials. The primary hazards are associated with these decomposition and precursor chemicals.

Key Hazards:

  • Toxicity: Formaldehyde is a known carcinogen and is toxic if inhaled, ingested, or absorbed through the skin.

  • Corrosivity: Ammonia is corrosive and can cause severe skin burns and eye damage.[3]

  • Flammability: If organic solvents are used in the synthesis, the waste may be flammable.[4]

  • Reactivity: this compound formation is an exothermic reaction.[5]

Personal Protective Equipment (PPE)

When handling this compound solutions or its waste, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Nitrile or butyl rubber gloves (double-gloving is recommended).
Body Protection Flame-retardant lab coat.
Respiratory Work should be conducted in a certified chemical fume hood.

This compound Waste Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Experimental Protocol: this compound Waste Disposal
  • Waste Identification and Segregation:

    • Identify the waste stream as "Hazardous Chemical Waste."

    • Specifically, it should be labeled as "Toxic Corrosive Liquid Waste" and, if applicable, "Flammable Liquid Waste."

    • Do not mix this compound waste with other waste streams, especially acidic solutions, which can cause the rapid evolution of ammonia gas.

  • Container Selection:

    • Use a designated, chemically-resistant waste container (e.g., high-density polyethylene (B3416737) or glass).

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents: "this compound (in solution, contains Formaldehyde and Ammonia)."

    • List the approximate concentrations of the major components.

    • Include the date when waste was first added to the container.

  • Accumulation and Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Request for Disposal:

    • Once the container is full (do not overfill, leave at least 10% headspace), or if the waste has been accumulated for the maximum allowed time per institutional guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Follow the specific procedures outlined by your EHS office for waste pickup requests.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

For spills, evacuate the area and alert your institution's EHS department. Small spills within a chemical fume hood may be cleaned up by trained personnel using appropriate absorbent materials.

Logical Workflow for this compound Disposal

AminomethanolDisposal Start This compound Solution Generated Assess Assess Hazards: Toxic, Corrosive, Flammable? Start->Assess PPE Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat Assess->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Container Select & Label Waste Container Segregate->Container Accumulate Store in Satellite Accumulation Area Container->Accumulate EHS Contact EHS for Waste Pickup Accumulate->EHS End Disposal Complete EHS->End

Caption: Logical workflow for the safe disposal of this compound solutions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.